molecular formula C4H3NO3 B122572 2-Nitrofuran CAS No. 609-39-2

2-Nitrofuran

Cat. No.: B122572
CAS No.: 609-39-2
M. Wt: 113.07 g/mol
InChI Key: FUBFWTUFPGFHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrofuran is a fundamental nitro-aromatic compound serving as a critical scaffold in medicinal chemistry and biochemical research. Its core research value lies in its electron-acceptor properties, primarily due to the strong electron-withdrawing effect of the nitro group and the low energy of its lowest unoccupied molecular orbital (LUMO) . This makes it an excellent subject for studying interactions with biological systems, particularly through electron transfer processes. A primary research application for this compound is its investigation as a potential radiosensitizer for use in radiotherapy . Studies on dissociative electron attachment have shown that this compound effectively decomposes upon capturing low-energy electrons (0-12 eV), generating reactive fragments . This mechanism is crucial for enhancing the damage to tumor cells upon exposure to radiation, mimicking the effects of oxygen in hypoxic environments and making it a compelling candidate for oncological research . Furthermore, the this compound scaffold is a key pharmacophore in the development of antimicrobial agents . Its broad-based mechanism of action, which often involves reductive activation by bacterial nitroreductases to produce reactive intermediates that inhibit multiple bacterial enzymes and macromolecular synthesis, is a key area of study . This multi-target mechanism is of significant interest for understanding and combating pathogens with extensive drug resistance . Researchers also utilize this compound as a model compound in combustion chemistry and biomass pyrolysis studies due to the high C-H bond strength of the furan ring . Its defined structure and properties allow for detailed investigations into reaction pathways and energetics. This product is intended for research purposes only in these and other scientific fields.

Properties

IUPAC Name

2-nitrofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c6-5(7)4-2-1-3-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBFWTUFPGFHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870682
Record name 2-Nitrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-39-2, 27194-24-7
Record name 2-Nitrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027194247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-NITROFURAN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Nitrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitrofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-NITROFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17EZI4D981
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Nitrofuran chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Nitrofuran: Core Chemical and Physical Properties

This guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It covers core physicochemical data, spectroscopic information, reactivity, and relevant experimental protocols.

Core Properties and Identifiers

This compound is a heterocyclic organic compound belonging to the furan family, with a nitro group substituted at the second position.[1][2] It serves as a foundational structure for a class of synthetic broad-spectrum antibiotics known as nitrofurans.[1][3] While its use in food-producing animals has been restricted by regulatory bodies like the US Food and Drug Administration (FDA) due to safety concerns, it remains a subject of interest in veterinary medicine and drug discovery, particularly for its anti-leishmanial and antifungal properties.[1][4][5]

Table 1: Chemical Identifiers and General Data for this compound

Property Value Reference(s)
IUPAC Name This compound [6][7]
Synonyms 5-Nitrofuran, Furan, 2-nitro- [4][6]
CAS Number 609-39-2 [6][8]
Molecular Formula C₄H₃NO₃ [4][6][8]
Molecular Weight 113.07 g/mol [7][8]
Canonical SMILES C1=COC(=C1)--INVALID-LINK--[O-] [4][7]

| InChI Key | FUBFWTUFPGFHOJ-UHFFFAOYSA-N |[6][9] |

Physicochemical Properties

This compound exists as a yellow crystalline solid at room temperature.[1][2] It is a flammable solid that is stable under recommended storage conditions but is incompatible with strong oxidizing agents.[1][2]

Table 2: Physical and Chemical Properties of this compound

Property Value Reference(s)
Appearance Solid, crystals, clear colorless to off-white [1][4][10]
Melting Point 29-33 °C [1][4]
Boiling Point 84 °C @ 13 mmHg (17 hPa) [1][4]
Solubility Soluble in Chloroform, Methanol, Water, Ethanol [1][4][10]
Density 1.344 - 1.5808 g/cm³ (estimate) [1]
Flash Point 88 °C (191 °F) - closed cup [1]
Vapor Pressure 0.398 mmHg @ 25 °C [1]
logP (Octanol/Water) 0.66 - 0.7 [7][11]

| Storage Temperature | 2-8°C |[1][4] |

Table 3: Computed Molecular Properties

Property Value Reference(s)
Hydrogen Bond Donor Count 0 [4][7]
Hydrogen Bond Acceptor Count 3 [4][7]
Rotatable Bond Count 0 [4]
Exact Mass 113.011292958 Da [4][7]
Topological Polar Surface Area 59 Ų [2]

| Heavy Atom Count | 8 |[2][4] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. Various spectral data sets are publicly available.

Table 4: Summary of Available Spectroscopic Data

Technique Availability / Key Information Reference(s)
Mass Spectrometry (MS) Electron Ionization (EI) mass spectra are available through the NIST WebBook. [6][7]
¹H NMR Spectroscopy ¹H NMR spectra are available from suppliers and databases. [7][12]
¹³C NMR Spectroscopy ¹³C NMR spectra are available from suppliers and databases. [7][13]
Infrared (IR) Spectroscopy ATR-IR and Vapor Phase IR spectra are available. [7]

| ¹⁷O NMR Spectroscopy | Chemical shift data has been reported. |[14] |

Synthesis and Reactivity

The synthesis of nitrofuran derivatives often involves the nitration of a furan precursor. For instance, nitrofurfural, a key intermediate for many nitrofuran-based pharmaceuticals, is synthesized by the nitration of furfural.[3] This process can be challenging due to the sensitive nature of the furan ring, which is susceptible to degradation under harsh nitration conditions.[3] Modern approaches, such as continuous flow synthesis, have been developed to generate the nitrating agent (acetyl nitrate) in situ under milder conditions, leading to safer and more efficient production with higher yields.[3]

Derivatives of this compound can be synthesized through various reactions. For example, chalcones can be prepared by reacting 5-nitrofuran-2-carbaldehyde with an appropriate acetophenone in the presence of acetic and sulfuric acid.[5] Amide derivatives can be synthesized by activating 5-nitrofuran-2-carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (CDI) followed by the addition of a desired amine.[5]

G Furfural Furfural (Biomass-derived Precursor) Nitration Nitration Reaction Furfural->Nitration NitratingAgent Nitrating Agent (e.g., Acetyl Nitrate) NitratingAgent->Nitration NF_Intermediate 5-Nitrofurfural (Key Intermediate) Nitration->NF_Intermediate CarboxylicAcid 5-Nitrofuran- 2-carboxylic acid Condensation Claisen-Schmidt Condensation NF_Intermediate->Condensation Acetophenone Substituted Acetophenone Acetophenone->Condensation Amine Amine (R-NH2) Amidation Amidation Reaction Amine->Amidation CarboxylicAcid->Amidation Chalcone Nitrofuran Chalcone Derivative Condensation->Chalcone Amide Nitrofuran Amide Derivative Amidation->Amide

Simplified synthesis pathways for nitrofuran derivatives.

Mechanism of Action and Biological Relevance

The antimicrobial activity of nitrofurans is linked to their chemical structure. The nitro group is crucial for their mechanism of action. Inside the target cell (e.g., bacteria), the nitro group is reduced by enzymes (nitroreductases) to form highly reactive electrophilic intermediates. These intermediates are known to react with and damage cellular macromolecules, including DNA.[1]

The interaction with DNA involves the formation of complexes, the induction of interstrand cross-links, and the creation of alkali-labile lesions.[1] This damage ultimately interferes with DNA replication and synthesis, leading to cell death.[1] The removal of the nitro group significantly diminishes this mutagenic and antimicrobial activity.[1]

G cluster_Cell Target Cell (e.g., Bacterium) Nitrofuran This compound Nitroreductases Nitroreductases (Cellular Enzymes) Nitrofuran->Nitroreductases Enzymatic Reduction ReactiveIntermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductases->ReactiveIntermediates DNA Bacterial DNA ReactiveIntermediates->DNA Covalent Binding Damage DNA Damage: - Complex Formation - Interstrand Cross-links - Lesions DNA->Damage Inhibition Inhibition of DNA Synthesis Damage->Inhibition CellDeath Cell Death Inhibition->CellDeath

Proposed mechanism of action for this compound's antimicrobial activity.

Experimental Protocols

Due to the ban on nitrofurans in food production, highly sensitive analytical methods are required to detect their stable tissue-bound metabolites, which serve as indicators of illegal use.[15][16] A common protocol involves the analysis of these metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Detection of Nitrofuran Metabolite AHD via Derivatization to 2-NP-AHD

This protocol is a generalized procedure for the analysis of the nitrofurantoin metabolite, 1-aminohydantoin (AHD), in biological matrices like animal tissue.[15][17][18] The method involves acid hydrolysis to release the metabolite, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form a stable product (2-NP-AHD) suitable for LC-MS/MS analysis.[15][17]

1. Sample Preparation and Homogenization:

  • Weigh a representative amount (e.g., 1-2 g) of the tissue sample into a polypropylene centrifuge tube.[16][18]

  • Homogenize the sample to ensure uniformity.[17]

2. Acid Hydrolysis and Derivatization:

  • To the homogenized sample, add deionized water, a strong acid (e.g., 1 N HCl), and a solution of 2-nitrobenzaldehyde in a suitable solvent like DMSO.[15][18]

  • Vortex the mixture thoroughly.[15][18]

  • Incubate the sample, typically overnight (at least 16 hours) at 37°C. This step facilitates both the acid-catalyzed release of the tissue-bound AHD and its simultaneous reaction with 2-NBA to form the 2-NP-AHD derivative.[15][17]

3. Neutralization and Extraction:

  • After incubation, cool the sample to room temperature.

  • Neutralize the mixture by adding a buffer (e.g., 0.1 M K₂HPO₄) and a base (e.g., 1 N NaOH) to adjust the pH to approximately 7.[15][18]

  • Add an immiscible organic solvent, such as ethyl acetate, to the tube.[15][17]

  • Vortex vigorously to extract the 2-NP-AHD derivative into the organic layer.

  • Centrifuge the sample to achieve complete phase separation.[15]

4. Clean-up and Concentration:

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.[15][17]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen, often with mild heating (e.g., 40-50°C).[15]

  • Reconstitute the dried residue in a small, known volume of a suitable solvent mixture (e.g., water/methanol) compatible with the LC mobile phase for injection into the LC-MS/MS system.[17]

5. LC-MS/MS Analysis:

  • Chromatography: Separation is typically performed on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and an organic solvent (methanol or acetonitrile), often containing additives like ammonium formate to improve ionization.[17]

  • Mass Spectrometry: Detection is carried out using a tandem mass spectrometer with an electrospray ionization (ESI) source, usually in positive ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for 2-NP-AHD.[17]

G Start Homogenized Tissue Sample Step1 1. Add H₂O, HCl, and 2-Nitrobenzaldehyde (2-NBA) Start->Step1 Step2 2. Incubate Overnight (37°C) (Hydrolysis & Derivatization) Step1->Step2 Step3 3. Neutralize (K₂HPO₄ / NaOH) and Add Ethyl Acetate Step2->Step3 Step4 4. Vortex & Centrifuge (Liquid-Liquid Extraction) Step3->Step4 Step5 5. Isolate Ethyl Acetate Layer Step4->Step5 Step6 6. Evaporate to Dryness (N₂ Stream) Step5->Step6 Step7 7. Reconstitute in Mobile Phase Step6->Step7 End 8. Analyze by LC-MS/MS Step7->End

Experimental workflow for the analysis of nitrofuran metabolites.

Safety and Handling

This compound is classified as a hazardous substance. It is a flammable solid and is harmful if swallowed, inhaled, or in contact with skin.[2][7] It is also suspected of causing cancer.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling this compound. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[2]

References

2-Nitrofuran molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Nitrofuran

This guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of this compound, targeted at researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, relevant experimental protocols, and a detailed visualization of the molecular structure.

Quantitative Data Summary

This compound is a nitro-substituted aromatic heterocycle. Its key chemical and physical properties are summarized below for easy reference.

PropertyValueSource(s)
Molecular Formula C₄H₃NO₃[1][2][3][4][5][6][7]
Molecular Weight 113.0715 g/mol [1][3][7]
CAS Registry Number 609-39-2[1][3][4][5][6][7][8]
Appearance Yellow crystalline solid[9]
Melting Point 29-33 °C[8][9]
Boiling Point 84 °C @ 13 mmHg (17 hPa)[8][9]
Density 1.344 g/cm³[9]
Flash Point 88 °C (closed cup)[8][9]
Vapor Pressure 0.398 mmHg @ 25 °C[9]
Solubility Soluble in water, ethanol, chloroform, and methanol.[8][9]
IUPAC Name This compound[6]
InChI Key FUBFWTUFPGFHOJ-UHFFFAOYSA-N[1][3][4][5][6][7]
Canonical SMILES C1=COC(=C1)--INVALID-LINK--[O-][5][8]

Molecular Structure Visualization

The molecular structure of this compound consists of a five-membered furan ring, containing one oxygen atom, with a nitro group (NO₂) attached at the second position.

Caption: 2D molecular structure of this compound.

Experimental Protocols

The synthesis and characterization of this compound and its derivatives involve specific chemical and analytical procedures.

Synthesis of Nitrofurans via Nitration

The synthesis of nitrofurans, including key pharmaceutical ingredients, often starts from furfural, a bio-based compound.[10][11] The direct nitration of furfural can be challenging due to the sensitivity of the heteroaromatic ring to harsh reaction conditions.[10][11] A common and effective protocol involves the protection of the aldehyde group followed by nitration.

Protocol: Nitration of 2-Furaldehyde Diacetate [12][13]

  • Protection Step: Convert furfural to 2-furaldehyde diacetate by reacting it with acetic anhydride. This step protects the aldehyde group from oxidation during nitration.[12][13]

  • Preparation of Nitrating Agent: A mild nitrating agent, acetyl nitrate, is prepared in situ. This is often achieved by carefully adding concentrated nitric acid to acetic anhydride at a controlled low temperature (e.g., 0°C).[13] A catalytic amount of sulfuric acid may be added.[13]

  • Nitration Reaction: The 2-furaldehyde diacetate is added dropwise to the prepared nitrating mixture while maintaining a low temperature. The acetyl nitrate selectively nitrates the furan ring, primarily at the 5-position, to yield 5-nitro-2-furaldehyde diacetate.[12][13]

  • Hydrolysis (Deprotection): The resulting 5-nitro-2-furaldehyde diacetate is hydrolyzed, typically using an aqueous acid solution, to remove the acetate groups and regenerate the aldehyde functionality, yielding the final nitrofuran product.[12]

To enhance safety and reproducibility, this synthesis can be performed in a continuous flow system, which allows for better control over reaction conditions and the safe handling of the unstable acetyl nitrate intermediate.[10][11]

Analytical Characterization

Mass Spectrometry (MS)

  • Methodology: Electron Ionization Mass Spectrometry (EI-MS) is a standard technique used to determine the molecular weight and fragmentation pattern of this compound. In this method, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Application: This analysis confirms the molecular weight of this compound to be approximately 113 g/mol , consistent with its molecular formula C₄H₃NO₃.[1] The fragmentation pattern provides structural information. EI-MS data for this compound is publicly available through the NIST Mass Spectrometry Data Center.[1][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Methodology: ¹³C NMR spectroscopy is used to characterize the carbon skeleton of the molecule. A sample of this compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated acetone (Acetone-D6), and placed in a strong magnetic field.[14][15] The resulting spectrum shows distinct peaks for each unique carbon atom in the molecule, with their chemical shifts providing information about their chemical environment.

  • Application: The ¹³C NMR spectrum of this compound provides evidence for the four distinct carbon atoms in the furan ring and confirms the overall structure. Spectroscopic data from these analyses are available in chemical databases like SpectraBase.[14][15]

References

An In-depth Technical Guide to 2-Nitrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 609-39-2[1][2][3][4]

This technical guide provides a comprehensive overview of 2-Nitrofuran, a heterocyclic organic compound. The document details its chemical and physical properties, synthesis, biological activity, and analytical methods, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[5] It is a member of the furan and C-nitro compound families.[6][7] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₃NO₃[1][3][4]
Molecular Weight 113.07 g/mol [2][4]
Melting Point 29-33 °C[1][5]
Boiling Point 84 °C at 13 mmHg[1][5]
Flash Point 88 °C (closed cup)[1][5]
Density ~1.58 g/cm³ (estimate)[1][5]
Solubility Soluble in chloroform and methanol.[1][5]
Appearance Solid[1][7]
Storage Temperature 2-8°C[1][5]

Synthesis

The synthesis of nitrofurans, including this compound, often involves the nitration of a furan derivative. A common precursor is furfural, which is derived from biomass.[8][9][10] The aldehyde group in furfural must be protected before nitration.[11] A modern and safe approach utilizes a continuous flow platform for the in-situ generation of acetyl nitrate, a mild nitrating agent, to nitrate furfural.[8][9][10]

G General Synthesis Pathway of Nitrofurans from Furfural Furfural Furfural Protected_Furfural Protected Furfural (e.g., Diacetate) Furfural->Protected_Furfural Protection (e.g., Acetic Anhydride) Nitrated_Intermediate Nitrated Intermediate (e.g., 5-Nitrofurfural Diacetate) Protected_Furfural->Nitrated_Intermediate Nitration (e.g., Acetyl Nitrate) Nitrofuran_Derivative Nitrofuran Derivative (e.g., Nitrofurantoin) Nitrated_Intermediate->Nitrofuran_Derivative Deprotection & Condensation

General synthesis pathway for nitrofurans.

A general procedure for synthesizing N-substituted 5-nitrofuran-2-carboxamides involves the activation of 5-nitrofuran-2-carboxylic acid with a coupling agent, followed by reaction with an appropriate amine.[12]

  • Activation: Suspend 5-nitrofuran-2-carboxylic acid and 1,1'-carbonyldiimidazole (CDI) in a 1:1 molar ratio in a solvent like 1,4-dioxane.

  • Stirring: Stir the reaction mixture at room temperature for 2 hours.

  • Amine Addition: Add the desired amine (1 equivalent) to the mixture.

  • Reaction: Stir the mixture at room temperature for 12 hours, then reflux for an additional 2 hours.

  • Work-up: Treat the reaction mixture with water and reflux for 1 hour to quench any remaining activated species.

  • Purification: The final product can be purified using standard techniques such as column chromatography.

Biological Activity and Mechanism of Action

Nitrofurans are a class of broad-spectrum antibacterial compounds.[5] Their biological activity is contingent on the enzymatic reduction of the 5-nitro group within the microbial cell.[13] This reduction generates reactive intermediates that are non-specific and can damage multiple cellular targets, including DNA, RNA, ribosomal proteins, and metabolic enzymes.[13][14] This multi-targeted mechanism is thought to contribute to the low incidence of acquired bacterial resistance.[13]

This compound itself has demonstrated significant anti-leishmanial activity in vitro.[1] However, due to concerns about the carcinogenic potential of their residues, the use of nitrofurans in food-producing animals is prohibited in many countries.[15]

G Mechanism of Action of Nitrofurans cluster_cell Bacterial Cell cluster_targets Cellular Targets Nitrofuran Nitrofuran Nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) Nitrofuran->Nitroreductases Enters cell Reactive_Intermediates Reactive Intermediates Nitroreductases->Reactive_Intermediates Reduction of nitro group DNA DNA Reactive_Intermediates->DNA Ribosomes Ribosomal Proteins Reactive_Intermediates->Ribosomes Enzymes Metabolic Enzymes Reactive_Intermediates->Enzymes Damage Cellular Damage & Inhibition of Vital Processes Bactericidal_Effect Bactericidal Effect Damage->Bactericidal_Effect

Mechanism of action of nitrofurans in bacteria.

Analytical Methods

The detection of nitrofuran use, particularly in veterinary applications, focuses on their stable, tissue-bound metabolites.[15] A widely used and highly sensitive method for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16][17] To improve detection, the metabolites are often derivatized with 2-nitrobenzaldehyde (2-NBA).[15][17]

G Workflow for Nitrofuran Metabolite Analysis by LC-MS/MS Sample Sample Preparation (e.g., Animal Tissue) Hydrolysis Acid Hydrolysis & Derivatization with 2-NBA Sample->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Cleanup Evaporation & Reconstitution Extraction->Cleanup Analysis LC-MS/MS Analysis (MRM Mode) Cleanup->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Analytical workflow for nitrofuran metabolites.

This protocol outlines the key steps for the analysis of nitrofuran metabolites in biological matrices.[17][18][19]

  • Sample Preparation: Homogenize 1-2 grams of the tissue sample.

  • Hydrolysis and Derivatization:

    • Add hydrochloric acid to the sample to release the tissue-bound metabolites.

    • Simultaneously, add 2-nitrobenzaldehyde (2-NBA) to derivatize the released metabolites.

    • Incubate the mixture, often overnight at 37°C or for a shorter period at a higher temperature (e.g., 60°C for 1 hour).[14]

  • Extraction:

    • Neutralize the sample.

    • Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate to isolate the derivatized metabolites.

    • Alternatively, use solid-phase extraction (SPE) for purification.[17]

  • Evaporation and Reconstitution:

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent mixture compatible with the LC-MS/MS system (e.g., methanol/water).[16]

  • LC-MS/MS Analysis:

    • Chromatography: Inject the reconstituted sample onto a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to enhance ionization.[15][16]

    • Mass Spectrometry: Operate the mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[15][16] Use Multiple Reaction Monitoring (MRM) to selectively and sensitively detect the specific precursor-to-product ion transitions for the derivatized nitrofuran metabolites.[16]

Applications and Safety

This compound is used as a minor antimicrobial in veterinary medicine.[5][7] It also serves as a key building block for the synthesis of other nitrofuran-based pharmaceuticals.[8][10][20]

Safety Information:

  • Hazard Statements: this compound is a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled.[7] It is also suspected of causing cancer.

  • Precautionary Statements: Handle with appropriate personal protective equipment, including gloves, eye protection, and a dust mask. Keep away from heat and open flames.[7]

  • Toxicity: this compound can react with DNA, form complexes, and induce interstrand cross-links, which is related to its mutagenic activity.[5]

References

The Double-Edged Sword: A Technical Guide to the Biological Significance of Nitrofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrofuran derivatives, a class of synthetic antimicrobial agents, have a long-standing history in clinical and veterinary medicine. Characterized by a 5-nitrofuran ring, these compounds exhibit a broad spectrum of activity against various pathogens. However, their use has been tempered by concerns regarding their potential toxicity. This in-depth technical guide delves into the core biological significance of nitrofuran derivatives, elucidating their mechanisms of action, antimicrobial efficacy, and the toxicological considerations that are paramount for contemporary drug development.

Mechanism of Action: A Multi-Pronged Attack

The antimicrobial efficacy of nitrofuran derivatives is contingent upon their activation within the target microbial cell. These compounds are prodrugs that undergo enzymatic reduction of the 5-nitro group, a process catalyzed by bacterial nitroreductases, to generate highly reactive electrophilic intermediates.[1] This activation is a key differentiator, as these reductases are more active in susceptible bacterial cells than in their mammalian counterparts.[2]

The resulting reactive species, including nitroso and hydroxylamine derivatives, are indiscriminate in their targets, leading to a multi-pronged assault on vital cellular components.[1][3] This includes:

  • DNA Damage: The reactive intermediates can directly interact with bacterial DNA, causing strand breakage and other lesions that inhibit DNA replication and lead to cell death.[4][5][6]

  • Inhibition of Protein Synthesis: These intermediates can bind to ribosomal proteins and other macromolecules, disrupting the synthesis of essential proteins.[5][7]

  • Interference with Metabolic Pathways: Critical enzymatic processes, such as those involved in the citric acid cycle and cell wall synthesis, are also inhibited by the reactive metabolites of nitrofurans.[5][7][8]

This multi-targeted mechanism is a significant factor in the low incidence of acquired bacterial resistance to nitrofurans, as simultaneous mutations in multiple target genes would be required for a bacterium to develop high-level resistance.[4][9]

Nitrofuran Activation and Mechanism of Action cluster_0 Inside Bacterial Cell Nitrofuran_Prodrug Nitrofuran Prodrug Nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) Nitrofuran_Prodrug->Nitroreductases Enters Bacterial_Cell Bacterial Cell Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine derivatives) Nitroreductases->Reactive_Intermediates Reduction DNA_Damage DNA Damage (Strand breaks, lesions) Reactive_Intermediates->DNA_Damage Ribosomal_Inhibition Ribosomal Protein Inactivation Reactive_Intermediates->Ribosomal_Inhibition Enzyme_Inhibition Metabolic Enzyme Inhibition Reactive_Intermediates->Enzyme_Inhibition Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Ribosomal_Inhibition->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Metabolic activation of nitrofuran prodrugs and their multi-targeted mechanism of action within a bacterial cell.

Antimicrobial Spectrum and Efficacy

Nitrofuran derivatives demonstrate a broad spectrum of antimicrobial activity, encompassing both Gram-positive and Gram-negative bacteria.[10][11] Their clinical utility is most pronounced in the treatment of specific infections where they can achieve high concentrations at the site of action.

Nitrofuran DerivativePrimary Clinical UseKey Susceptible Pathogens
Nitrofurantoin Uncomplicated Urinary Tract Infections (UTIs)Escherichia coli, Enterococcus spp., Staphylococcus spp., Klebsiella spp., Citrobacter spp.[2]
Furazolidone Bacterial and Protozoal DiarrheaEscherichia coli, Staphylococci, Salmonella, Shigella, Vibrio cholerae, Giardia lamblia[12][13]
Nitrofurazone Topical Infections (burns, wounds, skin infections)Broad spectrum against Gram-positive and Gram-negative bacteria[14]

Table 1: Prominent Nitrofuran Derivatives and Their Clinical Applications

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for nitrofurantoin against common uropathogens, providing a quantitative measure of its in vitro potency.

Bacterial SpeciesNitrofurantoin MIC₅₀ (mg/L)Nitrofurantoin MIC₉₀ (mg/L)
Escherichia coli16128
Klebsiella pneumoniae--

Data for Klebsiella pneumoniae was not readily available in a comparable format. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[15]

Genotoxicity and Carcinogenicity: A Significant Concern

Despite their therapeutic benefits, a major limitation of nitrofuran derivatives is their potential for genotoxicity and carcinogenicity.[16][17] The same reactive intermediates responsible for their antimicrobial activity can also damage the DNA of mammalian cells.[18]

Numerous studies have demonstrated the mutagenic potential of various nitrofuran compounds in bacterial reverse mutation assays, such as the Ames test.[19] Furthermore, long-term animal bioassays have revealed the carcinogenic potential of some nitrofurans, leading to a ban on their use in food-producing animals in many countries.[20][21]

Nitrofuran DerivativeGenotoxicity FindingCarcinogenicity Finding (Animal Studies)
Nitrofurantoin Mutagenic in Salmonella typhimurium assays[22]Evidence of carcinogenicity in rats and mice[14]
Furazolidone Genotoxic potential demonstrated[8]Carcinogenic in animal studies[8]
Nitrofurazone Mutagenic and carcinogenic in animal studies[23]Classified as a substance that can cause cancer[24]

Table 2: Toxicological Profile of Common Nitrofuran Derivatives

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of a bacterial isolate to an antimicrobial agent.[16][25]

MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilutions of Nitrofuran Compound in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[26]

  • Serial Dilution: Perform two-fold serial dilutions of the nitrofuran compound in a 96-well microtiter plate containing a suitable broth medium.[19]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria, no drug) and negative (broth only) controls.[16]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[16]

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[19]

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[24][27]

Ames_Test_Workflow Start Start Prepare_Strains Prepare Histidine-dependent Salmonella typhimurium strains Start->Prepare_Strains Mix_Components Mix Bacterial Strain, Test Compound (Nitrofuran), and S9 mix (for metabolic activation) Prepare_Strains->Mix_Components Plate_Mixture Plate Mixture on Histidine-deficient Agar Mix_Components->Plate_Mixture Incubate Incubate at 37°C for 48-72 hours Plate_Mixture->Incubate Count_Revertants Count Revertant Colonies (His+) Incubate->Count_Revertants Compare_Controls Compare with Spontaneous Reversion Rate (Control) Count_Revertants->Compare_Controls End End Compare_Controls->End

Caption: Simplified workflow of the Ames test for assessing the mutagenicity of nitrofuran derivatives.

Protocol:

  • Strain Preparation: Use specific strains of Salmonella typhimurium that are auxotrophic for histidine (his-).[27]

  • Exposure: The bacterial strains are exposed to the test nitrofuran compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[23]

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.[27]

  • Incubation: Plates are incubated for 48-72 hours.[9]

  • Result Interpretation: Only bacteria that have undergone a reverse mutation to a prototrophic state (his+) will grow and form colonies. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential of the compound.[24]

Conclusion and Future Perspectives

Nitrofuran derivatives remain a relevant class of antimicrobial agents, particularly in an era of increasing antibiotic resistance. Their unique, multi-targeted mechanism of action presents a high barrier to the development of bacterial resistance. However, the inherent genotoxic and carcinogenic risks associated with these compounds necessitate a careful risk-benefit assessment for their clinical use and have led to their prohibition in food animal production.

Future research in this area should focus on the development of novel nitrofuran derivatives with an improved safety profile. This could involve structural modifications that enhance selective toxicity towards microbial cells while minimizing damage to host DNA. A deeper understanding of the structure-activity and structure-toxicity relationships will be crucial in designing next-generation nitrofurans that can be safely and effectively employed in the fight against infectious diseases. The revival of interest in this "old" drug class, coupled with modern drug design and toxicological screening methods, holds promise for the development of new and improved nitrofuran-based therapies.[3][28]

References

2-Nitrofuran: A Technical Guide to its Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration and re-evaluation of potent antimicrobial agents. Among these, the nitrofuran class of synthetic compounds, characterized by a 5-nitrofuran ring, has long been recognized for its broad-spectrum antibacterial activity. This technical guide provides an in-depth analysis of 2-nitrofuran and its derivatives, focusing on their core mechanism of action, quantitative antimicrobial efficacy, and the experimental protocols for their evaluation. Detailed signaling pathways and experimental workflows are visualized to offer a comprehensive understanding for researchers in the field of drug discovery and development.

Introduction

Nitrofurans are a class of synthetic antibiotics distinguished by a furan ring bearing a nitro group.[1] Their utility in treating bacterial infections has been established for decades, with compounds like nitrofurantoin and furazolidone being used clinically.[2] The core structure, this compound, is the foundation for a diverse range of derivatives with varied antimicrobial profiles. This guide delves into the technical aspects of this compound's antimicrobial properties, providing a resource for scientific professionals engaged in the discovery and development of novel anti-infective agents.

Chemical Structure

The foundational structure of this class is this compound, a five-membered aromatic ring consisting of four carbon atoms and one oxygen atom, with a nitro group attached at the second position. The general chemical structure is depicted below:

Chemical structure of this compound

Figure 1: General chemical structure of this compound.

Modifications at the 5th position of the furan ring have given rise to a multitude of derivatives with enhanced or modulated antimicrobial activity.

Mechanism of Antimicrobial Activity

The antimicrobial action of this compound derivatives is not inherent to the parent molecule but is a consequence of its intracellular activation within the bacterial cell. Nitrofurans are prodrugs that undergo reductive activation by bacterial nitroreductases to generate highly reactive electrophilic intermediates.[3] This process is central to their bactericidal effect.

Reductive Activation Signaling Pathway

The activation of this compound is a multi-step process initiated by bacterial flavoenzymes known as nitroreductases (NfsA and NfsB in E. coli).[4] These enzymes catalyze the reduction of the nitro group to a nitroso and subsequently to a hydroxylamine derivative, which can then generate a highly reactive nitrenium ion. These reactive species are non-specific in their targets and can damage a wide array of cellular macromolecules.

This compound Activation Pathway cluster_extracellular Extracellular Space cluster_bacterial_cell Bacterial Cell 2_Nitrofuran_Ext This compound Derivative 2_Nitrofuran_Int Intracellular This compound Derivative 2_Nitrofuran_Ext->2_Nitrofuran_Int Passive Diffusion Nitroreductases Bacterial Nitroreductases (NfsA, NfsB) 2_Nitrofuran_Int->Nitroreductases Reduction Reactive_Intermediates Reactive Nitrogen Intermediates (Nitroso, Hydroxylamine) Nitroreductases->Reactive_Intermediates Generates Cellular_Damage Damage to: - DNA - Ribosomal Proteins - Metabolic Enzymes Reactive_Intermediates->Cellular_Damage Induces Cell_Death Bactericidal Effect Cellular_Damage->Cell_Death Leads to

A diagram illustrating the intracellular activation of this compound derivatives.
Cellular Targets

Once activated, the reactive intermediates of this compound can inflict damage on multiple cellular targets, leading to a pleiotropic bactericidal effect. This multi-targeted approach is believed to contribute to the low frequency of bacterial resistance development. Key cellular targets include:

  • DNA: The reactive species can cause DNA strand breakage and other lesions, inhibiting DNA replication and repair mechanisms.

  • Ribosomal Proteins: Damage to ribosomal proteins disrupts protein synthesis, a critical process for bacterial viability.

  • Metabolic Enzymes: Key enzymes involved in cellular respiration and intermediary metabolism can be inactivated, leading to metabolic collapse.

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The following tables summarize the MIC values for a selection of this compound derivatives against common Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives against Staphylococcus aureus

Compound/DerivativeStrainMIC (µg/mL)Reference
Furazolidone Derivative 1S. aureus1.5625[6]
5-Aryl-4-(5-nitrofuran-2-yl)-pyrimidine DerivativeS. aureusComparable to Spectinomycin[2]
5-Nitrofuran-isatin hybrid 5MRSA (ATCC 43300)8[7]
5-Nitrofuran-isatin hybrid 6MRSA (ATCC 43300)1[7]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives against Escherichia coli

Compound/DerivativeStrainMIC (µg/mL)Reference
Furazolidone Derivatives 3-5E. coliStrong Inhibition[6]
Nitrofurantoin Derivative 18E. coli2-fold superior to Nitrofurantoin[6]
5-Nitrofuran-isatin hybrid 5E. coli32[7]
5-Nitrofuran-isatin hybrid 6E. coli32[7]

Experimental Protocols

The evaluation of the antimicrobial activity of novel this compound derivatives requires standardized and reproducible experimental protocols. The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.[8][9]

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of this compound derivatives against a target bacterial strain.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Stock solution of the this compound derivative of known concentration

  • Sterile diluent (e.g., saline or broth)

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions: a. Prepare a serial two-fold dilution of the this compound derivative in MHB directly in the 96-well plate. b. The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.125 µg/mL. c. Include a positive control well containing only MHB and a negative control well with MHB and the highest concentration of the compound (without bacteria).

  • Inoculum Preparation: a. From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum to each well containing the antimicrobial dilutions. b. The final volume in each well will be 100 µL. c. Seal the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • MIC Determination: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the this compound derivative at which there is no visible growth of the bacteria.

Experimental Workflow

The discovery and development of novel this compound-based antimicrobial agents typically follow a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Antimicrobial Screening (e.g., Disk Diffusion) Purification->Primary_Screening MIC_Determination Quantitative MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on mammalian cells) MIC_Determination->Cytotoxicity_Assay Potent Compounds Lead_Optimization Lead Compound Optimization Cytotoxicity_Assay->Lead_Optimization Low Toxicity Lead_Optimization->Synthesis Iterative Improvement End Lead_Optimization->End

A workflow for the synthesis and screening of this compound derivatives.

Conclusion

This compound and its derivatives represent a valuable class of antimicrobial agents with a proven track record and continued potential in an era of growing antibiotic resistance. Their unique mechanism of action, involving reductive activation to produce a multi-targeted bactericidal effect, makes them robust against the rapid development of resistance. This technical guide has provided a comprehensive overview of their antimicrobial activity, supported by quantitative data and detailed experimental protocols. The visualized signaling pathway and experimental workflow offer a clear framework for researchers to advance the study and development of this important class of antibiotics. Continued exploration of novel this compound derivatives, guided by a thorough understanding of their structure-activity relationships, will be crucial in the ongoing search for effective treatments for bacterial infections.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Nitrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Nitrofuran. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages data from closely related nitrofuran analogs, such as nitrofurantoin, to infer its physicochemical properties. The experimental protocols provided are established methods that can be adapted for the detailed characterization of this compound.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and formulation development. While specific quantitative solubility data for this compound is not extensively documented, its general solubility characteristics can be understood from its chemical structure and available qualitative information.

Qualitative Solubility:

This compound is reported to be soluble in several organic solvents and water. It is described as soluble in chloroform and methanol.[1] It is also soluble in water and ethanol.[2]

Quantitative Solubility of Structurally Related Nitrofurans:

To provide a quantitative perspective, the solubility of nitrofurantoin, a well-studied nitrofuran derivative, is presented in various solvents. This data can serve as a valuable reference point for estimating the solubility behavior of this compound.

Table 1: Solubility of Nitrofurantoin in Various Solvents

Solvent Temperature (°C) Solubility (mg/100 mL)
Water (pH 7) 25 19.0
95% Ethanol 25 51.0
Acetone 25 510
Dimethylformamide (DMF) 25 8000
Peanut Oil 25 2.1
Glycerol 25 60

| Polyethylene Glycol | 25 | 1500 |

Data for Nitrofurantoin, a structurally related nitrofuran.[3]

The solubility of nitrofuran derivatives is influenced by temperature. For instance, the solubility of another analog, 2-(diacetoxymethyl)-5-nitrofuran, has been shown to increase with rising temperature in various solvents.[4][5]

Stability Profile of this compound

Understanding the stability of this compound is crucial for its handling, storage, and the development of stable pharmaceutical formulations. Stability studies are essential to identify potential degradation products and establish appropriate storage conditions.

General Stability:

This compound is generally considered a stable compound. However, it is incompatible with strong oxidizing agents.[2]

Hydrolytic Stability:

The hydrolytic stability of nitrofurans is highly dependent on pH and temperature. Detailed kinetic studies on nitrofurantoin reveal that its degradation is significantly slower in acidic conditions compared to neutral and alkaline solutions. The hydrolysis of nitrofurantoin follows first-order kinetics.[6] The degradation pathways at different pH values are suggested to involve protonation followed by cleavage of the N-N single bond, cleavage of the heterocyclic non-aromatic ring, and reduction of the non-aromatic heterocyclic ring.[6]

Table 2: Hydrolytic Degradation of Nitrofurantoin (Half-life in days)

pH Temperature (°C) Half-life (days)
4 20 1423.5 (3.9 years)
7 20 Not specified
9 20 Not specified
4 60 Not specified
7 60 Not specified

| 9 | 60 | 0.5 |

Data for Nitrofurantoin, a structurally related nitrofuran.[6]

Photostability:

This compound is known to be sensitive to light. Upon irradiation, it undergoes a photorearrangement to form 3-hydroxyimino-2-oxo-2,3-dihydrofuran.[5][7] This photochemical transformation is analogous to that observed for some conjugated nitroalkenes.[5][7] Nitroaromatic compounds are known to be photosensitive.[8]

Experimental Protocols

Detailed and validated experimental protocols are fundamental for accurately determining the solubility and stability of this compound.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[1][9][10][11][12]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, methanol, chloroform). The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[1]

  • Equilibration: Seal the vials and place them in a mechanical shaker or agitator with controlled temperature (e.g., 25 °C and 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[1][9] To confirm that equilibrium has been achieved, samples can be withdrawn at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is considered reached when the concentration of the dissolved solute remains constant.[1]

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any suspended solid particles, the aliquot should be filtered through a suitable membrane filter (e.g., 0.45 µm PTFE) or centrifuged at high speed.[10]

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

G Workflow for Shake-Flask Solubility Determination prep Preparation of Solvent and Solute add_excess Add Excess this compound to Solvent prep->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) add_excess->equilibrate separate Separate Solid and Liquid Phases (Centrifugation or Filtration) equilibrate->separate dilute Dilute Supernatant separate->dilute analyze Analyze Concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate

Shake-Flask Solubility Determination Workflow

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[8][13][14][15][16] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[8]

Methodology:

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent.[14] This stock solution is then subjected to the following stress conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and keep at room temperature or heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and treat similarly to the acidic hydrolysis. Neutralize the solution before analysis.

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of water and treat similarly to the acidic and alkaline hydrolysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified period.[14]

  • Thermal Degradation (Solid State): Keep a sample of solid this compound in a hot air oven at a high temperature (e.g., 60-80°C) for a specified period. Dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound to a combination of UV and visible light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt-hours/m².[8][14] A control sample should be kept in the dark.

Analysis:

All stressed samples should be analyzed using a stability-indicating HPLC method to separate this compound from its degradation products. The extent of degradation should be quantified. A degradation of 5-20% is generally considered optimal for these studies.[13]

G Forced Degradation Study Workflow cluster_stress Stress Conditions acid Acid Hydrolysis (e.g., 1M HCl) analysis Analysis by Stability-Indicating HPLC Method acid->analysis base Alkaline Hydrolysis (e.g., 1M NaOH) base->analysis neutral Neutral Hydrolysis (Water) neutral->analysis oxidation Oxidation (e.g., 3-30% H2O2) oxidation->analysis thermal Thermal Stress (e.g., 60-80°C) thermal->analysis photo Photolytic Stress (UV/Vis Light) photo->analysis start This compound Sample (Solution or Solid) start->acid start->base start->neutral start->oxidation start->thermal start->photo evaluation Evaluate Degradation Profile & Identify Degradants analysis->evaluation

Forced Degradation Study Workflow

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is required to separate and quantify this compound in the presence of its degradation products. While a specific validated method for this compound is not available, a general approach for method development is outlined below, based on methods used for other nitrofurans.[17][18]

Typical Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Degradation Pathways

Understanding the degradation pathways of this compound is essential for identifying potential impurities and ensuring the safety and efficacy of any potential drug product.

Photochemical Rearrangement:

As previously mentioned, this compound undergoes a characteristic photorearrangement upon exposure to light.[5][7]

G Photochemical Rearrangement of this compound nitrofuran This compound O NO2 product 3-Hydroxyimino-2-oxo-2,3-dihydrofuran O =NOH nitrofuran->product Irradiation (hν)

Photochemical Rearrangement of this compound

Potential Hydrolytic Degradation Pathway:

Based on the degradation of other furan-containing compounds, a plausible hydrolytic degradation pathway for this compound would involve the opening of the furan ring.

G Plausible Hydrolytic Degradation of this compound nitrofuran This compound Furan Ring ring_opening Ring-Opened Intermediate nitrofuran->ring_opening Hydrolysis (H2O, H+ or OH-) degradation_products Further Degradation Products ring_opening->degradation_products

Plausible Hydrolytic Degradation of this compound

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, drawing upon available data for the compound and its structural analogs. The provided experimental protocols for solubility determination using the shake-flask method and for stability assessment through forced degradation studies offer a robust framework for the comprehensive physicochemical characterization of this compound. The generation of specific, quantitative data for this compound through these established methodologies is an indispensable step for any research, development, or regulatory activities involving this molecule.

References

An In-Depth Technical Guide to the Safety and Handling of 2-Nitrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Nitrofuran, a heterocyclic aromatic organic compound, and its derivatives have been a subject of scientific scrutiny due to their diverse biological activities, including antimicrobial properties. However, their potential toxicity, particularly carcinogenicity and genotoxicity, necessitates a thorough understanding of their safety profile and strict adherence to handling precautions. This technical guide provides a comprehensive overview of the available safety data, handling procedures, and toxicological information for this compound, intended to inform and guide researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

PropertyValueReference
CAS Number 609-39-2[1]
Molecular Formula C₄H₃NO₃[1]
Molecular Weight 113.07 g/mol [1]
Appearance Crystals[1]
Melting Point 29-33 °C[1]
Boiling Point 84 °C at 13 mmHg[1]
Flash Point 88 °C (closed cup)[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

Hazard ClassCategoryHazard Statement
Flammable Solids1H228: Flammable solid
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Carcinogenicity2H351: Suspected of causing cancer

Signal Word: Danger[2]

Toxicological Data

Quantitative toxicological data for this compound is limited. Much of the available information is derived from studies on related nitrofuran compounds.

ParameterSpeciesRouteValueReference
LD50Rat (female)Oral> 2000 mg/kg[3]
LC50Rat (male and female)Inhalation (4h, dust/mist)2000 mg/m³[3]
LD50 (for Nitrofurantoin)RatOral604 mg/kg[4]
LD50 (for Nitrofurantoin)MouseOral360 mg/kg[4]
Intraperitoneal LD50 (for Nitrofurantoin)RatIntraperitoneal112 mg/kg[4]
Intraperitoneal LD50 (for Nitrofurantoin)MouseIntraperitoneal100 mg/kg[4]

Note: The oral LD50 value for a substance with the same CAS number as this compound was found in a safety data sheet for graphite, indicating a potential data discrepancy. The value of >2000 mg/kg for female rats should be treated with caution.

There are no established Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) specifically for this compound from major regulatory bodies like OSHA, NIOSH, or ACGIH.

Genotoxicity and Carcinogenicity

Nitrofurans as a class of compounds are recognized for their genotoxic and carcinogenic potential. This is a primary reason for the stringent regulations on their use, particularly in food-producing animals.

Genotoxicity: this compound has been shown to be active in bacterial test systems for genotoxicity, such as the Ames test, without the need for metabolic activation[5]. The genotoxic effects of nitrofurans are believed to stem from the metabolic reduction of the nitro group, leading to the formation of reactive intermediates that can damage DNA[1][6]. Studies on related nitrofurans have demonstrated the induction of single-strand breaks in DNA[1].

Carcinogenicity: this compound is suspected of causing cancer[2]. While specific long-term carcinogenicity studies on this compound are not readily available, the broader class of nitrofurans has been extensively studied. For instance, nitrofurantoin has shown evidence of carcinogenic activity in female mice and male rats[7]. Due to their genotoxic nature, nitrofurans are generally considered potential carcinogens for which a safe threshold of exposure cannot be established[6].

Metabolism and Mechanism of Action

The biological activity and toxicity of nitrofurans are intrinsically linked to their metabolism.

Metabolism This compound This compound Reactive_Intermediates Reactive Nitro Intermediates (e.g., nitroso, hydroxylamino) This compound->Reactive_Intermediates Nitroreductases DNA_Damage DNA Damage (adducts, strand breaks) Reactive_Intermediates->DNA_Damage Cellular_Macromolecule_Damage Damage to Cellular Macromolecules Reactive_Intermediates->Cellular_Macromolecule_Damage

Figure 1: General metabolic activation pathway of this compound.

The primary metabolic pathway involves the reduction of the 5-nitro group by nitroreductase enzymes present in susceptible cells, including bacteria and mammalian cells[6]. This process generates a series of highly reactive intermediates, such as nitroso and hydroxylamino derivatives. These reactive species are electrophilic and can covalently bind to cellular macromolecules, including DNA, leading to genotoxic effects[1]. This mechanism is also responsible for their antimicrobial activity.

Signaling Pathways

The DNA damage induced by this compound and its metabolites can trigger various cellular signaling pathways.

Signaling_Pathway 2_Nitrofuran This compound Oxidative_Stress Oxidative Stress 2_Nitrofuran->Oxidative_Stress DNA_Damage DNA Damage 2_Nitrofuran->DNA_Damage Oxidative_Stress->DNA_Damage DDR_Activation DNA Damage Response (DDR) Activation DNA_Damage->DDR_Activation Cell_Cycle_Arrest Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis DDR_Activation->Apoptosis DNA_Repair DNA Repair DDR_Activation->DNA_Repair

Figure 2: Cellular response to this compound-induced DNA damage.

Exposure to nitrofurans can lead to oxidative stress, characterized by an imbalance in reactive oxygen species (ROS)[8]. This oxidative stress can contribute to DNA damage. The resulting DNA lesions activate the DNA Damage Response (DDR) pathway, a complex signaling network that coordinates cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis (programmed cell death). While the specific involvement of pathways like MAPK/ERK in the response to this compound is not well-documented, these pathways are known to be activated by various cellular stresses, including oxidative stress and DNA damage, and could potentially play a role.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. Below is a generalized protocol based on standard methodologies.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis Bacterial_Culture 1. Prepare overnight cultures of Salmonella typhimurium strains (e.g., TA98, TA100) Mixing 4. Mix bacterial culture, test compound, and S9 mix/buffer in molten top agar Bacterial_Culture->Mixing Test_Compound 2. Prepare serial dilutions of This compound Test_Compound->Mixing S9_Mix 3. Prepare S9 mix (for metabolic activation) and control buffer S9_Mix->Mixing Plating 5. Pour mixture onto minimal glucose agar plates Mixing->Plating Incubation 6. Incubate plates at 37°C for 48-72 hours Plating->Incubation Counting 7. Count revertant colonies Incubation->Counting Analysis 8. Compare colony counts to negative and positive controls Counting->Analysis

Figure 3: General workflow for the Ames Test.

Methodology:

  • Bacterial Strains: Histidine-dependent auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are commonly used[9].

  • Metabolic Activation: The test is performed with and without the addition of a mammalian liver homogenate (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites[9].

  • Procedure: The bacterial culture, test compound at various concentrations, and either the S9 mix or a buffer are combined in molten top agar. This mixture is then poured onto a minimal glucose agar plate.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Rodent Carcinogenicity Bioassay

Long-term carcinogenicity studies in rodents are the primary method for identifying carcinogenic substances. The following is a generalized protocol based on guidelines from the National Toxicology Program (NTP).

Carcinogenicity_Bioassay cluster_setup Study Setup cluster_dosing Dosing and Observation cluster_analysis Necropsy and Histopathology Animal_Selection 1. Select rodent species (e.g., F344/N rats, B6C3F1 mice) of both sexes Dose_Selection 2. Determine dose levels based on subchronic toxicity studies Animal_Selection->Dose_Selection Group_Allocation 3. Randomly assign animals to control and dosed groups Dose_Selection->Group_Allocation Dosing 4. Administer this compound (e.g., in feed, by gavage) for a 2-year period Group_Allocation->Dosing Observation 5. Daily clinical observations and regular body weight measurements Dosing->Observation Necropsy 6. Perform complete gross necropsy at the end of the study Observation->Necropsy Histopathology 7. Microscopic examination of all organs and tissues Necropsy->Histopathology Data_Analysis 8. Statistical analysis of tumor incidence Histopathology->Data_Analysis

Figure 4: General workflow for a rodent carcinogenicity bioassay.

Methodology:

  • Test Animals: Typically, two rodent species (e.g., F344/N rats and B6C3F1 mice) of both sexes are used[5][10].

  • Dose Administration: The test substance is administered for the majority of the animals' lifespan (typically 2 years)[5][10]. The route of administration (e.g., in feed, by gavage) should be relevant to potential human exposure.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weights are recorded regularly.

  • Pathology: At the end of the study, a complete gross necropsy is performed on all animals. A comprehensive set of tissues from all animals in the control and high-dose groups, as well as any gross lesions from all animals, are examined microscopically.

  • Data Analysis: The incidence of tumors in the dosed groups is compared statistically to the incidence in the control group to determine if there is a carcinogenic effect.

Safety and Handling Precautions

Given the hazardous nature of this compound, strict safety protocols must be followed.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[11].

  • Use explosion-proof electrical, ventilating, and lighting equipment[11].

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., nitrile rubber).

    • Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working with powders or aerosols, or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. A dust mask (type N95) is recommended for handling the solid form[1].

Handling and Storage
  • Handling:

    • Avoid contact with skin, eyes, and clothing[11].

    • Avoid formation of dust and aerosols[11].

    • Do not eat, drink, or smoke when using this product[11].

    • Use non-sparking tools and take precautionary measures against static discharge[11].

    • Ground and bond container and receiving equipment[11].

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place[11].

    • Store locked up[11].

    • Keep away from heat, sparks, open flames, and other ignition sources[11].

Spills and Emergency Procedures
  • Spills:

    • Evacuate personnel from the area.

    • Remove all sources of ignition.

    • Wear appropriate PPE.

    • Contain the spill and collect the material using spark-proof tools.

    • Place the collected material in a suitable, closed container for disposal[11].

  • First Aid:

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Get medical help[11].

    • Skin Contact: Take off contaminated clothing and wash the skin with plenty of water. Get medical help[11].

    • Eye Contact: Rinse eyes with plenty of water.

    • Ingestion: Rinse mouth and get medical help[11].

Regulatory Status

The use of nitrofurans, including this compound, in food-producing animals is banned in many countries, including the European Union and the United States, due to concerns about their carcinogenicity and the potential for residues in food products.

Conclusion

This compound is a hazardous chemical with suspected carcinogenic and known genotoxic properties. All work with this compound must be conducted with appropriate engineering controls, personal protective equipment, and strict adherence to safe handling and storage procedures. A thorough understanding of its toxicological profile is crucial for any researcher or professional working with this and related compounds. The information provided in this guide is intended to serve as a foundation for establishing a robust safety culture when handling this compound. It is imperative to consult the most current Safety Data Sheet (SDS) and relevant institutional and regulatory guidelines before initiating any work with this chemical.

References

The Enduring Arsenal: A Technical Guide to 2-Nitrofuran Antibacterial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance has necessitated a renewed focus on established and novel therapeutic agents. Among the former, the 2-nitrofuran class of synthetic antibiotics continues to be a valuable tool in the fight against bacterial infections, particularly uncomplicated urinary tract infections (UTIs). This technical guide provides an in-depth review of the literature on this compound derivatives, focusing on their mechanism of action, resistance pathways, structure-activity relationships, and the experimental protocols crucial for their evaluation.

Mechanism of Action: A Prodrug Approach to Bacterial Killing

Nitrofurans are prodrugs, meaning they require activation within the bacterial cell to exert their antimicrobial effects.[1] The core of their mechanism lies in the reduction of the 5-nitro group by bacterial nitroreductases.[1][2][3] This process generates highly reactive electrophilic intermediates that are non-specific in their targeting, leading to widespread cellular damage and bacterial cell death.[3][4]

The key steps in the mechanism of action are:

  • Cellular Uptake: Nitrofurans are taken up by bacterial cells.

  • Reductive Activation: Inside the bacterium, oxygen-insensitive nitroreductases, primarily NfsA and NfsB, catalyze the reduction of the nitro group.[1][5] This is a stepwise process that produces reactive nitroso and hydroxylamino intermediates.[1] Flavin mononucleotide (FMN), a cofactor synthesized by products of the ribE, ribC, and ribB genes, is essential for this process.[5]

  • Multifaceted Damage: The generated reactive intermediates wreak havoc within the cell by:

    • Damaging DNA and RNA: Leading to inhibition of replication and transcription.[1][4]

    • Inactivating Ribosomal Proteins: Resulting in the cessation of protein synthesis.[4][5]

    • Disrupting Metabolic Pathways: Key enzymes in cellular respiration, such as those in the citric acid cycle, are inhibited.[4]

    • Inhibiting Cell Wall Synthesis: This contributes to the overall bactericidal effect.[6]

At lower concentrations, nitrofurans exhibit bacteriostatic properties, while at therapeutic levels, they are bactericidal.[5]

cluster_bacterium Bacterial Cell Nitrofuran This compound (Prodrug) NfsA_NfsB Nitroreductases (NfsA, NfsB) Nitrofuran->NfsA_NfsB Enters Cell Intermediates Reactive Nitroso & Hydroxylamino Intermediates DNA_RNA DNA & RNA Damage Intermediates->DNA_RNA Ribosomes Ribosomal Protein Inactivation Intermediates->Ribosomes Metabolism Metabolic Enzyme Inhibition Intermediates->Metabolism NfsA_NfsB->Intermediates Reduction FMN FMN Cofactor FMN->NfsA_NfsB CellDeath Bacterial Cell Death DNA_RNA->CellDeath Ribosomes->CellDeath Metabolism->CellDeath cluster_resistance Nitrofuran Resistance Mechanisms Nitrofuran This compound Activation Reductive Activation Nitrofuran->Activation efflux Efflux Pump (e.g., OqxAB) Nitrofuran->efflux Expelled Damage Cellular Damage Activation->Damage mut_nfsA Mutations in nfsA mut_nfsA->Activation Inhibit mut_nfsB Mutations in nfsB mut_nfsB->Activation Inhibit mut_ribE Mutations in ribE mut_ribE->Activation Inhibit Cofactor Synthesis cluster_workflow Broth Microdilution Workflow start Start dilute Prepare Serial Twofold Dilutions of Nitrofuran start->dilute inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->inoculum inoculate Inoculate Microtiter Plate Wells dilute->inoculate inoculum->inoculate incubate Incubate Plate (35°C, 18-20h) inoculate->incubate read Read Results for Visible Growth incubate->read mic Determine MIC read->mic end End mic->end cluster_sar Structure-Activity Relationship Logic Structure Chemical Structure of this compound Derivative Electronic Electronic Properties (e.g., Hammett constant) Structure->Electronic Redox Redox Potential Structure->Redox Hydrophobicity Hydrophobicity (e.g., logP) Structure->Hydrophobicity Activity Antibacterial Activity (MIC/IC50) Electronic->Activity Significant Correlation Redox->Activity Necessary but not Rate-Limiting Hydrophobicity->Activity No Significant Correlation

References

Methodological & Application

Application Note & Protocol: Synthesis of 2-Nitrofuran for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Nitrofuran is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its derivatives, known as nitrofurans, constitute a class of broad-spectrum antimicrobial agents used in the treatment of various bacterial and protozoan infections. The synthesis of the this compound scaffold is a fundamental step in the development of new therapeutic agents and functional materials. This document provides a detailed protocol for the synthesis of this compound via the nitration of furan, suitable for a standard research laboratory setting. It also discusses alternative methods and provides relevant characterization data.

The primary method described involves the nitration of furan using acetyl nitrate, generated in situ from nitric acid and acetic anhydride. This method is preferred because furan's aromaticity is less stable than that of benzene; using harsher nitrating agents like nitric acid alone can lead to oxidation and ring-opening rather than the desired nitration.[1] The acetyl nitrate acts as a milder nitrating agent, reacting smoothly to yield this compound as the major product.[1]

Synthesis Methodologies: A Comparative Overview

Several methods have been developed for the synthesis of this compound and its derivatives. The choice of method often depends on the available starting materials, desired scale, and safety considerations. The following table summarizes common approaches.

Method Starting Material Reagents Key Conditions Reported Yield Reference(s)
Classical Batch Nitration FuranNitric Acid, Acetic AnhydrideLow temperature (-5°C to 10°C), followed by treatment with a base (e.g., pyridine) to restore aromaticity.~40-60%[1][2][3]
Direct Nitration FuranNitric Acid, Trifluoroacetic AnhydrideOne-step procedure without the need to isolate intermediates.Higher yields compared to classical method.[3]
Nitration of Furan Derivatives 2-Furaldehyde DiacetateNitric Acid, Acetic AnhydrideProtection of the aldehyde is required prior to nitration.~40% (for the diacetate)[4][5]
Continuous Flow Synthesis FurfuralIn situ generated Acetyl NitrateAutomated, controlled environment, enhanced safety. Primarily for 5-nitrofurfural.67% (for 5-nitrofurfural)[6][7][8]

General Synthesis Pathway for this compound

The reaction proceeds via the formation of acetyl nitrate, which then acts as the electrophile (NO₂⁺) in the electrophilic aromatic substitution reaction with furan. An intermediate addition product is formed, which is subsequently aromatized by treatment with a base.

G cluster_0 Step 1: Formation of Nitrating Agent cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization HNO3 Nitric Acid (HNO₃) AcetylNitrate Acetyl Nitrate (CH₃COONO₂) HNO3->AcetylNitrate Ac2O Acetic Anhydride ((CH₃CO)₂O) Ac2O->AcetylNitrate Intermediate Addition Intermediate AcetylNitrate->Intermediate + NO₂⁺ Furan Furan Furan->Intermediate Product This compound Intermediate->Product - CH₃COOH Base Base (e.g., Pyridine) Base->Product Facilitates elimination

Caption: General reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol: Batch Synthesis

This protocol details the nitration of furan using nitric acid and acetic anhydride.

4.1. Materials and Reagents

  • Furan (C₄H₄O)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Fuming Nitric Acid (HNO₃, d=1.5 g/mL)

  • Pyridine (C₅H₅N)

  • Ice

  • Sodium Hydroxide (NaOH), 40% solution

  • Ethanol (for recrystallization)

  • Deionized Water

  • Dilute Acetic Acid

4.2. Equipment

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Ice-salt bath

  • Büchner funnel and flask

  • Standard laboratory glassware

  • Rotary evaporator

4.3. Experimental Workflow Diagram

workflow start Start prep_nitrating_mix Prepare Nitrating Mixture: Add HNO₃ to Acetic Anhydride at 0°C. start->prep_nitrating_mix addition Slowly add Furan solution to Nitrating Mixture at < -5°C. prep_nitrating_mix->addition prep_furan_sol Prepare Furan Solution: Dissolve Furan in Acetic Anhydride. prep_furan_sol->addition stir Stir reaction mixture for 3 hours at low temp. addition->stir quench Pour mixture onto ice and neutralize with 40% NaOH. stir->quench aromatize Separate oily layer and add Pyridine to induce aromatization. quench->aromatize precipitate Dilute with ice-water to precipitate the product. aromatize->precipitate filter Filter the crude product. precipitate->filter wash Wash with dilute Acetic Acid, then with water until neutral. filter->wash recrystallize Recrystallize from Ethanol. wash->recrystallize dry Dry the final product. recrystallize->dry end End: Pure this compound dry->end

Caption: Step-by-step workflow for the laboratory synthesis of this compound.

4.4. Procedure

  • Preparation of Nitrating Mixture: In a three-neck flask cooled to 0°C in an ice-salt bath, prepare a mixture of 143 g of acetic anhydride and 43.7 g of fuming nitric acid.[5] Stir the mixture while maintaining the temperature.

  • Addition of Furan: Prepare a solution of the furan precursor. For instance, if starting with 2-furaldehyde diacetate, dissolve 49.5 g in 51 g of acetic anhydride.[5]

  • Slowly add the furan solution to the nitrating mixture over 30-40 minutes using a dropping funnel. It is critical to maintain the reaction temperature below -5°C during the addition to prevent unwanted side reactions.[5]

  • Reaction: Once the addition is complete, continue to stir the mixture for an additional 3 hours, ensuring the temperature remains low.

  • Work-up and Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. Neutralize the mixture by carefully adding a 40% sodium hydroxide solution until the separation of an oily layer is complete.[5]

  • Aromatization: Separate the aqueous layer. To the remaining oil, cautiously add an equal volume of pyridine in small portions. This step facilitates the elimination reaction to restore the aromatic furan ring.[2][5]

  • Precipitation and Isolation: Warm the mixture for a short period, then dilute with 2-3 volumes of ice-water. The product, this compound (or its derivative), should precipitate out of the solution.[5]

  • Filter the solid precipitate using a Büchner funnel.

  • Purification: Wash the collected solid first with dilute acetic acid and then with deionized water until the filtrate is neutral and free of pyridine odor.[5]

  • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.[5]

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

4.5. Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Fuming nitric acid and acetic anhydride are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.

  • Acetyl nitrate is unstable and potentially explosive; it should always be generated in situ and used immediately.[8] Do not attempt to isolate it.

  • Pyridine is flammable and toxic. Handle with care.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

Property Value Reference(s)
Molecular Formula C₄H₃NO₃[9]
Molecular Weight 113.07 g/mol
Appearance Solid crystals[9]
Melting Point 29-33 °C
Boiling Point 84 °C / 13 mmHg
CAS Number 609-39-2[9]

Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) should be performed to confirm the structure. The expected NMR spectra would show characteristic peaks for the furan ring protons and the effects of the nitro group substituent.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound in a research laboratory. While the classical batch method is well-established, researchers should be aware of modern advancements like continuous flow chemistry, which can offer significant improvements in safety, reproducibility, and scalability, particularly for the synthesis of key pharmaceutical intermediates like 5-nitrofurfural.[6][8] Proper adherence to safety protocols is paramount throughout the synthesis.

References

Application Notes and Protocols for the Analytical Detection of Nitrofuran Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrofurans are a class of synthetic broad-spectrum antibiotics that have been widely used in animal production to treat and prevent diseases.[1][2] However, due to concerns over their carcinogenic potential and the risk to human health, their use in food-producing animals has been banned in many jurisdictions, including the European Union.[3][4] The parent nitrofuran compounds are metabolized very rapidly in vivo.[1][4] Consequently, analytical methods for monitoring their illegal use focus on the detection of their stable, tissue-bound metabolites, which can persist for an extended period.[4][5]

The four principal nitrofuran drugs and their corresponding metabolites are:

  • Furazolidone: Metabolite is 3-amino-2-oxazolidinone (AOZ)

  • Furaltadone: Metabolite is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)

  • Nitrofurazone: Metabolite is Semicarbazide (SEM)

  • Nitrofurantoin: Metabolite is 1-aminohydantoin (AHD)

A critical step in the analysis of these metabolites is an acid hydrolysis to release them from tissue proteins, followed by derivatization, typically with 2-nitrobenzaldehyde (2-NBA).[3][6][7][8] This reaction converts the metabolites into more stable and detectable derivatives (e.g., AHD is converted to 2-NP-AHD), which enhances chromatographic retention and improves sensitivity for instrumental analysis.[3][7][8]

This document provides detailed application notes for the three primary analytical techniques used for nitrofuran metabolite detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).

Application Note 1: Confirmatory Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the confirmatory analysis of nitrofuran metabolites.[3] Its high sensitivity and selectivity allow for the accurate identification and quantification of trace-level contaminants in complex biological matrices like animal tissue, eggs, and seafood.[1][3] The method relies on chromatographic separation of the derivatized metabolites followed by detection using a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions for unambiguous identification.[3]

Experimental Protocol: LC-MS/MS

This protocol is a generalized procedure adapted from validated methods for the analysis of nitrofuran metabolites in animal tissues.[5][9]

1. Sample Preparation, Hydrolysis, and Derivatization: a. Weigh 1.0 ± 0.1 g of homogenized tissue sample (e.g., muscle, liver, shrimp) into a 50 mL polypropylene centrifuge tube. b. Add internal standards for quantification. c. Add 4 mL of deionized water, 0.5 mL of 1 N HCl, and 100 µL of 10 mM 2-nitrobenzaldehyde (2-NBA) solution in DMSO.[5] d. Vortex the mixture for approximately 10-15 seconds.[9] e. Incubate the tube in a water bath at 37°C for at least 16 hours (overnight) to facilitate the release of tissue-bound metabolites and their simultaneous derivatization.[1][5][9]

2. Liquid-Liquid Extraction (LLE): a. Cool the samples to room temperature.[9] b. Add 5 mL of 0.1 M dipotassium hydrogen phosphate (K₂HPO₄) and 0.4 mL of 1 N NaOH to neutralize the sample to approximately pH 7.[5] c. Add 5 mL of ethyl acetate, vortex vigorously for at least 1 minute, and centrifuge (e.g., 3400 rpm for 10 minutes) to separate the layers.[5] d. Carefully transfer the upper ethyl acetate (organic) layer to a clean 15 mL tube.[9] e. Repeat the extraction step (2c-2d) on the remaining aqueous portion and combine the ethyl acetate extracts.[5]

3. Evaporation and Reconstitution: a. Evaporate the pooled ethyl acetate extract to complete dryness under a gentle stream of nitrogen at a temperature no higher than 60°C.[6] b. Reconstitute the dried residue in 1 mL of a methanol/water solution (e.g., 50:50, v/v).[5][9] c. Vortex for 10-15 seconds and filter the solution through a 0.2 or 0.45 µm syringe filter into an autosampler vial for analysis.[6][9]

4. LC-MS/MS Instrumental Conditions (Typical):

  • LC Column: C18 or Phenyl-hexyl column (e.g., 100 mm × 2.1 mm, <3 µm).[1][10]
  • Mobile Phase A: 0.5 mM Ammonium Acetate in water.[1]
  • Mobile Phase B: Methanol or Acetonitrile.[1]
  • Flow Rate: 0.2 - 0.4 mL/min.[1][6]
  • Injection Volume: 20 µL.[6]
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Source: Electrospray Ionization (ESI), positive mode.[3][6]
  • Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-product ion transitions for each analyte.[3]

Quantitative Data Summary: LC-MS/MS Performance
Analyte (Metabolite)MatrixLOQ (µg/kg)Recovery (%)MethodReference
AOZAnimal Tissue0.540LC-MS/MS[1]
AMOZAnimal Tissue0.580LC-MS/MS[1]
AHDAnimal Tissue1.070LC-MS/MS[1]
SEMAnimal Tissue1.070LC-MS/MS[1]
AOZ, AMOZ, AHD, SEMFish Muscle0.23 - 0.54 (CCβ)N/ALC-MS/MS[11]
AOZ, AMOZ, AHD, SEMEggs0.29 - 0.37 (CCα)82 - 109LC-MS/MS (QuEChERS)[12]
All four metabolitesMeat0.013 - 0.200 (CCα)N/AUHPLC-MS/MS[10]
All four metabolitesVariousN/A88.9 - 107.3UHPLC-MS/MS[13]

LOQ: Limit of Quantification; CCα: Decision Limit; CCβ: Detection Capability.

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Instrumental Analysis Homogenize 1. Homogenize Tissue Sample Hydrolyze 2. Acid Hydrolysis & Derivatization (2-NBA) (16h @ 37°C) Homogenize->Hydrolyze Neutralize 3. Neutralize Sample (pH ~7) Hydrolyze->Neutralize Extract 4. Liquid-Liquid Extraction (Ethyl Acetate) Neutralize->Extract Evaporate 5. Evaporate Solvent Extract->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute LC 7. LC Separation (C18 Column) Reconstitute->LC MSMS 8. MS/MS Detection (ESI+, MRM Mode) LC->MSMS Data Data MSMS->Data 9. Data Analysis & Quantification

LC-MS/MS analytical workflow for nitrofuran metabolites.

Application Note 2: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with Ultraviolet (UV) or Fluorescence (FLD) detection offers a robust and cost-effective alternative to LC-MS/MS for the quantification of nitrofuran metabolites. While generally less sensitive and specific than mass spectrometry, modern HPLC methods, especially those using fluorescence detection after derivatization with a fluorescent agent, can achieve the low limits of detection required for regulatory monitoring.[14]

Experimental Protocol: HPLC with Fluorescence Detection (HPLC-FLD)

This protocol is based on a method for determining nitrofuran metabolites in pork muscle using a novel fluorescent derivatizing agent.[14]

1. Sample Preparation and Hydrolysis: a. Follow the same sample homogenization and acid hydrolysis steps as described in the LC-MS/MS protocol (Section 1, steps 1a-1c), but replace the 2-NBA derivatizing agent.

2. Derivatization for Fluorescence: a. Instead of 2-NBA, add a solution of a fluorescence agent such as 2-hydroxy-1-naphthaldehyde to the hydrolyzed sample.[14] b. Incubate the mixture to allow for the conjugation reaction to complete, forming highly fluorescent derivatives.[14]

3. Extraction and Cleanup: a. Perform a liquid-liquid extraction using a suitable solvent as described in the parent method.[14] b. Evaporate the solvent and reconstitute the residue in the mobile phase.

4. HPLC-FLD Instrumental Conditions (Typical):

  • LC Column: YMC-Pack Polymer C18.[14]
  • Column Temperature: 40°C.[14]
  • Mobile Phase: Alkaline conditions may be required depending on the derivatives.[14]
  • Fluorescence Detector: Set to appropriate excitation and emission wavelengths (e.g., λem = 463 nm for 2-hydroxy-1-naphthaldehyde derivatives).[14]

Quantitative Data Summary: HPLC Performance
Analyte (Metabolite)MatrixLOQ (µg/kg)Recovery (%)MethodReference
All four metabolitesPork Muscle< 1.0> 92.3HPLC-FLD[14]
Nitrofuran groupFish0.03 (µg/mL)N/AHPLC-UV[15]

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Instrumental Analysis Homogenize 1. Homogenize Sample Hydrolyze 2. Acid Hydrolysis Homogenize->Hydrolyze Derivatize 3. Derivatization (Fluorescent Agent) Hydrolyze->Derivatize Extract 4. Liquid-Liquid Extraction Derivatize->Extract Evap_Recon 5. Evaporation & Reconstitution Extract->Evap_Recon HPLC 6. HPLC Separation Evap_Recon->HPLC FLD 7. Fluorescence Detection HPLC->FLD Data Data FLD->Data 8. Data Analysis

HPLC-FLD analytical workflow for nitrofuran metabolites.

Application Note 3: Screening by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunological method for screening a large number of samples for the presence of nitrofuran metabolites.[16] Commercial ELISA kits are available for the individual detection of AOZ, AMOZ, AHD, and SEM.[16][17] These are typically competitive assays where free derivatized metabolite in the sample competes with an enzyme-labeled metabolite for a limited number of antibody binding sites. The resulting color intensity is inversely proportional to the amount of analyte in the sample. While excellent for screening, positive results should be confirmed by a method like LC-MS/MS.

Experimental Protocol: ELISA

This protocol provides a general outline for using a competitive ELISA kit.[5] Users must follow the specific instructions provided by the kit manufacturer.

1. Sample Preparation, Hydrolysis, and Derivatization: a. Homogenize the sample (e.g., honey, meat, shrimp) and perform acid hydrolysis and derivatization with 2-nitrobenzaldehyde (2-NBA) as described in the LC-MS/MS protocol (Section 1, step 1).[2][5]

2. Extraction and Solvent Exchange: a. Perform a liquid-liquid extraction with ethyl acetate.[5] b. Evaporate the ethyl acetate layer to dryness.[5] c. Reconstitute the residue in an n-hexane solution, then add the specific ELISA sample extraction buffer provided with the kit. Vortex and centrifuge.[5] d. The lower aqueous layer containing the derivatized metabolite is used for the ELISA test.[5]

3. ELISA Procedure (Generalized): a. Pipette standards, controls, and prepared samples into the appropriate wells of the antibody-coated microtiter plate. b. Add the enzyme conjugate (e.g., HRP-conjugated metabolite) to each well and incubate. c. Wash the plate to remove unbound reagents. d. Add the substrate solution (e.g., TMB) and incubate, allowing color to develop. e. Add the stop solution to terminate the reaction. f. Read the absorbance of each well using a microplate reader at the specified wavelength. g. Calculate the concentration of the metabolite in the samples by comparing their absorbance to the standard curve.

Quantitative Data Summary: ELISA Performance
Analyte (Metabolite)MatrixLimit of Detection (LOD) (µg/kg or ppb)MethodReference
SEMShrimp, Meat, Fish< 0.4ELISA[2]
AOZFish/Shrimp0.06FAST ELISA
AOZMeat0.05FAST ELISA
AOZHoney0.1 - 0.3FAST ELISA

Logical Diagram

ELISA_Principle cluster_low Low Analyte Concentration cluster_high High Analyte Concentration Ab1 Antibody Result1 Strong Signal (High Color) Analyte1 Analyte Analyte1->Ab1 Binds Enzyme1 Enzyme Conjugate Enzyme1->Ab1   Binds freely Ab2 Antibody Result2 Weak Signal (Low Color) Analyte2 Analyte Analyte2->Ab2   Binds & saturates Enzyme2 Enzyme Conjugate Enzyme2->Ab2 Binding blocked

Principle of competitive ELISA for nitrofuran screening.

References

Application Notes and Protocols for Utilizing 2-Nitrofuran Derivatives in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrofurans are a class of synthetic heterocyclic compounds characterized by a furan ring substituted with a nitro group. While historically recognized for their antimicrobial properties, recent interest has shifted towards their potential as anticancer agents. Derivatives of 2-Nitrofuran, in particular, have demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent induction of apoptosis.[1] This document provides detailed application notes and standardized protocols for assessing the cytotoxicity of this compound derivatives using common in vitro assays.

Mechanism of Action: Induction of Oxidative Stress and Apoptosis

The cytotoxic effects of many this compound derivatives are attributed to their ability to induce programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway. The process is often initiated by the generation of ROS.[1] This leads to mitochondrial dysfunction, characterized by the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This imbalance disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome complex, which activates the initiator caspase-9, subsequently leading to the activation of executioner caspase-3 and the dismantling of the cell.[1]

Data Presentation: Comparative Cytotoxicity of this compound Derivatives

The cytotoxic potential of this compound derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for several this compound derivatives against various human cancer cell lines.

Derivative ClassCompoundCell LineIC50 (µM)
Thiazolidinones5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative 14bMCF-7 (Breast)~5
MDA-MB-231 (Breast)~10
Carbamothioyl-Furan-Carboxamideso-nitro-substituted derivative 4aHepG2 (Liver)>20 µg/mL (viability ~35%)
Huh-7 (Liver)>20 µg/mL (viability ~48%)
MCF-7 (Breast)>20 µg/mL (viability ~44%)
5-Nitrofuran-Isatin HybridsIsatin hybrid 3HCT 116 (Colon)1.62
Furan-based derivativesCompound 4MCF-7 (Breast)4.06
Compound 7MCF-7 (Breast)2.96

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the cytotoxicity of this compound derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of the this compound derivative in complete medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of the this compound derivative to the designated wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[2]

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[2]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Read the absorbance at a wavelength between 500 and 600 nm (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3]

Materials:

  • Cells and culture medium

  • This compound derivative

  • LDH assay kit (containing reaction mixture and stop solution)

  • 96-well plates

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of the this compound derivative for the desired time. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells translocate phosphatidylserine to the outer cell membrane, which is detected by Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[4]

Materials:

  • Cells and culture medium

  • This compound derivative

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in a suitable culture dish or plate and treat with the this compound derivative for the desired time.

  • Harvest the cells (including floating cells in the medium) and centrifuge at 500 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay Details cluster_ldh LDH Assay Details cluster_apoptosis Apoptosis Assay Details cell_seeding Seed cells in 96-well plates treatment Treat with this compound derivative (serial dilutions) cell_seeding->treatment incubation Incubate (e.g., 24, 48, 72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis add_mtt Add MTT reagent mtt->add_mtt collect_supernatant Collect supernatant ldh->collect_supernatant harvest_cells Harvest cells apoptosis->harvest_cells formazan_formation Incubate (formazan formation) add_mtt->formazan_formation solubilize Add solubilization buffer formazan_formation->solubilize read_mtt Read absorbance (570 nm) solubilize->read_mtt add_reagents Add LDH reaction mix collect_supernatant->add_reagents incubate_ldh Incubate add_reagents->incubate_ldh read_ldh Read absorbance (490 nm) incubate_ldh->read_ldh stain_cells Stain with Annexin V/PI harvest_cells->stain_cells flow_cytometry Analyze by flow cytometry stain_cells->flow_cytometry

Caption: Workflow for assessing the cytotoxicity of this compound derivatives.

apoptosis_pathway This compound Induced Apoptosis Pathway cluster_stimulus Cellular Stress Induction cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase_cascade Caspase Activation Cascade nitrofuran This compound Derivative ros Reactive Oxygen Species (ROS) nitrofuran->ros bcl2_family Bax activation / Bcl-2 inhibition ros->bcl2_family mito_dysfunction Mitochondrial Dysfunction bcl2_family->mito_dysfunction cytochrome_c Cytochrome c release mito_dysfunction->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Determination of 2-Nitrofuran Metabolites in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of four key 2-nitrofuran metabolites: 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 3-amino-2-oxazolidinone (AOZ), 1-aminohydantoin (AHD), and semicarbazide (SEM). These metabolites are crucial markers for the illegal use of nitrofuran antibiotics in food-producing animals. The described protocol, involving acid hydrolysis, derivatization with 2-nitrobenzaldehyde (2-NBA), and solid-phase or liquid-liquid extraction, is suitable for various complex matrices such as seafood, poultry, and honey. The method demonstrates excellent sensitivity and specificity, meeting the stringent minimum required performance limits (MRPL) set by regulatory bodies.

Introduction

Nitrofuran antibiotics are a class of broad-spectrum synthetic antimicrobial agents.[1] Due to concerns over their potential carcinogenic and mutagenic effects on human health, their use in food-producing animals has been banned in many countries, including the European Union.[1][2] However, due to their effectiveness and low cost, illegal use remains a concern.

Parent nitrofuran drugs are rapidly metabolized in vivo, making their detection challenging.[2][3] Their tissue-bound metabolites, however, are highly stable and serve as reliable markers for monitoring nitrofuran abuse.[2][3] The four primary metabolites monitored are:

  • AMOZ , the metabolite of furaltadone.

  • AOZ , the metabolite of furazolidone.

  • AHD , the metabolite of nitrofurantoin.

  • SEM , the metabolite of nitrofurazone.

LC-MS/MS has become the reference technique for the analysis of nitrofuran residues due to its high sensitivity, selectivity, and specificity, allowing for quantification at the parts-per-billion (µg/kg) level.[4][5][6] A critical step in the analytical workflow is the derivatization of the metabolites with 2-nitrobenzaldehyde (2-NBA). This reaction enhances their chromatographic retention and ionization efficiency, which is otherwise low for these small, polar molecules.[4][5][7]

This application note provides a comprehensive protocol for the LC-MS/MS analysis of these four nitrofuran metabolites, along with expected performance characteristics.

Experimental Protocols

Materials and Reagents
  • Standards: AMOZ, AOZ, AHD, SEM, and their corresponding isotopically labeled internal standards (e.g., AMOZ-d5, AOZ-d4, AHD-¹³C₃, SEM-¹³C-¹⁵N₂) were purchased from a reputable supplier (e.g., Sigma-Aldrich).[5]

  • Reagents: 2-nitrobenzaldehyde (2-NBA), hydrochloric acid (HCl), dipotassium hydrogen phosphate (K₂HPO₄), sodium hydroxide (NaOH), ethyl acetate, methanol (MeOH), acetonitrile (ACN), formic acid, and ammonium acetate. All solvents and reagents should be of at least HPLC grade.[5][6]

  • Solid-Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent.[8]

Sample Preparation

The sample preparation involves three key stages: hydrolysis to release protein-bound metabolites, derivatization to improve analytical performance, and extraction/clean-up to remove matrix interferences.

  • Homogenization: Weigh 1-2 g of the homogenized tissue sample (e.g., fish, poultry liver, shrimp) into a 50 mL polypropylene centrifuge tube.[4][9]

  • Internal Standard Spiking: Add an appropriate volume of the mixed internal standard working solution to each sample, control, and standard.[4]

  • Hydrolysis and Derivatization:

    • Add 4-5 mL of 0.12-0.2 M HCl.[4][8][9]

    • Add 100-300 µL of a 50-100 mM 2-NBA solution (typically in DMSO or methanol).[7][8][9]

    • Vortex the sample for approximately 30-60 seconds.[4][9]

    • Incubate the mixture. Common conditions are overnight (approximately 16 hours) at 37°C or a more rapid microwave-assisted reaction for 2 hours at 60°C.[4][9][10][11]

  • Neutralization and Extraction (Liquid-Liquid Extraction Example):

    • Cool the samples to room temperature.

    • Adjust the pH to approximately 7.0-7.5 by adding K₂HPO₄ and/or NaOH solution.[4][9]

    • Add 4-5 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge (e.g., 4000 rpm for 5-10 minutes).[4][9]

    • Transfer the upper organic (ethyl acetate) layer to a clean tube.

    • Repeat the extraction step with another portion of ethyl acetate and combine the organic layers.[9]

  • Evaporation and Reconstitution:

    • Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-60°C.[4][9]

    • Reconstitute the dried residue in 1 mL of a suitable solvent, often the initial mobile phase composition (e.g., 50:50 methanol/water or 95:5 methanol/water).[2][4]

    • Filter the reconstituted sample through a 0.45 µm filter prior to LC-MS/MS injection.[9]

Alternative Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can also be employed after derivatization, involving an extraction with acetonitrile followed by the addition of salts like NaCl and MgSO₄ to induce phase separation.[1][10][11]

LC-MS/MS Conditions

Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended.

ParameterRecommended Setting
Column C18 or Phenyl-Hexyl (e.g., 150 x 3 mm, 3 µm)[2][6][11]
Mobile Phase A 0.5 mM Ammonium Acetate with 0.1% Formic Acid in Water[2][12]
Mobile Phase B Acetonitrile or Methanol[2][12]
Flow Rate 0.2 - 0.4 mL/min[2][13]
Injection Volume 10 - 20 µL
Column Temp. 40°C
Gradient A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the analytes, followed by a column wash and re-equilibration.

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterRecommended Setting
Ionization Mode ESI Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 550°C[12]
Ion Spray Voltage 5500 V[12]
Curtain Gas 35 psi[12]
Collision Gas Medium[12]

MRM Transitions: The specific precursor and product ions for each derivatized metabolite must be optimized. Representative transitions are listed below.

Analyte (Derivatized)Precursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
NP-AMOZ335.1291.1134.1
NP-AOZ236.1134.1104.0
NP-AHD249.0134.0178.0[12]
NP-SEM209.1134.1166.1

Data Presentation

The performance of the LC-MS/MS method is summarized below. The limits of quantification (LOQ) are consistently below the minimum required performance limit (MRPL) of 1.0 µg/kg, demonstrating the method's suitability for regulatory monitoring.

Table 1: Quantitative Performance Data for this compound Metabolite Analysis

MetaboliteMatrixLinearity Range (µg/L or ng/g)LOQ (µg/kg)Recovery (%)Reference
AMOZAnimal Tissue50 pg - 5 ng>0.990.01~80%[2]
AOZAnimal Tissue50 pg - 5 ng>0.990.02~40%[2]
AHDAnimal Tissue50 pg - 5 ng>0.990.1~70%[2]
SEMAnimal Tissue50 pg - 5 ng>0.990.05~70%[2]
All 4Seafood0.05 - 10 µg/L≥0.995<0.05 µg/LN/A[5]
All 4Shrimp, Chicken0.25 - 25 ng/g>0.995<0.25 ng/gN/A[1]
All 4Shrimp0.5 - 20 µg/L>0.999N/A82.3 - 112.7%[14]
All 4EggsN/A0.9979 - 0.99963.09 - 6.285.2 - 109.4%[15]

Mandatory Visualization

The overall analytical procedure from sample receipt to final data acquisition is depicted in the workflow diagram below.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Homogenized Sample (1-2g) Spike 2. Spike with Internal Standards Sample->Spike Hydrolysis 3. Acid Hydrolysis & Derivatization with 2-NBA (37°C, 16h or Microwave) Spike->Hydrolysis Neutralize 4. Neutralization (pH 7.0-7.5) Hydrolysis->Neutralize Extract 5. Liquid-Liquid Extraction (Ethyl Acetate) or QuEChERS Neutralize->Extract Evaporate 6. Evaporation (Nitrogen Stream) Extract->Evaporate Reconstitute 7. Reconstitution & Filtration Evaporate->Reconstitute LC 8. UHPLC Separation (C18 or Phenyl-Hexyl Column) Reconstitute->LC MS 9. Tandem MS Detection (ESI+, MRM Mode) LC->MS Data 10. Quantification & Confirmation MS->Data

Caption: Workflow for LC-MS/MS analysis of this compound metabolites.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the routine monitoring of banned nitrofuran antibiotic residues in various food matrices. The combination of a streamlined sample preparation protocol involving derivatization and the specificity of tandem mass spectrometry ensures that the method meets the rigorous demands of food safety regulations. The provided performance data confirms that the method is capable of detecting and quantifying AMOZ, AOZ, AHD, and SEM at levels well below the established minimum required performance limits.

References

Application Notes: Synthesis and Evaluation of Novel 2-Nitrofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrofuran derivatives are a significant class of synthetic compounds renowned for their broad-spectrum antimicrobial properties.[1] The quintessential feature of these molecules is a 5-nitrofuran ring, which is crucial for their biological activity.[1][2] The mechanism of action is contingent on the enzymatic reduction of the nitro group within microbial cells, a process that yields reactive intermediates.[1] These intermediates are highly reactive and indiscriminately target multiple cellular components, including DNA, ribosomal proteins, and metabolic enzymes, which is thought to contribute to the low incidence of acquired bacterial resistance.[1]

The derivatization of the nitrofuran scaffold is a key strategy in medicinal chemistry to develop new therapeutic agents. The Claisen-Schmidt condensation is a robust and widely used reaction for this purpose.[3] This base-catalyzed reaction facilitates the formation of a carbon-carbon bond between an aldehyde and a ketone or another reactant containing an active methylene group, typically yielding a chalcone or a chalcone-like α,β-unsaturated ketone.[4]

This document provides a detailed protocol for the synthesis of a novel chalcone-like derivative through the Claisen-Schmidt condensation of a 2-nitrofuran derivative (specifically, 2-methyl-5-nitrofuran, which possesses a reactive α-hydrogen) with 2-nitrobenzaldehyde. The incorporation of a second nitro-aromatic moiety may modulate the electronic properties and biological activity of the resulting compound. Potential applications for such derivatives primarily lie in the discovery of new antimicrobial (antibacterial and antifungal) agents, with possible exploration into their anti-inflammatory and anticancer activities.[5][6][7]

Reaction Principle: Claisen-Schmidt Condensation

The proposed synthesis involves the base-catalyzed condensation of 2-methyl-5-nitrofuran with 2-nitrobenzaldehyde. In this reaction, a strong base (e.g., NaOH or KOH) deprotonates the α-carbon of the methyl group on the 2-methyl-5-nitrofuran, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the more stable, conjugated α,β-unsaturated ketone, a chalcone-like molecule.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(5-nitrofuran-2-yl)-3-(2-nitrophenyl)prop-2-en-1-one

Objective: To synthesize a novel chalcone-like derivative via a base-catalyzed Claisen-Schmidt condensation.

Materials:

  • 2-Methyl-5-nitrofuran

  • 2-Nitrobenzaldehyde

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Beaker (250 mL)

  • Büchner funnel and vacuum flask

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve an equimolar amount (e.g., 10 mmol) of 2-methyl-5-nitrofuran and 2-nitrobenzaldehyde in 30-40 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Reaction Initiation: Cool the flask in an ice bath to bring the temperature of the solution down to 0-5 °C.

  • Base Addition: While stirring vigorously, slowly add a 10% aqueous solution of NaOH or KOH dropwise to the reactant mixture. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: The reaction progress can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of a new, more polar spot and the consumption of the starting aldehydes indicate the reaction is proceeding. The formation of a precipitate is often observed as the product is typically a solid.[7] Continue stirring in the ice bath for 2-4 hours or until TLC indicates the reaction is complete.

  • Product Isolation (Work-up):

    • Once the reaction is complete, pour the mixture into a beaker containing approximately 150 mL of crushed ice and cold water.

    • Stir the mixture for 20-30 minutes to allow for complete precipitation of the crude product.

    • Slowly neutralize the solution by adding dilute HCl dropwise until the pH is approximately 7. This ensures the precipitation of any phenolate salts.

  • Filtration and Washing:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral. This removes any remaining base and salts.

  • Drying and Purification:

    • Allow the crude product to air-dry or dry it in a desiccator.

    • For further purification, recrystallize the solid from a suitable solvent, such as hot ethanol.[4] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them thoroughly.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Determine the melting point range.

  • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O stretch of the ketone, C=C stretch of the alkene, N-O stretches of the nitro groups).

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry (E-isomer is typically favored).

  • Mass Spectrometry: To determine the molecular weight of the compound.

Data Presentation

The following table summarizes representative yields for Claisen-Schmidt condensations involving nitro-substituted aromatic compounds, which can serve as a benchmark for this protocol.

ReactantsCatalyst/ConditionsYield (%)Reference
Nitroacetophenones and NitrobenzaldehydesNaOH / Ultrasonic Irradiation56 - 92[8]
4-Methoxyacetophenone and 4-NitrobenzaldehydeNaOH / Conventional stirring82 (Aldol)
4-Methoxyacetophenone and 2-NitrobenzaldehydeNaOH / Conventional stirring59 (Aldol)
5-Nitro-2-furaldehyde and various AcetophenonesKOH / Ethanol, 0-10 °C65 - 85[5][7]

Note: The reactions with nitrobenzaldehydes in one study resulted in the aldol addition product rather than the fully condensed chalcone, indicating that reaction conditions can significantly influence the outcome.

Visualizations

Experimental and Analytical Workflow

G cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_analysis Characterization A Reactant Preparation (2-Methyl-5-nitrofuran + 2-Nitrobenzaldehyde in Ethanol) B Base-Catalyzed Condensation (NaOH/KOH, 0-10 °C) A->B C Precipitation (Ice Water & Neutralization) B->C D Vacuum Filtration & Washing C->D E Recrystallization (Hot Ethanol) D->E F Spectroscopy (NMR, FT-IR) E->F G Mass Spectrometry E->G H Melting Point E->H I Purity Analysis (TLC/HPLC) E->I

Caption: Workflow for the synthesis, purification, and characterization of nitrofuran derivatives.

Proposed Mechanism of Antibacterial Action

G A Nitrofuran Derivative (Prodrug) B Bacterial Nitroreductases (Enzymatic Reduction) A->B Enters Bacterial Cell C Generation of Reactive Intermediates (e.g., Nitroso, Hydroxylamine) B->C D Oxidative Stress (Reactive Oxygen Species) C->D E Cellular Damage C->E D->E F DNA & RNA Damage E->F G Ribosomal Protein Inactivation E->G H Enzyme Inhibition E->H I Bacterial Cell Death F->I G->I H->I

Caption: Proposed mechanism of action for nitrofuran-based antimicrobial agents.[1]

Workflow for Biological Evaluation

G cluster_screening Primary Screening cluster_evaluation Secondary Evaluation cluster_mechanism Mechanism of Action Studies A Synthesized Nitrofuran Derivative B Antimicrobial Susceptibility Testing (e.g., MIC/MFC Determination) A->B C Test Organisms (Bacteria & Fungi Strains) B->C D Cytotoxicity Assays (e.g., on Human Cell Lines) B->D Active Compounds E Selectivity Index Calculation D->E F DNA Interaction Assays E->F G Enzyme Inhibition Studies E->G H ROS Generation Measurement E->H

Caption: Logical workflow for the biological evaluation of newly synthesized compounds.

References

Application Note: Quantitative Analysis of Nitrofuran Metabolites in Food Matrices by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the simultaneous determination of four nitrofuran metabolites—3-amino-2-oxazolidinone (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (AHD), and semicarbazide (SEM)—in various food matrices using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The use of nitrofurans, a class of broad-spectrum antibiotics, in food-producing animals has been banned in many countries due to potential carcinogenic effects on human health.[1] This method provides a reliable approach for monitoring the illegal use of these substances in the food supply chain. The protocol includes a detailed sample preparation procedure involving acid hydrolysis, derivatization with 2-nitrobenzaldehyde (2-NBA), and solid-phase extraction (SPE) for sample cleanup. The subsequent UHPLC-MS/MS analysis is performed in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. The method has been validated according to the European Commission Decision 2002/657/EC guidelines, demonstrating excellent performance characteristics suitable for regulatory monitoring.[2][3]

Introduction

Nitrofurans are synthetic broad-spectrum antibiotics that were previously used in veterinary medicine to treat and prevent microbial infections in livestock and aquaculture.[1] However, studies have shown that these compounds and their metabolites can be carcinogenic and genotoxic to humans.[1] Consequently, their use in food-producing animals is prohibited in the European Union and other countries.[1][2]

Due to their rapid metabolism in animals, the parent nitrofuran compounds are rarely detected. Instead, their tissue-bound metabolites, which are much more stable, are targeted for monitoring purposes.[1][4] The four principal metabolites are:

  • AOZ (from Furazolidone)

  • AMOZ (from Furaltadone)

  • AHD (from Nitrofurantoin)

  • SEM (from Nitrofurazone)

The analysis of these metabolites is challenging due to their low molecular weights and the complexity of food matrices.[2][5] This application note presents a highly sensitive and selective UHPLC-MS/MS method for the quantification of these four nitrofuran metabolites. The method involves a derivatization step with 2-NBA to improve the chromatographic retention and mass spectrometric detection of the analytes.[1][5]

Experimental Protocol

Materials and Reagents
  • Standards: Analytical standards of AOZ, AMOZ, AHD, SEM, and their corresponding isotope-labeled internal standards (e.g., AOZ-d4, AMOZ-d5).

  • Reagents: 2-nitrobenzaldehyde (2-NBA), hydrochloric acid (HCl), methanol (MeOH), ethyl acetate, hexane, di-potassium hydrogen orthophosphate (K₂HPO₄), ammonia solution, and water (UHPLC-MS grade).

  • Solid-Phase Extraction (SPE): SDB-L cartridges or equivalent.

Sample Preparation

The sample preparation workflow consists of hydrolysis to release the tissue-bound metabolites, derivatization to enhance analytical performance, and extraction and cleanup to remove matrix interferences.

G cluster_sample_prep Sample Preparation Workflow sample 1. Homogenized Sample (2g) hydrolysis 2. Acid Hydrolysis & Derivatization (HCl, 2-NBA, overnight incubation at 37-40°C) sample->hydrolysis Add internal standards neutralization 3. Neutralization (K₂HPO₄, NH₃ solution to pH ~7.0) hydrolysis->neutralization centrifugation1 4. Centrifugation neutralization->centrifugation1 spe 5. Solid-Phase Extraction (SPE) centrifugation1->spe Load supernatant elution 6. Elution (Ethyl Acetate) spe->elution Wash with water and hexane evaporation 7. Evaporation to Dryness elution->evaporation reconstitution 8. Reconstitution (Methanol/Water) evaporation->reconstitution analysis 9. UHPLC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for nitrofuran metabolite analysis.

Step-by-Step Protocol:

  • Sample Weighing: Weigh 2.0 ± 0.05 g of the homogenized sample into a centrifuge tube.[2]

  • Internal Standard Spiking: Add the internal standard mixture to each sample.

  • Hydrolysis and Derivatization: Add 10 mL of 0.2 M HCl and 240 µL of a 10 mg/mL solution of 2-NBA in methanol.[2] Vortex the sample for 30 seconds and incubate overnight in a water bath at 40 ± 3°C.[2] Some rapid methods use microwave-assisted derivatization for 2 hours.[6]

  • Neutralization: Cool the samples to room temperature. Adjust the pH to approximately 7.0 by adding 10 mL of 0.2 M K₂HPO₄ and 800 µL of 1 M ammonia solution.[2]

  • Centrifugation: Centrifuge the samples at 4,500 x g for 15 minutes.[2]

  • Solid-Phase Extraction (SPE):

    • Condition an SDB-L SPE cartridge with 3 mL of ethyl acetate, followed by 3 mL of methanol, and finally 5 mL of water.[2]

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water and then 5 mL of hexane.[2]

    • Elute the analytes with ethyl acetate.[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2] Reconstitute the residue in 200 µL of 60% methanol in water.[2]

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the UHPLC-MS/MS system.[2]

UHPLC-MS/MS Conditions

UHPLC System:

ParameterSetting
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.5 mM Ammonium Acetate in Water[1]
Mobile Phase B Methanol[1]
Flow Rate 0.4 mL/min[2]
Column Temperature 40°C[2]
Injection Volume 10 µL
Gradient Start with a high aqueous percentage, ramp up the organic phase to elute the analytes, and then re-equilibrate. A typical gradient might start at 20% B, increase to 90% B, hold, and then return to initial conditions.[2]

Mass Spectrometer:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C[5]
Drying Gas 75 (arbitrary units)[5]
Nebulizer Gas 220 (arbitrary units)[5]
Electrospray Voltage 5500 V[5]

MRM Transitions:

The specific precursor and product ions for each derivatized nitrofuran metabolite should be optimized for the instrument in use. The following are commonly used transitions:

Analyte (Derivatized)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
NPAOZ 236.1134.1104.1
NPAMOZ 335.1291.1262.1
NPAHD 249.1178.0[1]134.0[1]
NPSEM 209.1166.0[1]192.0[1]

Results and Discussion

The developed UHPLC-MS/MS method was validated for linearity, recovery, precision (repeatability and reproducibility), and sensitivity (limit of detection and quantification).

Method Performance

The method demonstrates excellent linearity for all four nitrofuran metabolites, with correlation coefficients (R²) typically greater than 0.99.[2] The recovery rates are generally within the acceptable range of 80-120%.

Table 1: Summary of Method Validation Data

AnalyteLinearity Range (µg/kg)Recovery (%)Repeatability (RSDr, %)Within-Lab Reproducibility (RSDwR, %)
AOZ 0.50 - 10.0>0.9988.9 - 107.3[2]2.9 - 9.4[2]4.4 - 10.7[2]
AMOZ 0.50 - 10.0>0.9988.9 - 107.3[2]2.9 - 9.4[2]4.4 - 10.7[2]
AHD 0.50 - 10.0>0.9988.9 - 107.3[2]2.9 - 9.4[2]4.4 - 10.7[2]
SEM 0.50 - 10.0>0.9988.9 - 107.3[2]2.9 - 9.4[2]4.4 - 10.7[2]
Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of the method is crucial for detecting the low levels of nitrofuran metabolites that may be present in food samples. The LODs and LOQs achieved with this method are well below the minimum required performance limit (MRPL) of 1.0 µg/kg set by the European Union.[7]

Table 2: Limits of Detection and Quantification

AnalyteLOD (µg/kg)LOQ (µg/kg)
AOZ 0.003[8]0.01
AMOZ 0.003[8]0.01
AHD 0.003[8]0.01
SEM 0.003[8]0.01

Conclusion

The UHPLC-MS/MS method described in this application note provides a highly sensitive, selective, and reliable approach for the simultaneous quantification of four nitrofuran metabolites in various food matrices. The detailed protocol, including sample preparation and instrumental analysis, has been validated and shown to meet the stringent requirements for regulatory monitoring of these banned substances. This method can be effectively implemented in food safety laboratories to ensure compliance with regulations and protect consumer health.

References

Application Notes and Protocols for 2-Nitrofuran Metabolite Analysis via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation and analysis of 2-nitrofuran metabolites in various biological and food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The focus is on the detection of the primary metabolites of banned nitrofuran antibiotics, which serve as markers for their illegal use in food-producing animals.

Introduction to this compound Analysis

Nitrofuran antibiotics, including furazolidone, furaltadone, nitrofurantoin, and nitrofurazone, are broad-spectrum antimicrobial agents.[1] Due to concerns over their carcinogenicity and mutagenicity, their use in food-producing animals has been banned in many countries, including the European Union and the United States.[2][3]

The parent nitrofuran drugs are rapidly metabolized in vivo, with half-lives of only a few hours.[1][4] Consequently, analytical methods focus on the detection of their more stable, tissue-bound metabolites:

  • 3-amino-2-oxazolidinone (AOZ) from furazolidone

  • 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) from furaltadone

  • 1-aminohydantoin (AHD) from nitrofurantoin

  • Semicarbazide (SEM) from nitrofurazone

The analytical challenge lies in releasing these metabolites from the tissue matrix and derivatizing them to enhance their chromatographic retention and detection sensitivity by mass spectrometry.[5] The most common derivatization agent is 2-nitrobenzaldehyde (2-NBA), which reacts with the primary amine group of the metabolites.[1][6]

Generalized Experimental Workflow

The sample preparation for nitrofuran metabolite analysis typically follows a multi-step process involving acid hydrolysis to release the bound metabolites, followed by a simultaneous derivatization reaction. The resulting derivatives are then extracted, cleaned up, and analyzed by LC-MS/MS.

G cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Homogenization Sample Homogenization (e.g., Tissue, Honey) Hydrolysis Acid Hydrolysis (HCl) Release of Bound Metabolites Homogenization->Hydrolysis Derivatization Derivatization with 2-NBA (e.g., 37°C, overnight) Hydrolysis->Derivatization Neutralization pH Adjustment (e.g., K2HPO4/NaOH) Derivatization->Neutralization LLE Liquid-Liquid Extraction (Ethyl Acetate) Neutralization->LLE Evaporation Evaporation to Dryness (Nitrogen Stream) LLE->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Data Data Quantification LC_MS->Data

Caption: General experimental workflow for nitrofuran metabolite analysis.

Detailed Experimental Protocols

The following are detailed protocols adapted from methodologies described by regulatory bodies and in scientific literature for various matrices.

Protocol 1: Animal Tissue (Bovine, Porcine, Poultry)

This protocol is based on methods for the screening and confirmation of nitrofuran metabolites in liver and muscle tissues.[6][7]

1. Sample Preparation and Homogenization:

  • Weigh 1.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.[6]

2. Hydrolysis and Derivatization:

  • Add 4 mL of deionized water, 0.5 mL of 1 M HCl, and 100 µL of 10 mM 2-nitrobenzaldehyde (2-NBA) solution in DMSO to each tube.[6][7]

  • Vortex for approximately 10 seconds.[6]

  • Incubate the samples at 37-39°C for at least 16 hours (overnight).[6]

3. Extraction and Cleanup:

  • Allow the samples to cool to room temperature.

  • Add 5 mL of 0.1 M K₂HPO₄, 0.4 mL of 1 N NaOH, and 5 mL of ethyl acetate.[6]

  • Vortex vigorously for 1 minute and then centrifuge at approximately 3400 rpm for 10 minutes.[6][8]

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean 15 mL tube.[6]

  • Repeat the extraction of the aqueous layer with another 5 mL of ethyl acetate, vortex, and centrifuge again.[6]

  • Combine the ethyl acetate extracts.[6]

4. Evaporation and Reconstitution:

  • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at a temperature no higher than 60°C.[6]

  • Reconstitute the dried residue in 1 mL of a methanol/water solution (e.g., 50:50, v/v).[7]

  • Vortex for 10 seconds to dissolve the residue.[6]

  • Filter the reconstituted sample through a 0.22 or 0.45 µm syringe filter into an LC-MS/MS vial.[6][8]

Protocol 2: Seafood (Shrimp)

This protocol is adapted from the FDA method for the detection of nitrofuran metabolites in shrimp.[9]

1. Sample Preparation and Homogenization:

  • Weigh 2.0 ± 0.1 g of homogenized shrimp sample into a 50 mL centrifuge tube.[9]

2. Hydrolysis and Derivatization:

  • Add 10 mL of 0.125 M HCl and 400 µL of a freshly prepared 50 mM 2-NBA solution in methanol.[9]

  • Vortex for 15 seconds.

  • Incubate overnight (16 hours) in a shaking water bath at 37°C.[9]

3. Neutralization and Extraction:

  • Cool samples to room temperature.

  • Add 1 mL of 0.1 M K₂HPO₄ and 1 mL of 0.8 M NaOH, then vortex.[9]

  • Adjust the pH to 7.3 ± 0.2 with 0.125 M HCl or NaOH.[9]

  • Centrifuge at 3000 rpm for 5 minutes at 4°C.[9]

  • Decant the supernatant and add approximately 0.5 g of NaCl and 12 mL of ethyl acetate to the filtrate.[9]

  • Vortex for 15 seconds and centrifuge to separate the layers.[9]

  • Transfer the top ethyl acetate layer to a clean tube.[9]

4. Evaporation and Reconstitution:

  • Evaporate the ethyl acetate extract to dryness using an evaporator at 40°C.[9]

  • Reconstitute the residue in 1 mL of 50/50 (v/v) methanol/water.[9]

  • Vortex for 15 seconds and filter through a 2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[9]

Protocol 3: Honey

This protocol describes a method for the quantification of nitrofuran metabolite residues in honey.[4][10]

1. Sample Preparation:

  • Weigh 2 g of honey into a centrifuge tube.[4]

  • Dilute with 5 mL of 0.12 M HCl.[4]

2. Cleanup (Optional, pre-derivatization):

  • A two-step Solid Phase Extraction (SPE) can be employed to minimize matrix effects prior to derivatization. The first step can remove polyphenolic constituents and waxes.[4]

3. Hydrolysis and Derivatization:

  • Add 300 µL of 50 mM 2-nitrobenzaldehyde in DMSO.[4]

  • Incubate for 18 hours at 37°C.[4]

4. Neutralization and Extraction:

  • Cool the sample to room temperature and adjust the pH to 7 by adding 6 mL of 0.1 M K₂HPO₄.[4]

  • Proceed with a second SPE step for further cleanup and sample enrichment, or use liquid-liquid extraction with ethyl acetate as described in the previous protocols.

5. Elution and Analysis:

  • If using SPE, elute the derivatized metabolites.

  • Evaporate the eluent to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

Derivatization Reaction Pathway

The derivatization with 2-nitrobenzaldehyde is a crucial step that enhances the stability and ionization efficiency of the nitrofuran metabolites, making them suitable for sensitive detection by LC-MS/MS.[7]

G cluster_reactants Reactants cluster_product Product Metabolite Metabolite (e.g., AHD) H₂N-R Derivative Derivatized Metabolite (e.g., 2-NP-AHD) R-N=CH-C₆H₄NO₂ Metabolite->Derivative + NBA 2-Nitrobenzaldehyde OHC-C₆H₄NO₂ NBA->Derivative Acidic Conditions

Caption: Derivatization of a nitrofuran metabolite with 2-nitrobenzaldehyde.

Quantitative Data Summary

The performance of these methods is typically evaluated based on their linearity, recovery, repeatability, and limits of detection (LOD) and quantification (LOQ). The following tables summarize typical quantitative data reported in the literature.

Table 1: Limits of Quantification (LOQ) for Nitrofuran Metabolites in Various Matrices

MetaboliteMatrixLOQ (µg/kg or ppb)Reference
AOZAnimal Tissue0.02 - 0.5[1]
AMOZAnimal Tissue0.01 - 0.5[1]
SEMAnimal Tissue0.05 - 1.0[1]
AHDAnimal Tissue0.1 - 1.0[1]
AOZ, AMOZ, AHD, SEMHoney0.3 - 1.0[2][10]
AMOZMarine Products0.4[11]
AOZ, SEM, AHD, AMOZMeat & Aquaculture0.032 - 0.233 (LOD)[3]

Table 2: Recovery and Precision Data from a Validation Study in Honey

MetaboliteSpiked Level (µg/kg)Average Recovery (%)RSD (%)Reference
AOZ1>85<12 (intra-day)[10]
AMOZ1>85<12 (intra-day)[10]
AHD1>85<12 (intra-day)[10]
SEM1>85<12 (intra-day)[10]
All2>85<15 (inter-day)[10]
All200>85<15 (inter-day)[10]

RSD: Relative Standard Deviation

LC-MS/MS Analysis Conditions

  • Chromatography: Separation is typically achieved using a C18 reversed-phase column with a gradient elution.[5][8]

  • Mobile Phase: Common mobile phases consist of a mixture of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization efficiency.[8]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[5]

  • Detection: Analysis is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each derivatized metabolite.[5]

Conclusion

The described protocols provide robust and sensitive methods for the determination of nitrofuran metabolite residues in various food and biological matrices. The key to successful analysis is the efficient release of tissue-bound metabolites through acid hydrolysis and subsequent derivatization with 2-nitrobenzaldehyde. Proper sample cleanup, often involving liquid-liquid or solid-phase extraction, is crucial to minimize matrix effects and ensure accurate quantification by LC-MS/MS. The validation data presented demonstrates that these methods can achieve the low limits of detection required by regulatory authorities worldwide.

References

Application Notes and Protocols for ¹H NMR Spectrum Analysis of 2-Nitrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analysis of 2-Nitrofuran using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This document includes a summary of expected spectral data, a detailed experimental protocol for sample analysis, and workflow diagrams to illustrate the process.

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₄H₃NO₃. As a fundamental scaffold in various pharmacologically active compounds, understanding its structural properties is crucial. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of protons within the this compound molecule can be determined. This information is vital for structure verification, purity assessment, and as a starting point for the analysis of more complex derivatives in drug discovery and development.

¹H NMR Spectral Data of this compound

However, based on the general principles of NMR spectroscopy and data from similar furan derivatives, the following is an expected pattern for the ¹H NMR spectrum of this compound. The furan ring contains three protons, labeled H3, H4, and H5.

  • H5: Expected to be the most downfield signal due to the deshielding effects of the adjacent oxygen atom and the nitro group. It should appear as a doublet of doublets.

  • H3: Also significantly deshielded by the adjacent nitro group. It is expected to be a doublet of doublets.

  • H4: Typically the most upfield of the three furan protons. It should also appear as a doublet of doublets.

For accurate analysis, it is imperative to acquire a high-resolution ¹H NMR spectrum of a pure sample of this compound. The data presented below is a placeholder for experimentally determined values.

Table 1: ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3Data not availableddJ3-4, J3-5
H4Data not availableddJ4-3, J4-5
H5Data not availableddJ5-3, J5-4

Note: The actual chemical shifts and coupling constants need to be determined experimentally.

Experimental Protocol: ¹H NMR Analysis of this compound

This protocol outlines the steps for acquiring a ¹H NMR spectrum of this compound.

1. Materials and Equipment

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes and pipette bulbs

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

3. NMR Spectrometer Setup and Data Acquisition

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.

  • Set the appropriate acquisition parameters, including:

    • Pulse sequence (e.g., a standard single-pulse experiment)

    • Number of scans (e.g., 16 or 32 for a sufficient signal-to-noise ratio)

    • Spectral width (e.g., -2 to 12 ppm)

    • Acquisition time (e.g., 2-4 seconds)

    • Relaxation delay (e.g., 1-5 seconds)

  • Acquire the Free Induction Decay (FID).

4. Data Processing and Analysis

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

  • Integrate the signals to determine the relative number of protons for each peak.

  • Identify the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J) for each signal.

  • Assign the peaks to the respective protons in the this compound molecule.

Visualizations

The following diagrams illustrate the key aspects of the ¹H NMR analysis of this compound.

G Workflow for ¹H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh this compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Set Acquisition Parameters E->F G Acquire FID F->G H Fourier Transform G->H I Phase and Calibrate H->I J Integrate and Analyze Peaks I->J K Assign Structure J->K

Caption: Workflow of ¹H NMR spectrum analysis.

Caption: Proton relationships in this compound.

Application Notes and Protocols: 2-Nitrofuran in Antibacterial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-nitrofuran derivatives in antibacterial research. This document details their mechanism of action, spectrum of activity, resistance mechanisms, and includes detailed protocols for key in vitro antibacterial assays.

Introduction to 2-Nitrofurans

Nitrofurans are a class of synthetic broad-spectrum antibacterial agents characterized by a furan ring with a nitro group.[1] First discovered in the 1940s, they have remained clinically relevant, particularly for the treatment of urinary tract infections (UTIs), due to their unique mechanism of action and a relatively low rate of resistance development.[2][3] Notable members of this class include nitrofurantoin, furazolidone, and nitrofurazone.[4][5] Their efficacy stems from their nature as prodrugs, requiring intracellular activation by bacterial enzymes to exert their antibacterial effects.[4][6]

Mechanism of Action

The antibacterial activity of nitrofurans is a multi-faceted process that begins with the reduction of the nitrofuran molecule within the bacterial cell.

  • Uptake and Activation : Nitrofurans are taken up by bacterial cells. Inside the bacterium, they are activated by nitroreductases (NTRs), specifically the oxygen-insensitive type I nitroreductases NfsA and NfsB in E. coli.[2][4] These enzymes use NADH or NADPH as cofactors to catalyze a stepwise, two-electron reduction of the 5-nitro group.[2][4]

  • Generation of Reactive Intermediates : This reduction process generates highly reactive electrophilic intermediates, such as nitroso and hydroxylamino derivatives, as well as nitro-anion-free radicals.[2][4][6]

  • Multifactorial Damage : These reactive molecules are non-specific and attack multiple targets within the bacterial cell.[6] The damage includes:

    • DNA and RNA Damage : The intermediates can cause lesions and damage to bacterial DNA and RNA.[4][6]

    • Inhibition of Protein Synthesis : They can bind to ribosomal proteins and inhibit the synthesis of essential proteins.[2][3][6] At lower concentrations, nitrofurans can specifically inhibit the synthesis of inducible enzymes.[2][7]

    • Metabolic Pathway Disruption : The reactive species can interfere with crucial metabolic pathways, such as the citric acid cycle and carbohydrate metabolism, by inhibiting key enzymes.[2][3][6]

This multi-targeted approach is a key reason for the sustained efficacy and low resistance rates of nitrofurans.[6]

Mechanism_of_Action cluster_cell Bacterial Cell cluster_activation Activation cluster_targets Cellular Targets Nitrofuran_ext This compound (Prodrug) Nitrofuran_int Intracellular This compound Nitrofuran_ext->Nitrofuran_int Uptake NTR Bacterial Nitroreductases (NfsA, NfsB) Nitrofuran_int->NTR Substrate Intermediates Reactive Electrophilic Intermediates NTR->Intermediates Reduction Cofactors NAD(P)H Cofactors->NTR e- donor DNA_RNA DNA & RNA Intermediates->DNA_RNA Ribosomes Ribosomes Intermediates->Ribosomes Enzymes Metabolic Enzymes (e.g., Citric Acid Cycle) Intermediates->Enzymes Damage Cellular Damage & Inhibition DNA_RNA->Damage Ribosomes->Damage Enzymes->Damage Death Bacterial Cell Death Damage->Death

Caption: Mechanism of this compound antibacterial action.

Antibacterial Spectrum

Nitrofurans possess a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][3] They are particularly effective against common uropathogens.

Table 1: Antibacterial Spectrum of Nitrofurans

Bacterial GroupSusceptible Organisms (Examples)Generally Resistant Organisms (Examples)
Gram-positive Staphylococcus aureus, Staphylococcus saprophyticus, Streptococcus pyogenes, Enterococcus faecium[3][8]Enterococcus faecalis (some strains)[3]
Gram-negative Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Citrobacter species, Salmonella species, Shigella species[3][8]Pseudomonas aeruginosa, Proteus species, Acinetobacter baumannii (often)[3][4][8]

Note: Susceptibility can vary between strains. Empirical testing is always recommended.

Mechanisms of Resistance

Resistance to nitrofurans is relatively uncommon and develops slowly.[3] The primary mechanisms involve the prevention of the drug's activation.

  • Mutations in Nitroreductase Genes : The most common resistance mechanism is the acquisition of loss-of-function mutations in the nfsA and/or nfsB genes, which encode the activating nitroreductase enzymes.[4][9][10] Inactivation of these enzymes prevents the conversion of the nitrofuran prodrug into its toxic intermediates.[6]

  • Mutations in Cofactor Synthesis : Less commonly, mutations in genes involved in the synthesis of essential cofactors for nitroreductases, such as the ribE gene for flavin mononucleotide (FMN) synthesis, can also confer resistance.[4][9]

  • Efflux Pumps : Overexpression of certain efflux pumps, such as the OqxAB system, has been associated with increased resistance to nitrofurantoin in some clinical isolates.[2][9]

Resistance_Mechanisms cluster_workflow Nitrofuran Action & Resistance Pathway cluster_resistance Resistance Points Prodrug This compound (Prodrug) Activation Nitroreductase-mediated Activation Prodrug->Activation Active_Drug Reactive Intermediates Activation->Active_Drug Effect Antibacterial Effect Active_Drug->Effect Res1 Mutation in nfsA/nfsB (Loss of function) Res1->Activation Inhibits Activation Res2 Mutation in ribE (Cofactor synthesis defect) Res2->Activation Reduces Cofactor Res3 Overexpression of Efflux Pumps (e.g., oqxAB) Res3->Prodrug Reduces Intracellular Concentration Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Bacterial Inoculum (e.g., 0.5 McFarland) A1 Perform Broth Microdilution (Determine MIC) P1->A1 A3 Perform Time-Kill Assay P1->A3 P2 Prepare this compound Stock & Serial Dilutions P2->A1 P2->A3 P3 Prepare Growth Medium (e.g., Mueller-Hinton Broth) P3->A1 P3->A3 A2 Plate from Clear Wells (Determine MBC) A1->A2 D1 Read MIC (Lowest concentration with no visible growth) A1->D1 D2 Count Colonies (Determine ≥99.9% kill for MBC) A2->D2 D3 Plot CFU/mL vs. Time A3->D3

References

Application Notes and Protocols for Evaluating the Efficacy of 2-Nitrofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrofurans are a class of synthetic antimicrobial agents characterized by a furan ring with a nitro group. Historically used for their broad-spectrum antibacterial properties, recent studies have highlighted their potential as anticancer agents.[1][2] The antimicrobial mechanism of action involves the reduction of the nitro group by bacterial flavoproteins into reactive intermediates that can damage bacterial DNA and other macromolecules, inhibiting essential biochemical processes.[3][4][5] In the context of oncology, 2-nitrofuran derivatives have been shown to induce apoptosis in cancer cells, often through the generation of reactive oxygen species (ROS) and the activation of the intrinsic mitochondrial pathway.[1][2][6][7][8]

These application notes provide a comprehensive framework for designing and executing preclinical efficacy studies of novel this compound compounds, encompassing both their antimicrobial and potential anticancer activities. Detailed protocols for key in vitro and in vivo assays are provided to ensure robust and reproducible data generation.

Key Experimental Protocols

I. In Vitro Antimicrobial Efficacy Assessment

A critical initial step in evaluating a new antimicrobial agent is to determine its potency against relevant microbial strains. The Minimum Inhibitory Concentration (MIC) is the gold standard for this assessment.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test this compound compound

  • Sterile 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., quality control strains and clinical isolates)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Multichannel pipette

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).

    • Perform a 2-fold serial dilution of the compound in CAMHB directly in the 96-well plate. Typically, add 100 µL of CAMHB to wells 2 through 11.

    • Add 200 µL of the highest concentration of the test compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[9]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]

  • Reading the MIC:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the this compound compound at which there is no visible growth.[9]

II. In Vitro Cytotoxicity and Anticancer Efficacy Assessment

To evaluate the potential of this compound compounds as anticancer agents, it is essential to assess their cytotoxicity against relevant cancer cell lines.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Test this compound compound

  • Selected human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., HaCaT keratinocytes)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Sterile Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell lines in appropriate flasks.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compound in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

III. In Vivo Antimicrobial Efficacy Assessment

Animal models are crucial for evaluating the efficacy of a new antimicrobial agent in a living system. This protocol describes a murine model of systemic bacterial infection.

Protocol: Murine Model of Systemic Bacterial Infection

Materials:

  • Test this compound compound

  • Pathogenic bacterial strain (e.g., bioluminescent Staphylococcus aureus or Pseudomonas aeruginosa)

  • 6-8 week old immunocompetent or neutropenic mice (e.g., BALB/c or C57BL/6)

  • Sterile PBS

  • Anesthetic (e.g., isoflurane)

  • In vivo imaging system (IVIS)

  • Syringes and needles for injection

  • Heating pad

Procedure:

  • Inoculum Preparation:

    • Grow the bacterial strain to the mid-logarithmic phase.

    • Wash the bacteria with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL).

  • Infection:

    • Anesthetize the mice.

    • Inject a defined volume of the bacterial suspension (e.g., 100 µL) intraperitoneally (i.p.) or intravenously (i.v.) to induce a systemic infection.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2-4 hours), administer the this compound compound to the treatment group of mice. The route of administration (e.g., oral gavage, i.p. injection) and dosage will depend on the pharmacokinetic properties of the compound.

    • Administer a vehicle control to the control group.

  • Monitoring and Data Collection:

    • Monitor the health of the mice daily (weight, clinical signs of illness).

    • If using a bioluminescent bacterial strain, perform in vivo imaging at regular intervals (e.g., 24, 48, 72 hours post-infection) to non-invasively monitor the bacterial burden.[9]

    • At the end of the experiment, humanely euthanize the mice.

    • Harvest key organs (e.g., spleen, liver, kidneys), homogenize the tissues, and perform serial dilutions for bacterial colony counting (CFU/gram of tissue) to determine the bacterial load.

    • Collect blood samples for analysis of inflammatory biomarkers (e.g., cytokines).

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Antimicrobial Activity of this compound Compounds

CompoundBacterial StrainMIC (µg/mL)
This compound AS. aureus ATCC 292134
E. coli ATCC 259228
MRSA Clinical Isolate8
This compound BS. aureus ATCC 292132
E. coli ATCC 259224
MRSA Clinical Isolate4
Control (Ciprofloxacin)S. aureus ATCC 292130.5
E. coli ATCC 259220.015
MRSA Clinical Isolate1

Table 2: In Vitro Cytotoxicity of this compound Compounds (IC50 in µM after 48h)

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)HaCaT (Non-cancerous)
This compound A12.515.2> 50
This compound B8.710.1> 50
Control (Doxorubicin)0.91.25.8

Table 3: In Vivo Efficacy of this compound B in a Murine Sepsis Model

Treatment GroupBacterial Load in Spleen (log10 CFU/g) at 48hSurvival Rate (%) at 72h
Vehicle Control7.8 ± 0.520
This compound B (10 mg/kg)5.2 ± 0.480
This compound B (25 mg/kg)4.1 ± 0.3100
Control (Levofloxacin)3.9 ± 0.3100

Visualizations

Diagrams illustrating key pathways and workflows are essential for clear communication of the experimental design.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_mechanistic Mechanism of Action cluster_invivo In Vivo Efficacy MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Apoptosis_Assay Apoptosis Pathway Analysis (Western Blot, Flow Cytometry) Cytotoxicity_Assay->Apoptosis_Assay Animal_Model Murine Infection Model (Sepsis or Localized) Apoptosis_Assay->Animal_Model Efficacy_Endpoint Efficacy Assessment (Bacterial Load, Survival) Animal_Model->Efficacy_Endpoint Compound_Synthesis This compound Compound Synthesis Compound_Synthesis->MIC_Assay

Caption: Experimental workflow for this compound efficacy studies.

Apoptosis_Pathway Nitrofuran This compound Compound ROS Reactive Oxygen Species (ROS) Generation Nitrofuran->ROS DNA_Damage Oxidative Stress & DNA Damage ROS->DNA_Damage Bax_Up Bax Upregulation DNA_Damage->Bax_Up Bcl2_Down Bcl-2 Downregulation DNA_Damage->Bcl2_Down Mito Mitochondrial Membrane Potential Decrease Bax_Up->Mito Bcl2_Down->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway for 2-Nitrofurans.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 2-Nitrofuran Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the aqueous solubility of 2-Nitrofuran and its derivatives. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in dissolving this compound compounds in aqueous solutions?

This compound and its derivatives, such as Nitrofurantoin, are often poorly soluble in water. This characteristic poses significant challenges in pharmaceutical formulation development, as it can lead to slow dissolution rates, erratic absorption, and low bioavailability when administered orally.[1][2] Nitrofurantoin, for instance, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.[3][4][5]

Q2: What are the most common strategies to improve the aqueous solubility of this compound derivatives?

Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound derivatives. These include:

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can encapsulate the hydrophobic drug molecule, thereby increasing its apparent solubility in water.[2][6][7]

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix can reduce particle size to a molecular level, improving wettability and dissolution rate.[3][8][9][10]

  • pH Adjustment: For ionizable compounds, altering the pH of the aqueous solution can shift the equilibrium towards the more soluble ionized form.[8][11]

  • Co-solvency: The use of a mixture of a primary solvent (like water) and a miscible co-solvent can increase the solubility of non-polar compounds.[12]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility in the aqueous phase.[1]

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can lead to a faster dissolution rate.[11][13]

  • Co-crystallization: Forming co-crystals with a suitable coformer can modify the physicochemical properties of the drug, including its solubility.[5][14]

Troubleshooting Guides

Issue 1: Poor dissolution of Nitrofurantoin in aqueous buffer.

Problem: You are observing low solubility and slow dissolution of Nitrofurantoin in your aqueous buffer (e.g., PBS pH 7.2).

Possible Causes & Solutions:

CauseRecommended Solution
Intrinsic low solubility of the crystalline drug. Consider formulating the Nitrofurantoin as a solid dispersion with a hydrophilic polymer like Poloxamer 188. This can significantly enhance the dissolution rate and bioavailability.[3][15][16]
Form an inclusion complex with a cyclodextrin, such as β-cyclodextrin, to improve its apparent water solubility.[2][17]
Precipitation upon addition to the aqueous medium. If using a concentrated stock solution in an organic solvent (e.g., DMSO, DMF), precipitation can occur upon dilution into the aqueous buffer.[18][19] To mitigate this, add the stock solution dropwise while vigorously stirring the aqueous medium to ensure rapid and uniform dispersion.[19] It may also be necessary to prepare a more dilute stock solution.[19]
pH of the medium is not optimal for solubility. Nitrofurantoin is a weak acid (pKa ≈ 7.2).[20] Its solubility can be influenced by pH. While its solubility is enhanced in acidic conditions, which aids gastrointestinal absorption, adjusting the pH of your experimental buffer may be necessary.[21] Note that degradation can be enhanced in alkaline media (pH 10).[21]
Issue 2: Inconsistent results in solubility enhancement experiments.

Problem: You are attempting to improve Nitrofurantoin solubility using a specific method (e.g., solid dispersion, cyclodextrin complexation) but are obtaining variable and non-reproducible results.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete formation of the solid dispersion or inclusion complex. Ensure that the chosen method for preparation is appropriate and optimized. For solid dispersions prepared by solvent evaporation, ensure complete dissolution of both the drug and the carrier in the common solvent and proper removal of the solvent.[9] For cyclodextrin complexes, ensure adequate mixing time and temperature to reach equilibrium.[2]
Polymorphism of the drug substance. The crystalline form of the drug can affect its solubility. Ensure you are using a consistent solid form of Nitrofurantoin in your experiments. Characterization techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can confirm the solid state of your starting material and final formulation.[3][4]
Variability in experimental conditions. Strictly control experimental parameters such as temperature, stirring speed, and time. For example, in phase solubility studies, it is crucial to allow sufficient time (e.g., 48-72 hours) for the system to reach equilibrium.[2][22]

Quantitative Data on Solubility Enhancement

The following tables summarize the quantitative improvements in Nitrofurantoin solubility and bioavailability achieved through different formulation strategies.

Table 1: Enhancement of Nitrofurantoin Solubility using β-Cyclodextrin (β-CD) Nanosponges

FormulationSolubility (mcg/mL)Fold Increase in Solubility
Pure Nitrofurantoin~100-
Nitrofurantoin-loaded β-CD Nanosponge (1:8 β-CD:DPC ratio)~2502.5
Data sourced from a study on Nitrofurantoin-loaded β-cyclodextrin based nanosponges.[2][17]

Table 2: Bioavailability Enhancement of Nitrofurantoin via Solid Dispersion with Poloxamer 188

FormulationCmax (µg/mL)AUC (µg.h/mL)Fold Improvement in Bioavailability (vs. Pure Drug)
Pure Drug Dispersion0.637 ± 0.0911.198 ± 0.093-
Optimized Solid Dispersion2.124 ± 0.0634.651 ± 1.1213.88
Marketed Formulation1.607 ± 0.0392.631 ± 0.4531.77
Data from a pharmacokinetic study in rats comparing a solid dispersion formulation to the pure drug and a marketed product.[3][4][15]

Experimental Protocols

Protocol 1: Preparation of Nitrofurantoin Solid Dispersion (Solvent Evaporation Method)

This protocol describes the preparation of a solid dispersion of Nitrofurantoin with Poloxamer 188.

  • Dissolution: Dissolve a specific weight of Nitrofurantoin and a predetermined ratio of Poloxamer 188 in a suitable common solvent, such as acetone or a mixture of ethanol and dichloromethane.[3][9]

  • Mixing: Ensure both components are fully dissolved to achieve a clear solution. Sonication can be used to facilitate mixing.[9]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).[3][4]

  • Drying: Further dry the solid mass under vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.[3][4]

  • Sizing: The resulting solid dispersion can be ground and sieved to obtain a uniform particle size.[3][9]

Protocol 2: Phase Solubility Study of Nitrofurantoin with Cyclodextrins

This protocol, based on the method by Higuchi and Connors, is used to determine the effect of a complexing agent on drug solubility.

  • Preparation of Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., β-cyclodextrin).[2]

  • Addition of Drug: Add an excess amount of Nitrofurantoin to each cyclodextrin solution in separate vials.[2]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 ± 0.5°C) for a sufficient time (e.g., 48 hours) to ensure equilibrium is reached.[2]

  • Sampling and Analysis: After equilibration, filter the suspensions (e.g., using a 0.22 µm syringe filter) to remove the undissolved drug.[22]

  • Quantification: Determine the concentration of dissolved Nitrofurantoin in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry.[2][22]

  • Data Analysis: Plot the concentration of dissolved Nitrofurantoin against the concentration of the cyclodextrin to generate a phase solubility diagram.

Visualizations

experimental_workflow cluster_prep Solid Dispersion Preparation cluster_eval Evaluation prep1 Dissolve Nitrofurantoin & Poloxamer 188 in Acetone prep2 Solvent Evaporation (Rotary Evaporator) prep1->prep2 prep3 Vacuum Drying (24h) prep2->prep3 prep4 Grinding & Sieving prep3->prep4 eval1 Solubility Study prep4->eval1 Test Formulation eval2 In Vitro Dissolution prep4->eval2 eval3 Characterization (FTIR, DSC, XRD) prep4->eval3 eval4 In Vivo Pharmacokinetic Study eval2->eval4

Caption: Workflow for Solid Dispersion Formulation and Evaluation.

logical_relationship cluster_techniques Examples A Poor Aqueous Solubility of this compound B Solubility Enhancement Techniques A->B C Increased Dissolution Rate B->C T1 Solid Dispersion T2 Cyclodextrin Complexation T3 pH Adjustment D Improved Bioavailability C->D

Caption: Relationship between Solubility Enhancement and Bioavailability.

References

Technical Support Center: 2-Nitrofuran Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 2-nitrofuran derivatives.

Frequently Asked Questions (FAQs) - General Issues

Q1: What are the most common reasons for low yields in this compound synthesis?

A1: Low yields in this compound synthesis can stem from several factors. The most common issues include the harsh reaction conditions required for nitration of the delicate furan ring, which can lead to degradation of starting materials or products.[1][2] The formation of side products due to polymerization or ring-opening of the furan ring, especially in the presence of strong acids and high temperatures, is also a significant contributor to low yields.[3][4] Additionally, inadequate purification methods can result in the loss of the desired product.[3]

Q2: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?

A2: The formation of dark, tarry substances is typically due to the polymerization of the furan product or starting materials.[3][4] Furans are susceptible to polymerization under acidic conditions.[3][4] To prevent this, consider the following:

  • Use milder reaction conditions: Opt for milder acid catalysts or Lewis acids.[3]

  • Lower the temperature: Running the reaction at a lower temperature can reduce the rate of polymerization.[3]

  • Anhydrous conditions: Ensure your reagents and solvents are dry, as water can contribute to side reactions.[3]

  • Continuous Flow Synthesis: This technique allows for precise control of reaction conditions and immediate quenching, minimizing byproduct formation.[1][5]

Q3: How can I effectively purify my this compound derivative from the crude reaction mixture?

A3: Purification of 2-nitrofurans can be challenging due to their potential instability.[3] Common purification techniques include:

  • Column Chromatography: Silica gel column chromatography is a standard method. However, the acidic nature of silica can sometimes degrade sensitive furan derivatives.[3][6]

  • Recrystallization: This is a suitable method if a crystalline solid product is obtained.

  • Distillation: For volatile 2-nitrofurans, vacuum distillation can be effective. However, exercise caution as excessive heat can cause decomposition.[3]

Troubleshooting Guides

Guide 1: Low Yield in Nitration of Furfural Derivatives

This guide addresses the common issue of low yields during the nitration of furfural to produce 5-nitrofurfural, a key intermediate for many this compound APIs.

Problem Potential Cause Troubleshooting Steps
Low Yield & Poor Reproducibility Harsh nitration conditions (e.g., strong acids) degrading the furan ring.[1][2]1. Use a milder nitrating agent: Acetyl nitrate is a suitable alternative to harsher reagents.[1][2] 2. Employ a continuous flow synthesis setup: This allows for the in situ generation of acetyl nitrate under mild conditions, avoiding the need to handle the explosive chemical directly and ensuring better control over the reaction.[1][5]
Safety Concerns The explosive nature of nitrating agents like acetyl nitrate.[1][2]1. Utilize a continuous flow platform: This minimizes the amount of explosive reagent present at any given time, significantly enhancing safety.[1][5]

A recent advancement in this area is the development of a safe and highly automated continuous flow platform for the nitration of furfural, which produces nitrofurantoin in less than five minutes with a 94% isolated yield.[1]

Guide 2: Side Reactions and Impurities

This guide focuses on identifying and mitigating common side reactions that lead to impurities in this compound synthesis.

Side Product/Impurity Potential Cause Mitigation Strategy
Polymeric byproducts (tar) Acid-catalyzed polymerization of the furan ring, often at elevated temperatures.[3][4]1. Use milder acid catalysts (e.g., p-toluenesulfonic acid instead of concentrated H₂SO₄).[3] 2. Lower the reaction temperature. [3] 3. Ensure anhydrous conditions. [3]
Ring-opened byproducts Presence of protic/aqueous solvents leading to furan ring-opening.[3]1. Use an anhydrous, non-protic solvent. [3]
Multiple nitro regioisomers Lack of regioselectivity during nitration.1. Optimize the nitrating agent and reaction conditions. The use of acetyl nitrate in a continuous flow system has shown good selectivity for the 5-position.[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of (E)-1-aryl-3-(5-nitrofuran-2-yl)prop-2-en-1-one Derivatives

This protocol is adapted from a method for synthesizing nitrofuran derivatives with antifungal activity.[6]

Materials:

  • 5-nitrofuran-2-carbaldehyde

  • Appropriate acetophenone

  • Acetic acid

  • Sulfuric acid (98%)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 5-nitrofuran-2-carbaldehyde and the opportune acetophenone in a 1:1 molar ratio in acetic acid (e.g., 1.68 mL for a 1 mmol scale).

  • Add sulfuric acid (e.g., 67 μL for a 1 mmol scale) to the solution.

  • Stir the reaction mixture at 100 °C for 24 hours.

  • After cooling, extract the mixture with CH₂Cl₂ (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[6]

Quantitative Data from a Representative Synthesis:

CompoundYield
(E)-1-(2,4-dichlorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one17%[6]
Protocol 2: Purification of Nitrofuran Metabolites for Analysis

This protocol outlines a general procedure for the extraction and purification of nitrofuran metabolites from biological matrices, often involving a derivatization step.[7][8][9]

Materials:

  • Sample matrix (e.g., animal tissue)

  • Hydrochloric acid

  • 2-nitrobenzaldehyde (2-NBA) in methanol

  • Ethyl acetate

  • Hexane

  • Solid Phase Extraction (SPE) cartridge (e.g., C18)

Procedure:

  • Hydrolysis and Derivatization: Homogenize the sample and subject it to acid hydrolysis with hydrochloric acid in the presence of 2-NBA. Incubate the mixture (e.g., overnight at 37°C) to release bound metabolites and form their 2-NBA derivatives.[7][9]

  • Extraction: After adjusting the pH, perform a liquid-liquid extraction with ethyl acetate.[9]

  • Purification:

    • Evaporate the ethyl acetate extract to dryness.

    • Redissolve the residue and perform an SPE cleanup.[7]

    • Wash the SPE cartridge with water and hexane to remove interferences.[7]

    • Elute the derivatized metabolites with an appropriate solvent (e.g., ethyl acetate).[7]

  • Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for analysis (e.g., by LC-MS/MS).[7]

Visualizations

Synthesis_Troubleshooting start Low Yield in This compound Synthesis check_conditions Review Reaction Conditions start->check_conditions check_purity Assess Purity of Starting Materials start->check_purity harsh_conditions Harsh Conditions? (Strong Acid, High Temp) check_conditions->harsh_conditions impure_reagents Reagents Impure? check_purity->impure_reagents harsh_conditions->check_purity No milder_conditions Use Milder Acid/ Lower Temperature harsh_conditions->milder_conditions Yes flow_chemistry Consider Continuous Flow Synthesis harsh_conditions->flow_chemistry Yes impure_reagents->check_conditions No purify_reagents Purify/Use Fresh Reagents impure_reagents->purify_reagents Yes improved_yield Improved Yield milder_conditions->improved_yield flow_chemistry->improved_yield purify_reagents->improved_yield

Caption: Troubleshooting workflow for low yields in this compound synthesis.

Purification_Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration purification_choice Choice of Purification concentration->purification_choice chromatography Column Chromatography (Silica Gel) purification_choice->chromatography Non-crystalline solid/ liquid mixture recrystallization Recrystallization purification_choice->recrystallization Crystalline solid distillation Vacuum Distillation (for volatile compounds) purification_choice->distillation Volatile liquid product Purified this compound chromatography->product recrystallization->product distillation->product

Caption: General purification workflow for this compound derivatives.

References

Technical Support Center: Optimizing 2-Nitrofuran Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered when using 2-Nitrofuran and its derivatives in cell culture experiments.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the optimization of this compound concentration in cell culture.

Problem Possible Cause Suggested Solution
High Cell Death Even at Low this compound Concentrations Cell Line Sensitivity: The cell line being used may be highly sensitive to this compound-induced cytotoxicity. Oxidative Stress: 2-Nitrofurans can generate reactive oxygen species (ROS), leading to oxidative stress and cell death.[1]Perform a wider dose-response curve: Test a broader range of concentrations, starting from the nanomolar range, to identify a non-toxic working concentration. Co-treatment with antioxidants: Consider co-treating cells with an antioxidant like N-acetylcysteine (NAC) to mitigate ROS-induced cytotoxicity. The optimal antioxidant concentration should be determined empirically.[1]
No Observable Effect at Expected Concentrations Compound Inactivity: The specific this compound derivative may not be active in the chosen cell line or assay. Incorrect Concentration Range: The tested concentrations may be too low to elicit a response.Verify Compound Activity: Test the compound on a known sensitive cell line as a positive control. Expand Concentration Range: Perform a dose-response experiment with a wider and higher concentration range.
Precipitate Formation in Cell Culture Media Poor Aqueous Solubility: this compound and its derivatives can be hydrophobic and may precipitate when diluted in aqueous culture media.[2] High Stock Concentration: A highly concentrated stock solution can lead to precipitation upon dilution.Optimize Dissolving and Dilution: Prepare a high-concentration stock in a suitable solvent like DMSO. When preparing working solutions, add the stock solution dropwise to pre-warmed (37°C) media while gently vortexing.[2][3] Maintain Low Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity and precipitation.[2][3]
Inconsistent Results Between Experiments Variability in Cell Health: Differences in cell confluence, passage number, or overall health can affect their response to treatment. Inconsistent Dosing: If the compound is not fully dissolved, the actual concentration exposed to the cells will vary.[2]Standardize Cell Culture Practices: Use cells within a consistent passage number range and seed them at a uniform density. Prepare Fresh Dilutions: Avoid storing diluted this compound in aqueous solutions. Prepare fresh dilutions from the stock solution for each experiment and visually inspect for any precipitation before use.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for cytotoxic this compound derivatives in cancer cell lines?

A1: Many cytotoxic 5-nitro-2-furancarboxaldehyde derivatives exert their effects by inducing apoptosis (programmed cell death) in cancer cells.[3] The proposed mechanism often involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[1][3] This is characterized by the activation of pro-apoptotic proteins (e.g., Bax) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2).[3] This imbalance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates a cascade of caspases (like caspase-9 and caspase-3) that execute cell death.[3]

Q2: What is a recommended starting concentration range for this compound in cell culture?

A2: The optimal concentration of a this compound derivative is highly dependent on the specific compound and the cell line being tested. Based on published data, the half-maximal inhibitory concentration (IC50) can range from the low micromolar to higher concentrations.[3] It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 for your specific experimental setup.

Q3: How should I prepare stock solutions of this compound derivatives?

A3: Due to their often hydrophobic nature, this compound derivatives are typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).[2] It is crucial to ensure the compound is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: To prevent solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should generally be below 0.5% (v/v), with an ideal concentration at or below 0.1%.[2][3] It is important to include a vehicle control (media with the same final DMSO concentration as the highest treatment dose) in all experiments.

Q5: Which assays are suitable for measuring the cytotoxic effects of this compound?

A5: Several assays can be used to assess cytotoxicity. Cell viability assays like the MTT or CCK-8 assay measure metabolic activity.[3] To specifically investigate if the mechanism of cell death is apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[3] Additionally, caspase activity assays can be used to measure the activation of key apoptotic proteins like caspase-3 and -7.[3][5]

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of this compound Derivatives in Various Cancer Cell Lines

Derivative ClassCompoundCell Line (Cancer Type)IC50 (µM)
Thiazolidinones5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative 14bMCF-7 (Breast)~5
MDA-MB-231 (Breast)~10
5-Nitrofuran-Isatin HybridsIsatin hybrid 3HCT 116 (Colon)1.62

Note: IC50 values should be compared with caution across different studies due to variations in experimental conditions.[3]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a method for assessing cell metabolic activity as an indicator of viability.[6] Viable cells with active metabolism convert the yellow MTT salt into purple formazan crystals.[6]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivative in complete medium.

  • Remove the overnight culture medium and add 100 µL of the this compound dilutions to the designated wells. Include a vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[6]

  • Remove the medium containing MTT and add 100 µL of the solubilization buffer to dissolve the formazan crystals.[6]

  • Read the absorbance at a wavelength between 550 and 600 nm using a plate reader.[6]

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the desired concentrations of the this compound derivative for the chosen duration.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells once with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry immediately (within 1 hour).

Protocol 3: Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in apoptosis.

Materials:

  • Treated and control cells

  • Caspase-3/7 activity assay kit (e.g., a kit using a DEVD peptide substrate)

  • Cell lysis buffer

  • Plate reader (fluorescence or luminescence, depending on the kit)

Procedure:

  • Seed cells in a multi-well plate and treat with the this compound derivative as desired.

  • After treatment, lyse the cells according to the kit manufacturer's instructions to release cellular contents.

  • Add the caspase-3/7 substrate to the cell lysates. This substrate is cleaved by active caspase-3/7, generating a fluorescent or luminescent signal.[5][7]

  • Incubate for the time specified in the kit protocol, protected from light.

  • Measure the signal using a plate reader at the appropriate wavelength.

  • The signal intensity is proportional to the caspase-3/7 activity.

Visualizations

G cluster_workflow Experimental Workflow for Optimizing this compound Concentration prep Stock Solution Preparation (in DMSO) range_finding Dose-Response Experiment (e.g., MTT Assay) prep->range_finding Wide concentration range ic50 Determine IC50 Value range_finding->ic50 Analyze viability data mechanism Mechanism of Action Studies (e.g., Annexin V/PI, Caspase Assay) ic50->mechanism Select concentrations around IC50 functional Functional Assays mechanism->functional Confirm apoptosis

Caption: A general workflow for determining the optimal concentration of this compound.

G cluster_pathway This compound Induced Intrinsic Apoptosis Pathway two_nitrofuran This compound Derivative ros Increased Reactive Oxygen Species (ROS) two_nitrofuran->ros bcl2_family Inhibition of Bcl-2 (Anti-apoptotic) Activation of Bax (Pro-apoptotic) ros->bcl2_family mitochondria Mitochondrial Dysfunction (Loss of Membrane Potential) bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

References

Technical Support Center: Overcoming 2-Nitrofuran Instability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the inherent instability of 2-Nitrofuran in common experimental buffers. By understanding the factors that contribute to its degradation and implementing the recommended protocols, users can ensure the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a critical issue in research?

This compound is a heterocyclic organic compound belonging to the nitrofuran class of molecules. These compounds are characterized by a furan ring substituted with a nitro group. Nitrofurans have been widely studied for their broad-spectrum antibacterial properties. Their mechanism of action involves intracellular enzymatic reduction of the nitro group to form reactive electrophilic intermediates that can damage bacterial DNA, ribosomes, and other essential macromolecules.[1][2] This reactivity, however, also makes the parent molecule susceptible to degradation in aqueous buffer systems, which can lead to a loss of biological activity and the generation of confounding byproducts, ultimately compromising experimental data.

Q2: What are the primary factors that cause this compound degradation in experimental buffers?

The stability of this compound is significantly influenced by three main factors:

  • pH: this compound is susceptible to hydrolytic degradation, a process that is highly dependent on the pH of the buffer. Studies on the closely related compound, nitrofurantoin, show that degradation is significantly slower in acidic conditions (pH 4) compared to neutral (pH 7) or alkaline (pH 9) solutions.[3]

  • Light: The this compound molecule is photosensitive. Exposure to light, particularly in the UV spectrum, can induce photochemical reactions, leading to its rearrangement and degradation.[4][5][6]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. Hydrolysis rates for nitrofurans increase substantially with each 10°C rise in temperature.[3]

Q3: How can I visually detect if my this compound solution has degraded?

While subtle degradation may not be visible, significant breakdown of this compound in solution is often accompanied by a color change. Freshly prepared solutions are typically clear to pale yellow. Upon degradation, the solution may turn a deeper yellow or brown. The formation of a precipitate can also indicate that the compound has degraded or come out of solution.

Q4: What are the consequences of using a degraded this compound solution in my experiments?

Using a degraded solution can have several negative impacts on your research:

  • Inaccurate Potency: The actual concentration of the active this compound will be lower than intended, leading to an underestimation of its biological effects.

  • Irreproducible Results: The rate of degradation can vary between experiments depending on ambient conditions, leading to high variability and poor reproducibility.

  • Confounding Effects: Degradation byproducts may have their own biological activities or interfere with analytical measurements, leading to misinterpreted results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound solutions.

ProblemPossible CauseRecommended Solution
Rapid Discoloration (Yellow/Brown) of Solution High pH of Buffer: The buffer pH is neutral or alkaline, accelerating hydrolysis.Prepare a new solution using a buffer with a pH in the acidic range (ideally pH 4-6). Verify the final pH of the solution after adding this compound.
Light Exposure: The solution was prepared and/or stored under direct laboratory light.Prepare the solution in a dimly lit area. Use amber-colored glass vials or wrap clear vials and buffer containers in aluminum foil to block light.[7]
Inconsistent Results Between Experiments Temperature Fluctuations: Solutions were prepared or stored at inconsistent temperatures.Always prepare this compound solutions fresh before each experiment. Use a temperature-controlled water bath or incubator for all experimental steps to ensure consistency.
Inconsistent Light Exposure: The degree of light protection varied between experimental setups.Standardize your workflow to minimize light exposure at every step. Keep plates and tubes covered with opaque lids or foil whenever possible.[8]
Degraded Stock Solution: The solid compound or concentrated stock solution has degraded over time.Store solid this compound at the recommended temperature (e.g., 2-8°C), protected from light. Prepare stock solutions in an appropriate solvent like DMSO, aliquot into single-use tubes, and store at -20°C or -80°C to minimize freeze-thaw cycles.
Precipitate Forms in Solution Poor Solubility/Degradation: The concentration exceeds the solubility limit in the aqueous buffer, or degradation products are precipitating.Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your buffer and does not cause precipitation. Prepare solutions fresh and use them promptly. If precipitation occurs upon dilution, try a slightly higher co-solvent percentage if your experimental system allows.
Buffer Incompatibility: A component of the buffer is reacting with this compound.Avoid buffers containing strong reducing agents or other potentially reactive components. Test the solubility and stability of this compound in a small volume of your chosen buffer before proceeding with a full-scale experiment.

Data Presentation

The following tables provide quantitative data and recommendations to guide your buffer selection and experimental design.

Table 1: pH-Dependent Hydrolytic Stability of Nitrofurantoin at Various Temperatures

(Note: This data is for Nitrofurantoin, a structurally related nitrofuran, and serves as a representative guide for the stability of the nitrofuran class. Half-life (t½) indicates the time required for 50% of the compound to degrade.)

pHTemperature (°C)Half-life (t½)
4203.9 years
440114.3 days
4606.8 days
720118.2 days
7408.5 days
7601.0 day
92013.1 days
9401.4 days
9600.5 days

Data adapted from a study on the hydrolytic degradation of nitrofurantoin.[3]

Table 2: Recommended Buffer Systems for this compound Experiments

Buffer NamepKa (at 25°C)Recommended pH RangeCompatibility Notes
Citrate Buffer 3.13, 4.76, 6.403.0 - 6.2Highly Recommended. Acidic pH range significantly enhances stability.
Acetate Buffer 4.763.7 - 5.6Highly Recommended. Provides excellent buffering capacity in the optimal acidic pH range.
MES 6.105.5 - 6.7Recommended. Good's buffer that works well in a mildly acidic to near-neutral range.
Phosphate Buffer (PBS) 7.205.8 - 8.0Use with Caution. While common, the neutral pH of standard PBS (pH 7.4) will lead to faster degradation compared to acidic buffers. If used, adjust pH to the lower end of its range if possible.
HEPES 7.486.8 - 8.2Use with Caution. Similar to PBS, the typical working pH is not ideal for this compound stability.
Tris Buffer 8.067.5 - 9.0Not Recommended. The alkaline pH range will cause rapid degradation of this compound.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Working Solution

This protocol details the steps for preparing a working solution of this compound while minimizing degradation.

  • Select and Prepare Buffer: Choose an appropriate acidic buffer from Table 2 (e.g., 0.1 M Citrate Buffer, pH 4.5). Prepare the buffer and allow it to equilibrate to the experimental temperature.

  • Prepare Stock Solution: In a dimly lit environment, accurately weigh the required amount of solid this compound. Dissolve it in a minimal amount of anhydrous DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Vortex thoroughly until fully dissolved.

  • Aliquot and Store Stock: Immediately aliquot the stock solution into single-use, amber-colored, or foil-wrapped microcentrifuge tubes. Store these aliquots at -80°C for long-term storage.

  • Prepare Working Solution: For immediate use, thaw a single aliquot of the stock solution. Dilute the stock solution into the pre-warmed experimental buffer to achieve the final desired concentration. Perform this dilution step just before adding the solution to your experiment.

  • Critical Handling: At all stages, protect the solid compound and all solutions from light by using amber vials or wrapping containers with aluminum foil.[7] Avoid leaving solutions on the benchtop for extended periods.

Protocol 2: Monitoring this compound Stability via UV-Vis Spectrophotometry

This protocol provides a simple method to assess the stability of your this compound solution over time.

  • Prepare Solution: Prepare a solution of this compound in your chosen experimental buffer at a concentration that gives an absorbance reading within the linear range of your spectrophotometer (typically an absorbance between 0.1 and 1.0). A starting concentration of 10-20 µg/mL is often appropriate.

  • Determine λmax: Scan the freshly prepared solution across the UV spectrum (e.g., 200-450 nm) to determine the wavelength of maximum absorbance (λmax). For nitrofurans, this is often in the 365-380 nm range, but it should be empirically determined in your specific buffer.

  • Time-Course Measurement: Store your solution under the exact conditions of your experiment (e.g., specific temperature, light/dark conditions). At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and measure the absorbance at the predetermined λmax.

  • Analyze Data: Plot absorbance versus time. A stable solution will show a minimal decrease in absorbance over the experimental timeframe. A rapid decrease in absorbance indicates degradation of the compound. The degradation rate can be calculated from this data.

Mandatory Visualizations

G Workflow: Troubleshooting this compound Instability start Experiment Start: Prepare this compound Solution issue Problem Encountered? (e.g., Discoloration, Inconsistent Results) start->issue check_light Check Light Exposure: Using amber vials? Working in low light? issue->check_light Yes success Successful Experiment issue->success No check_ph Check Buffer pH: Is pH in acidic range (4-6)? check_light->check_ph No sol_light Solution: Wrap all containers in foil. Work in a dark room or hood. check_light->sol_light Yes check_temp Check Temperature: Was solution prepared fresh? Was temperature consistent? check_ph->check_temp No sol_ph Solution: Remake solution with an acidic buffer (e.g., Citrate, Acetate). check_ph->sol_ph Yes sol_temp Solution: Always prepare fresh solution. Use temperature-controlled equipment. check_temp->sol_temp Yes re_evaluate Re-run Experiment check_temp->re_evaluate No sol_light->re_evaluate sol_ph->re_evaluate sol_temp->re_evaluate re_evaluate->issue

Caption: A logical workflow for troubleshooting common issues with this compound.

G Signaling Pathway: Mechanism of this compound Action nitrofuran This compound (Prodrug) nitroreductases Bacterial Nitroreductases (NfsA, NfsB) nitrofuran->nitroreductases Enters Cell bacterial_cell Bacterial Cell intermediates Reactive Intermediates (e.g., nitroso, hydroxylamino) nitroreductases->intermediates Reductive Activation ribosomes Ribosomes intermediates->ribosomes dna Bacterial DNA intermediates->dna enzymes Metabolic Enzymes (e.g., Citric Acid Cycle) intermediates->enzymes protein_synthesis Inhibition of Protein Synthesis ribosomes->protein_synthesis dna_damage DNA Damage dna->dna_damage metabolism_disruption Disruption of Cellular Metabolism enzymes->metabolism_disruption bacteriostasis Bacteriostatic / Bactericidal Effect protein_synthesis->bacteriostasis dna_damage->bacteriostasis metabolism_disruption->bacteriostasis

References

troubleshooting low yield in 2-Nitrofuran derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for low yields encountered during 2-nitrofuran derivatization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing this compound compounds?

Derivatization is often performed to enhance the analytical detection of this compound metabolites, which are the target analytes in food safety and toxicology studies. For drug development, derivatization or late-stage functionalization is used to create new analogues of this compound drugs to improve their properties, such as stability, target selectivity, or antibacterial activity.[1][2] The most common derivatization for analytical purposes involves reacting the metabolite's primary amine group with an aldehyde, such as 2-nitrobenzaldehyde (2-NBA), to create a more stable and readily ionizable molecule for detection by methods like LC-MS/MS.[3]

Q2: What is the most common derivatization reaction for this compound metabolites?

The most widely used method is the reaction of nitrofuran metabolites (such as AOZ, AMOZ, AHD, and SEM) with 2-nitrobenzaldehyde (2-NBA).[3][4] This reaction typically occurs after an initial acid hydrolysis step, which releases the metabolites that are bound to tissue proteins.[3] The aldehyde group of 2-NBA reacts with the primary amine group of the metabolite to form a stable nitrophenyl derivative (e.g., NP-AMOZ).[3]

Q3: Are the derivatized products generally stable?

The nitrophenyl derivatives formed with 2-NBA are generally stable.[3] However, some derivatives, like NPSEM (the derivative of semicarbazide), can degrade at elevated temperatures.[5] Standard solutions of the metabolites in methanol have been shown to be stable for extended periods (up to 10 months) at 4°C.[6] The parent this compound compounds are described as stable but incompatible with strong oxidizing agents.[7]

Q4: Can I use alternative derivatizing agents?

Yes, other derivatizing agents have been explored. For instance, 2-hydroxy-1-naphthaldehyde (HN) has been used as a fluorescent derivatization reagent to enable detection by HPLC with fluorescence detection (HPLC-FLD).[8] Another agent, 7-(diethylamino)-2-oxochromene-3-carbaldehyde (DAOC), has also been used to form stable and highly fluorescent derivatives.[8] The choice of agent depends on the analytical technique being employed.

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to poor yields in this compound derivatization, focusing on the widely used 2-NBA method.

Issue 1: Consistently Low or No Product Yield

Possible Cause 1: Suboptimal Reaction Temperature The derivatization reaction is highly sensitive to temperature. Traditional methods often use a lower temperature for a longer duration (e.g., 37°C overnight), while accelerated methods use higher temperatures.[9][10] However, excessive heat can cause the decomposition of the derivatized product.[4][9]

  • Solution:

    • Verify the temperature of your water bath or incubator is accurately calibrated.

    • For overnight incubations, ensure the temperature is maintained at 37°C.[10]

    • For accelerated methods, such as ultrasound-assisted derivatization, 60°C has been identified as an optimal temperature.[4][9] Avoid temperatures significantly above this, as degradation may occur.[5]

    • Consider performing a temperature optimization experiment (e.g., screening 37°C, 50°C, and 60°C) to find the best condition for your specific substrate and setup.[4][9]

Possible Cause 2: Incorrect Reaction Time Insufficient reaction time can lead to incomplete derivatization. The required time is inversely related to the temperature.

  • Solution:

    • For standard protocols at 37°C, ensure an incubation time of at least 16 hours (overnight).[9][10]

    • For higher temperature methods (e.g., 60°C with ultrasound), a 2-hour incubation has been shown to be effective, significantly shortening the traditional 16-hour period.[4][9]

    • If using microwave-assisted methods, reaction times can be even shorter, but optimization is critical to prevent incomplete hydrolysis and derivatization.[5]

Possible Cause 3: Improper pH Control The derivatization process is a two-stage, pH-dependent reaction. The initial step requires an acidic environment (using HCl) to hydrolyze proteins and release the bound metabolites. The subsequent workup requires neutralization to a specific pH before extraction.[3][11]

  • Solution:

    • Ensure the initial hydrolysis/derivatization step is performed in an acidic medium, typically with hydrochloric acid.[10]

    • After incubation, carefully neutralize the reaction mixture. A common procedure involves adding potassium phosphate (K₂HPO₄) and sodium hydroxide (NaOH) to adjust the pH to approximately 7.3 ± 0.2.[3][10]

    • Use a calibrated pH meter for accurate adjustment. Improper pH can hinder the subsequent extraction of the derivatized product.[10]

Issue 2: Yield is Inconsistent Between Experiments

Possible Cause 1: Instability or Impurity of Reagents The quality and freshness of the derivatizing agent are critical for reproducible results.

  • Solution:

    • Prepare the 2-nitrobenzaldehyde (2-NBA) solution fresh for each experiment.[3][4][9] A common preparation is a 10 mM solution in DMSO or a 50 mM solution in methanol.[3][12]

    • Store 2-NBA solid reagent in a cool, dark, and dry place.

    • Ensure all solvents (e.g., methanol, ethyl acetate) are of high purity (HPLC grade).[13]

Possible Cause 2: Inefficient Extraction and Product Loss A significant portion of the product can be lost during the workup and purification steps if the extraction is inefficient.

  • Solution:

    • The most common solvent for liquid-liquid extraction of the derivatized product is ethyl acetate.[3][11]

    • Perform the extraction multiple times (e.g., twice with ethyl acetate) and pool the organic layers to maximize recovery.[4][9]

    • Ensure vigorous mixing (vortexing) during extraction to facilitate the transfer of the analyte to the organic phase.[4][9]

    • During the evaporation of the solvent, use a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C) to avoid losing the product due to volatility or degradation.[3]

Quantitative Data on Reaction Conditions

The following tables summarize key quantitative parameters for optimizing the derivatization of nitrofuran metabolites with 2-NBA.

Table 1: Comparison of Derivatization Methods and Conditions

ParameterConventional MethodUltrasound-AssistedMicrowave-Assisted
Temperature 37°C[10]60°C[4][9]55-65°C, up to 95°C[5]
Time 16 hours (overnight)[10]2 hours[4][9]6 min to 2 hours[5]
Typical Acid 0.1 M - 0.2 M HCl[4][5]0.2 M HCl[4]0.1 M HCl[5]
2-NBA Conc. 50 mM in Methanol[3]25 mM (freshly prepared)[4]100 mM[5]
Notes Standard, reliable method.Significantly faster than conventional.Fastest method, requires specialized equipment and careful optimization.[5]

Table 2: Reagent Concentrations for Key Steps

StepReagentTypical ConcentrationReference
HydrolysisHydrochloric Acid (HCl)0.1 M - 0.2 M[4][5]
Derivatization2-Nitrobenzaldehyde (2-NBA)10 mM - 100 mM[5][12]
NeutralizationPotassium Phosphate (K₂HPO₄)0.1 M - 0.4 M[4][9][10]
NeutralizationSodium Hydroxide (NaOH)0.8 M - 2 M[4][9][10]
ExtractionEthyl AcetateN/A (High Purity)[3][11]

Visualized Workflows and Pathways

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Start: Low Yield Observed check_reagents Step 1: Verify Reagents - Fresh 2-NBA solution? - High purity solvents? - Starting material quality? start->check_reagents check_conditions Step 2: Check Reaction Conditions - Correct Temperature? - Sufficient Time? - Acidic pH for hydrolysis? check_reagents->check_conditions Reagents OK fail Consult Literature for Alternative Methods check_reagents->fail Reagents Faulty check_workup Step 3: Evaluate Workup & Purification - Correct pH for extraction? - Efficient extraction solvent? - Multiple extractions performed? - Gentle evaporation? check_conditions->check_workup Conditions OK check_conditions->fail Conditions Incorrect optimization Step 4: Systematic Optimization - Screen temperatures (e.g., 37, 50, 60°C) - Vary reaction time - Adjust reagent concentrations check_workup->optimization Workup OK check_workup->fail Workup Inefficient end Yield Improved optimization->end Successful optimization->fail No Improvement Derivatization_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Nitrofuran_Metabolite Nitrofuran Metabolite (contains -NH2 group) Conditions Acidic Hydrolysis (HCl) Heat (37-60°C) Time (2-16h) Nitrofuran_Metabolite->Conditions NBA 2-Nitrobenzaldehyde (2-NBA) (contains -CHO group) NBA->Conditions Product Stable Nitrophenyl Derivative (NP-Metabolite) Conditions->Product Forms Schiff Base

References

minimizing matrix effects in 2-Nitrofuran LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Nitrofuran LC-MS/MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What are matrix effects and how do they affect my this compound analysis?

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest. These components can include salts, lipids, proteins, and other endogenous substances. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This phenomenon can negatively impact the accuracy, sensitivity, and reproducibility of your quantitative analysis.[3]

Key Consequences of Matrix Effects:

  • Inaccurate Quantification: Signal suppression can lead to underestimation of the nitrofuran metabolite concentration, while enhancement can cause overestimation.

  • Poor Reproducibility: Variations in the matrix composition between samples can lead to inconsistent results.

  • Reduced Sensitivity: Ion suppression can decrease the signal-to-noise ratio, making it difficult to detect low concentrations of analytes.[1]

2. I'm observing significant signal suppression in my results. How can I identify the source of the matrix effect?

To identify the retention time windows where matrix effects are most pronounced, the post-column infusion technique is a valuable qualitative tool.[4] This method helps visualize regions in the chromatogram where co-eluting matrix components are causing ion suppression or enhancement.

Experimental Protocol: Post-Column Infusion

  • Setup: A syringe pump continuously delivers a standard solution of your nitrofuran analyte into the LC flow path after the analytical column and before the mass spectrometer's ion source, using a T-fitting.

  • Injection: Inject a blank matrix extract (a sample prepared without the analyte) onto the LC column.

  • Analysis: Monitor the analyte's signal throughout the chromatographic run.

  • Interpretation: A stable, flat baseline is expected. Any dip in this baseline indicates ion suppression caused by co-eluting matrix components at that specific retention time. Conversely, a peak in the baseline indicates ion enhancement.

3. How can I quantitatively measure the extent of matrix effects in my samples?

The post-extraction spike method provides a quantitative assessment of matrix effects.[4] This is achieved by comparing the analyte's response in a pure solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process.

Experimental Protocol: Post-Extraction Spike for Matrix Effect (ME) Calculation

  • Prepare Two Sets of Samples:

    • Set A (Solvent): Spike a known concentration of the nitrofuran analyte into a pure solvent (e.g., the mobile phase).

    • Set B (Post-Spiked Matrix): Prepare a blank sample matrix by taking it through the entire extraction procedure. Then, spike the final extract with the same concentration of the nitrofuran analyte as in Set A.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation: Calculate the matrix effect using the following formula:

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • Values between 80% and 120% (or matrix effects between -20% and +20%) are often considered acceptable.[5]

4. What are the primary strategies to minimize or compensate for matrix effects?

There are two main approaches to address matrix effects: minimization and compensation.[3][4] The choice depends on the complexity of the matrix, the required sensitivity, and the availability of resources.[3]

  • Minimization Strategies: Aim to reduce the interference from matrix components. This is crucial when high sensitivity is required.[3][4]

    • Effective Sample Cleanup: Employ techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds before injection.[2]

    • Chromatographic Separation: Optimize the LC method (e.g., gradient, column chemistry) to separate the analyte from matrix interferences.[2]

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but may compromise the limit of detection.[4]

    • Divert Valve: Use a divert valve to direct the flow from the column to waste during the elution of highly concentrated matrix components, preventing them from entering the ion source.[4]

  • Compensation Strategies: Aim to correct for the matrix effect without necessarily removing the interfering components.

    • Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective method.[1] A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of the signal.[6][7]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the samples being analyzed. This helps to ensure that the standards and samples experience the same degree of matrix effect.

    • Standard Addition: This involves adding known amounts of the analyte to the sample itself to create a calibration curve within each sample.[4] This is a very effective but time-consuming approach.[4]

Workflow for Addressing Matrix Effects

cluster_problem Problem Identification cluster_assess Assessment cluster_strategy Strategy Selection cluster_methods Implementation cluster_validation Validation A Inaccurate or Irreproducible Results B Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) A->B C Is Matrix Effect > 20%? B->C D Minimize Matrix Effect C->D Yes E Compensate for Matrix Effect C->E Yes M Acceptable Results C->M No F Improve Sample Cleanup (SPE, LLE) D->F G Optimize Chromatography D->G H Dilute Sample D->H I Use SIL-Internal Standard (Gold Standard) E->I J Use Matrix-Matched Calibration E->J K Use Standard Addition E->K L Re-evaluate Matrix Effect F->L G->L H->L I->L J->L K->L L->C Re-assess L->M Pass A 1. Sample Homogenization (e.g., 1g tissue) B 2. Add SIL-IS, Acid (HCl), and 2-NBA A->B C 3. Incubation (Hydrolysis & Derivatization) B->C D 4. Neutralization C->D E 5. Liquid-Liquid Extraction (e.g., Ethyl Acetate) D->E F 6. Solid-Phase Extraction (SPE) (Cleanup Step) E->F G 7. Evaporation & Reconstitution F->G H 8. LC-MS/MS Analysis G->H

References

Technical Support Center: Enhancing the Stability of 2-Nitrofuran Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing, storing, and troubleshooting 2-Nitrofuran stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For organic stock solutions, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are recommended due to their high solubility for nitrofurans.[1][2] Methanol can also be used.[1] For aqueous applications, it is advised to first dissolve the this compound compound in a minimal amount of DMSO or DMF and then dilute it with the aqueous buffer of choice.[1] Direct dissolution in aqueous buffers is generally poor.[1]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For long-term stability, it is recommended to store this compound stock solutions at 4°C in the dark.[3] Some studies have shown that nitrofurantoin suspensions can be stable for up to 91 days at both 4°C and 25°C when properly formulated.[3][4] However, for aqueous solutions, it is not recommended to store them for more than one day.[1] Solid crystalline nitrofurantoin is stable for at least four years when stored at room temperature.[1]

Q3: How does pH affect the stability of this compound solutions?

A3: this compound compounds are susceptible to hydrolytic degradation, which is highly pH-dependent. Degradation is significantly slower in acidic conditions (pH 4) compared to neutral (pH 7) and alkaline (pH 9) conditions.[5][6] Therefore, for aqueous applications requiring higher stability, a slightly acidic buffer may be preferable.

Q4: My this compound solution has changed color. Is it still usable?

A4: A color change, particularly a shift in the yellow hue, can indicate degradation. It is crucial to verify the concentration and purity of the solution using an analytical method like HPLC or UV-Vis spectrophotometry before further use.

Q5: How can I assess the stability of my this compound stock solution?

A5: The stability of a this compound stock solution can be assessed by monitoring its concentration over time using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this purpose.[3][7] UV-Vis spectrophotometry can also be used as a simpler, faster alternative if the degradation products do not interfere with the absorbance of the parent compound at the analytical wavelength.[8][9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate forms after diluting the stock solution in an aqueous buffer. The solubility of the this compound compound in the final buffer concentration has been exceeded.- Increase the proportion of the organic co-solvent (e.g., DMSO) in the final solution.- Gently warm the solution to aid dissolution, but be mindful of potential temperature-induced degradation.- Prepare a more dilute stock solution.
Rapid loss of potency in the working solution. - Hydrolysis: The pH of the aqueous medium may be neutral or alkaline, accelerating degradation.[5][6]- Photodegradation: The solution may have been exposed to light.- If possible, adjust the pH of the working solution to be slightly acidic.- Prepare fresh working solutions daily.- Protect the solution from light by using amber vials or covering the container with aluminum foil.
Inconsistent results in bioassays. The stock solution may have degraded, leading to a lower effective concentration.- Re-evaluate the concentration of the stock solution using a validated analytical method (HPLC or UV-Vis).- Prepare a fresh stock solution from the solid compound.- Review storage conditions to ensure they are optimal.
Appearance of unexpected peaks in HPLC chromatogram. These may be degradation products.- Conduct a forced degradation study to identify potential degradation products and confirm if the observed peaks correspond to them.- Ensure the analytical method is stability-indicating, meaning it can separate the parent compound from its degradation products.

Data Presentation

Table 1: Solubility of Nitrofurantoin in Various Solvents

SolventSolubility (mg/mL)
Dimethylformamide (DMF)~50[2], 800 (as mg/100ml)[10]
Dimethyl Sulfoxide (DMSO)~25[1]
Polyethylene Glycol15[2]
Ethanol~15[1], 0.51[2]
Acetone510 (as mg/100ml)[10]
Water~0.19[2]

Table 2: Half-life of Nitrofurantoin at Different pH and Temperature Conditions

pHTemperature (°C)Half-life
4203.9 years
720Not specified, but significantly shorter than at pH 4
920Not specified, but significantly shorter than at pH 4
440Not specified
740Not specified
940Not specified
460Not specified
760Not specified
9600.5 days
Data extracted from a study on the hydrolytic degradation of nitrofurantoin.[5][6]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study to understand the stability of a this compound compound. The goal is to achieve 5-20% degradation.[11]

  • Preparation of Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL.[12]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at room temperature or elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature or elevated temperature. Neutralize the solution before analysis.[13]

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and store at room temperature.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80°C).[11][13]

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (minimum of 1.2 million lux hours and 200 watt-hours/m²).[12]

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) to monitor the extent of degradation.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2) to quantify the remaining parent compound and detect the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound Analysis

This protocol provides a general framework for an HPLC method to assess the stability of this compound solutions.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 75 mm, 4 µm).[14]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A typical starting point is 85% aqueous phase and 15% organic phase.[14]

  • Flow Rate: 1.0 mL/minute.[14]

  • Detection Wavelength: 254 nm.[14]

  • Sample Preparation:

    • Dilute the stock or stability study sample to a suitable concentration (e.g., 10-50 µg/mL) with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a known volume (e.g., 5 µL) of the sample onto the HPLC system.[14]

    • Record the chromatogram and determine the peak area of the this compound compound.

    • Calculate the concentration of the this compound in the sample by comparing its peak area to a calibration curve prepared from standards of known concentrations.

Protocol 3: UV-Vis Spectrophotometry for Stability Assessment

This is a simpler method for a preliminary assessment of stability.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the this compound compound in a suitable UV-transparent solvent (e.g., methanol or ethanol).

    • Determine the wavelength of maximum absorbance (λmax) by scanning the spectrum (typically between 200-400 nm). For nitrofurantoin, λmax values are around 268 nm and 363 nm.[1]

  • Stability Study:

    • Store the stock solution under the desired conditions (e.g., different temperatures, light exposure).

    • At specified time intervals, take an aliquot of the stock solution and dilute it to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2-0.8).

  • Analysis:

    • Measure the absorbance of the diluted sample at the predetermined λmax.

    • A decrease in absorbance over time indicates degradation of the compound. The percentage of the remaining compound can be calculated relative to the initial absorbance at time zero.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl) base Base Hydrolysis (0.1 M NaOH) oxidation Oxidation (3% H2O2) thermal Thermal (60-80°C) photo Photodegradation (ICH Q1B) sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability- Indicating HPLC sampling->hplc data Quantify Degradation & Identify Products hplc->data

Caption: Workflow for a Forced Degradation Study.

Troubleshooting_Decision_Tree cluster_issues Identify the Issue cluster_solutions Take Corrective Action start Stock Solution Issue Encountered precipitate Precipitate Formation? start->precipitate potency_loss Rapid Potency Loss? start->potency_loss color_change Color Change? start->color_change solubility Increase Co-solvent/ Prepare Dilute Stock precipitate->solubility Yes degradation Use Acidic Buffer/ Protect from Light/ Prepare Fresh potency_loss->degradation Yes verify Verify Concentration with HPLC/UV-Vis color_change->verify Yes

Caption: Troubleshooting Decision Tree for Stock Solution Issues.

References

Technical Support Center: Resolving Peak Tailing in 2-Nitrofuran Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting chromatographic issues in the analysis of 2-Nitrofuran. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, with a particular focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in this compound analysis?

A1: In an ideal chromatographic separation, the peak shape should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half. This can lead to inaccurate quantification, reduced resolution between closely eluting peaks, and overall poor method reproducibility. A tailing factor (Tf) greater than 1.2 often indicates a significant issue.[1][2]

Q2: What are the common causes of peak tailing for a neutral compound like this compound?

A2: Even for neutral compounds, peak tailing is a common issue in reversed-phase HPLC. The primary causes include:

  • Secondary Interactions: The most frequent cause is the interaction of polar functional groups on the analyte with active sites on the stationary phase.[3] On silica-based columns, residual silanol groups (Si-OH) are acidic sites that can interact with analytes, leading to tailing.

  • Column Contamination and Degradation: Accumulation of sample matrix components on the column inlet frit or degradation of the stationary phase can create active sites and disrupt the flow path, causing peak distortion.[1][2]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to broadened and tailing peaks.[2]

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length, large-volume detector cells, or poorly made connections, can contribute to band broadening and peak tailing.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing

This guide provides a step-by-step approach to identify and remedy the cause of peak tailing in your this compound analysis.

Step 1: Evaluate System Suitability

Before making any changes, it's crucial to confirm that the issue is indeed peak tailing and to assess the overall health of your HPLC system.

  • Calculate the Tailing Factor (Tf): Use your chromatography data system (CDS) to calculate the tailing factor for the this compound peak. A value greater than 1.5 is generally considered unacceptable for quantitative analysis.[2]

  • Review System Suitability Parameters: Check other system suitability parameters such as theoretical plates (N), resolution (Rs), and repeatability of retention time and peak area.[4][5][6][7] A decline in these parameters can indicate a systemic issue.

Step 2: Investigate the HPLC Column

The column is often the primary source of peak shape problems.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) with proper end-capping are designed to minimize the number of accessible silanol groups, thus reducing secondary interactions. If you are using an older column, consider switching to a newer generation column.

  • Column Flushing: If you suspect column contamination, a rigorous flushing protocol can be effective. Disconnect the column from the detector and reverse the flow direction. Flush with a series of strong solvents.

  • Guard Column: Employing a guard column can help protect the analytical column from strongly retained impurities in the sample matrix.

Step 3: Optimize the Mobile Phase

The composition of the mobile phase plays a critical role in controlling peak shape.

  • Mobile Phase Additives: The use of mobile phase additives can significantly improve the peak shape of polar compounds.[8] For neutral compounds like nitroaromatics, additives can help to mask residual silanol groups on the stationary phase.

    • Formic Acid: The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase is a common strategy to improve peak shape for a variety of compounds, including nitroaromatics.[9]

    • Buffers: While this compound is neutral, the use of a buffer, such as ammonium formate or sodium acetate, can help to maintain a consistent ionic strength and mask silanol interactions, leading to improved peak symmetry.[10]

Data Presentation: Impact of Mobile Phase Additives on Peak Shape

The following table summarizes the expected qualitative impact of mobile phase additives on the peak shape of a neutral polar analyte like this compound.

Mobile Phase CompositionExpected Tailing Factor (Tf)Expected Peak ShapeRationale
Water/Acetonitrile> 1.5TailingPotential for secondary interactions with residual silanols.
Water/Acetonitrile with 0.1% Formic Acid1.2 - 1.5Improved SymmetryFormic acid can protonate and mask some of the most active silanol sites.
10 mM Ammonium Formate/Acetonitrile< 1.2SymmetricalThe buffer ions can effectively shield the analyte from interacting with the stationary phase active sites.

Note: The actual tailing factor will depend on the specific column, HPLC system, and other experimental conditions.

Experimental Protocols

Protocol 1: General HPLC Method for Nitroaromatic Compounds

This protocol is a starting point for the analysis of this compound and other similar nitroaromatic compounds.

  • Column: Cogent Phenyl Hydride™, 4µm, 100Å (4.6 x 150 mm)[9]

  • Mobile Phase:

    • A: DI Water with 0.1% Formic Acid (v/v)

    • B: Acetonitrile with 0.1% Formic Acid (v/v)

  • Gradient:

    Time (minutes) %B
    0 25
    10 65
    11 25

    | 15 | 25 |

  • Flow Rate: 1.0 mL/minute

  • Injection Volume: 1 µL

  • Detection: UV @ 254 nm

  • Sample Preparation: Dissolve the sample in acetonitrile.

Protocol 2: Mobile Phase with Buffer for Improved Peak Shape

This protocol utilizes a buffer to minimize peak tailing.

  • Column: C18, 5 µm (4.6 x 150 mm)

  • Mobile Phase: Acetonitrile and 0.01 M Sodium Acetate buffer pH 6.0 (25:75, v/v)

  • Flow Rate: 1.0 mL/minute

  • Detection: UV @ 376 nm

  • Sample Preparation: Dissolve the sample in the mobile phase.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to follow when troubleshooting peak tailing for this compound.

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed (Tf > 1.2) check_ssp Step 1: Evaluate System Suitability - Calculate Tf - Check N, Rs, Repeatability start->check_ssp ssp_ok System Suitability OK? check_ssp->ssp_ok check_column Step 2: Investigate Column - Use End-capped Column - Flush Column - Use Guard Column ssp_ok->check_column Yes review_method Review Entire Method - Sample Prep - Instrument Setup ssp_ok->review_method No column_ok Column OK? check_column->column_ok optimize_mp Step 3: Optimize Mobile Phase - Add 0.1% Formic Acid - Use a Buffer (e.g., 10mM Ammonium Formate) column_ok->optimize_mp Yes column_ok->review_method No mp_ok Peak Shape Improved? optimize_mp->mp_ok other_issues Investigate Other Causes - Column Overload - Extra-column Effects - Sample Solvent Mismatch mp_ok->other_issues No end Peak Tailing Resolved (Tf < 1.2) mp_ok->end Yes other_issues->review_method

References

improving signal-to-noise ratio for 2-Nitrofuran mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in 2-Nitrofuran mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of a low signal-to-noise (S/N) ratio in this compound analysis?

A low S/N ratio can stem from several factors throughout the analytical workflow. Key contributors include inefficient sample preparation leading to low analyte recovery, suboptimal derivatization, matrix effects causing ion suppression, and incorrect mass spectrometer settings.[1][2][3][4] Additionally, issues with the liquid chromatography (LC) system, such as a contaminated column or improper mobile phase composition, can lead to poor peak shape and higher background noise.[5][6]

Q2: How does derivatization improve the signal for this compound metabolites?

Nitrofuran metabolites are small, polar molecules with low molecular masses, which often results in high background noise and poor ionization efficiency in the mass spectrometer.[1][2] Derivatization with an agent like 2-nitrobenzaldehyde (2-NBA) converts the metabolites into larger, less polar derivatives.[1][2][7][8] This modification enhances their chromatographic retention and significantly improves their mass spectrometric response and sensitivity, leading to a better signal-to-noise ratio.[1][8]

Q3: What are matrix effects and how do they impact this compound analysis?

Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., tissue, honey, eggs).[4][9] These effects can either suppress or enhance the analyte signal, leading to inaccurate quantification and a reduced signal-to-noise ratio.[4][9] In this compound analysis, complex biological matrices are common, making effective sample cleanup crucial to minimize these interferences.[1][10][11]

Q4: Which ionization technique is most suitable for derivatized this compound metabolites?

Electrospray ionization (ESI) in positive ion mode is the most commonly used and effective ionization technique for the analysis of this compound metabolite derivatives.[8] The derivatization process adds a readily ionizable group to the molecule, making it well-suited for ESI. Optimization of ESI source parameters, such as capillary voltage and gas flows, is critical for achieving maximum signal intensity.[12]

Troubleshooting Guides

Guide 1: Low Signal Intensity for this compound Metabolites

This guide provides a step-by-step approach to diagnosing and resolving issues of low signal intensity.

Step 1: Verify Sample Preparation and Extraction Efficiency

  • Potential Cause: Incomplete homogenization, hydrolysis, or extraction can lead to poor recovery of the target metabolites.

  • Solution: Ensure tissue samples are thoroughly homogenized.[8] Verify that the acidic hydrolysis conditions (time and temperature) are sufficient to release tissue-bound metabolites.[7][8] Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol to maximize recovery. Ethyl acetate is a commonly used and effective solvent for LLE.[2][7]

Step 2: Evaluate the Derivatization Reaction

  • Potential Cause: The derivatization reaction with 2-NBA may be incomplete due to incorrect reagent concentration, pH, or incubation conditions.

  • Solution: Prepare the 2-nitrobenzaldehyde (2-NBA) solution fresh daily.[7] Ensure the pH of the reaction mixture is acidic as required for the reaction.[13] The incubation is typically performed at 37°C overnight (around 16 hours) to ensure complete derivatization.[1][13]

Step 3: Check LC and Mobile Phase Conditions

  • Potential Cause: Poor chromatographic separation can lead to peak broadening and co-elution with interfering substances, reducing the apparent signal intensity. The mobile phase composition can significantly affect ionization efficiency.

  • Solution: Use a C18 reversed-phase column for good separation.[8] Optimize the mobile phase composition. A mixture of water and methanol or acetonitrile with additives like ammonium formate or formic acid is often used to improve ionization.[8] Some studies have shown that using methanol instead of acetonitrile and ammonium acetate buffer instead of acetic acid can improve sensitivity.[1]

Step 4: Optimize Mass Spectrometer Parameters

  • Potential Cause: Suboptimal ion source settings, incorrect precursor/product ion selection, or low collision energy can result in a weak signal.

  • Solution: Tune and calibrate the mass spectrometer regularly.[3] Optimize ion source parameters, including nebulizer pressure, drying gas flow and temperature, and capillary voltage.[12][14] Ensure the correct precursor and product ion transitions are being monitored in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[8]

Guide 2: High Background Noise

This guide outlines steps to identify and reduce sources of high background noise in your analysis.

Step 1: Assess Solvent and Reagent Purity

  • Potential Cause: Contaminants in solvents, reagents, or mobile phase additives can contribute significantly to background noise.[4][15][16]

  • Solution: Use high-purity, LC-MS grade solvents and reagents.[15] Filter all mobile phases.[7] If contamination is suspected, try a fresh batch of solvents and additives.[14]

Step 2: Clean the LC-MS System

  • Potential Cause: Contamination can build up in the LC system (tubing, injector, column) and the mass spectrometer's ion source over time.[4][5]

  • Solution: Flush the LC system thoroughly, potentially with a series of solvents of increasing strength.[5] If the column is suspected to be the source of contamination, replace it. Regularly clean the ion source, including the capillary and cone, according to the manufacturer's recommendations.[4][5] A "steam cleaning" of the MS overnight can also be effective.[14]

Step 3: Improve Sample Cleanup

  • Potential Cause: Insufficient removal of matrix components during sample preparation is a major source of background noise.[1]

  • Solution: Incorporate a robust sample cleanup step. This can include liquid-liquid extraction (LLE) followed by a purification step like solid-phase extraction (SPE) to remove interfering matrix components.[8]

Step 4: Check for Leaks and Gas Purity

  • Potential Cause: Leaks in the LC system or the use of impure nitrogen gas for the MS source can introduce contaminants and increase background noise.[17]

  • Solution: Regularly check for leaks in all LC connections. Ensure the nitrogen gas used is of high purity and consider using gas filters to remove any potential contaminants.[17]

Quantitative Data Summary

The following tables summarize key performance metrics for this compound metabolite analysis using LC-MS/MS, compiled from various studies.

Table 1: LC-MS/MS Performance Metrics for this compound Metabolite Analysis

ParameterPerformance DataReference
Limit of Detection (LOD)0.003 - 0.3 µg/kg[8][18]
Limit of Quantification (LOQ)0.01 - 1.0 µg/kg[1][8][18]
Linearity (R²)≥ 0.99[8][10]
Recovery (Accuracy)88.9% - 112.9%[8][10]
Precision (Repeatability, RSD)2.9% - 9.4%[8][10]
Precision (Within-lab Reproducibility, RSD)4.4% - 10.7%[8][10]

Table 2: Typical Recovery Rates for Different Nitrofuran Metabolites

MetaboliteMatrixRecovery RateReference
SEMEgg Powder~70%[1]
AHDEgg Powder~70%[1]
AOZEgg Powder~40%[1]
AMOZEgg Powder~80%[1]
All four metabolitesHoney>85%[18]
All four metabolitesShrimp82.3% - 112.7%[12]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of this compound Metabolites from Tissue

This protocol is a generalized procedure based on common methodologies.[2][7][8][13]

  • Homogenization: Weigh 1-2 grams of the tissue sample and homogenize it to ensure uniformity.[7][8]

  • Hydrolysis and Derivatization:

    • To the homogenized sample in a centrifuge tube, add an internal standard solution.

    • Add hydrochloric acid (e.g., 5 mL of 0.2 M HCl) to initiate the release of tissue-bound metabolites.[2]

    • Add a solution of 2-nitrobenzaldehyde (2-NBA) in a solvent like DMSO or methanol.[7][8]

    • Vortex the mixture thoroughly.

    • Incubate the sample, typically for 16 hours (overnight) at 37°C, to allow for complete hydrolysis and derivatization.[1][2][13]

  • Neutralization and Extraction:

    • After incubation, cool the sample to room temperature.

    • Adjust the pH to approximately 7.0-7.5 using a buffer solution like dipotassium hydrogen phosphate and a base like sodium hydroxide.[2][13]

    • Add an organic solvent, most commonly ethyl acetate (e.g., 5 mL), to extract the derivatized metabolites.[2][7]

    • Vortex vigorously and then centrifuge to separate the organic and aqueous layers.[7]

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step with another portion of ethyl acetate to maximize recovery and combine the organic extracts.[7]

  • Evaporation and Reconstitution:

    • Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at a temperature around 40-60°C.[2][7]

    • Reconstitute the dried residue in a suitable solvent mixture for LC-MS/MS analysis, such as a methanol/water solution.[2][13]

  • Final Filtration:

    • Filter the reconstituted sample through a 0.22 or 0.45 µm filter to remove any particulate matter before injection into the LC-MS/MS system.[7]

Visualizations

TroubleshootingWorkflow start Low S/N Ratio Observed p1 Check Sample Homogenization & Hydrolysis Conditions start->p1 Start Here p2 Verify Derivatization (Reagent, pH, Time, Temp) p1->p2 p3 Optimize Sample Cleanup (LLE/SPE) p2->p3 lc1 Inspect Mobile Phase (Purity, Composition) p3->lc1 lc2 Check Column Performance (Age, Contamination) lc1->lc2 lc3 Verify LC System Integrity (Leaks, Pump issues) lc2->lc3 ms1 Tune & Calibrate MS lc3->ms1 ms2 Optimize Ion Source Parameters ms1->ms2 ms3 Clean Ion Source ms2->ms3 end S/N Ratio Improved ms3->end Resolution

Caption: Troubleshooting workflow for low signal-to-noise ratio.

MatrixEffects cluster_process Ionization Process in ESI Source cluster_outcomes Potential Outcomes Analyte Analyte Molecules Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components Matrix->Droplet Ionization Ionization Droplet->Ionization MS Mass Analyzer Ionization->MS Suppression Ion Suppression (Lower Signal) MS->Suppression Competition for charge or droplet surface Enhancement Ion Enhancement (Higher Signal) MS->Enhancement Improved desolvation or ionization Accurate Accurate Signal (No Effect) MS->Accurate Minimal interference

Caption: Impact of matrix effects on analyte ionization.

SamplePrepWorkflow start Tissue Sample homogenize 1. Homogenization start->homogenize hydrolyze_derivatize 2. Acid Hydrolysis & Derivatization with 2-NBA homogenize->hydrolyze_derivatize neutralize 3. Neutralization (pH ~7) hydrolyze_derivatize->neutralize extract 4. Liquid-Liquid Extraction (Ethyl Acetate) neutralize->extract evaporate 5. Evaporation to Dryness extract->evaporate reconstitute 6. Reconstitution evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Optimized sample preparation workflow for this compound analysis.

References

Technical Support Center: Quantification of 2-Nitrofuran Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 2-nitrofuran metabolites in complex matrices. The information is tailored for researchers, scientists, and professionals in drug development and food safety.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of this compound metabolites preferred over the parent drugs?

A1: Nitrofuran antibiotics are rapidly metabolized in living organisms, with in vivo half-lives of only a few hours.[1] Their metabolites, however, are stable and can bind to tissue proteins, making them detectable for an extended period after the parent drug is no longer present.[2] Therefore, monitoring these tissue-bound metabolites is a more reliable indicator of illegal nitrofuran use.

Q2: What are the primary this compound metabolites targeted for analysis?

A2: The primary metabolites of concern are:

  • 3-amino-2-oxazolidinone (AOZ) from furazolidone.[2]

  • 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) from furaltadone.[2]

  • Semicarbazide (SEM) from nitrofurazone.[2]

  • 1-aminohydantoin (AHD) from nitrofurantoin.[2]

Q3: Why is derivatization with 2-nitrobenzaldehyde (2-NBA) a critical step?

A3: Derivatization with 2-NBA is crucial for several reasons:

  • It converts the metabolites into stable nitrophenyl derivatives.[2]

  • This process increases the molecular weight of the analytes, which helps to reduce background noise from low molecular weight matrix components.[3]

  • It enhances chromatographic retention and the mass spectrometric response, leading to significantly improved sensitivity and selectivity of the analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4]

Q4: What is the "matrix effect" and how can it be mitigated?

A4: The matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[5] This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[5] Mitigation strategies include:

  • Use of Isotope-Labeled Internal Standards: Co-eluting stable isotope-labeled internal standards for each analyte can compensate for signal fluctuations caused by the matrix.[6]

  • Effective Sample Clean-up: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to remove interfering matrix components before LC-MS/MS analysis.[4]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for the matrix effect.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete acid hydrolysis to release tissue-bound metabolites.Ensure the correct concentration of acid (e.g., HCl) and appropriate incubation time and temperature (e.g., overnight at 37°C or accelerated methods like microwave heating) are used.[1][4][7]
Inefficient derivatization reaction.Prepare the 2-nitrobenzaldehyde (2-NBA) solution fresh daily.[8] Optimize the concentration of 2-NBA and the reaction conditions (time, temperature).
Suboptimal extraction of derivatized metabolites.Check the pH of the solution before extraction; it should be adjusted to neutral (around pH 7).[1][9] Ensure the appropriate extraction solvent (e.g., ethyl acetate) and technique (LLE or SPE) are used.[4]
Poor Peak Shape or Resolution in Chromatography Inappropriate mobile phase composition.Optimize the mobile phase, which commonly consists of water and methanol or acetonitrile, often with additives like ammonium formate or formic acid to improve ionization.[4]
Column degradation or contamination.Use a guard column to protect the analytical column.[10] If performance degrades, wash the column according to the manufacturer's instructions or replace it.
High Signal Variability or Poor Reproducibility Inconsistent matrix effects between samples.Employ isotope-labeled internal standards for each analyte to normalize the response.[6] Improve sample clean-up to remove more matrix components.
Instability of derivatized metabolites.Analyze the extracts promptly after preparation. If storage is necessary, keep them refrigerated or frozen for a defined stable period.[8][11]
False Positive Results Presence of interfering peaks from the matrix.Enhance the selectivity of the MS/MS method by monitoring at least two multiple reaction monitoring (MRM) transitions for each analyte.[12] The ratio of these transitions should be consistent between standards and samples.
Contamination from laboratory environment or reagents.Analyze a reagent blank with each batch of samples to check for contamination. Use high-purity solvents and reagents.

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of this compound metabolites in various complex matrices.

Table 1: Method Performance in Animal Tissues

MetaboliteMatrixRecovery (%)CCα (µg/kg)CCβ (µg/kg)
AOZShrimp88 - 1100.12 - 0.230.21 - 0.38
AMOZShrimp88 - 1100.12 - 0.230.21 - 0.38
SEMShrimp88 - 1100.12 - 0.230.21 - 0.38
AHDShrimp88 - 1100.12 - 0.230.21 - 0.38
AOZBovine Urine90 - 1080.11 - 0.340.13 - 0.43
AMOZBovine Urine90 - 1080.11 - 0.340.13 - 0.43
SEMBovine Urine90 - 1080.11 - 0.340.13 - 0.43
AHDBovine Urine90 - 1080.11 - 0.340.13 - 0.43
Data sourced from multiple validation studies.[13][14]

Table 2: Method Performance in Other Complex Matrices

MetaboliteMatrixRecovery (%)CCα (µg/kg)CCβ (µg/kg)
AOZEggs82 - 1090.29 - 0.37Not Specified
AMOZEggs82 - 1090.29 - 0.37Not Specified
AHDEggs82 - 1090.29 - 0.37Not Specified
SEMEggs82 - 1090.29 - 0.37Not Specified
AOZSoft-Shell Turtle Powder82.2 - 108.1ReliableReliable
AMOZSoft-Shell Turtle Powder82.2 - 108.1ReliableReliable
SEMSoft-Shell Turtle Powder82.2 - 108.1ReliableReliable
AHDSoft-Shell Turtle Powder82.2 - 108.1ReliableReliable
Data sourced from multiple validation studies.[6][15]

Experimental Protocols & Visualizations

General Experimental Workflow

The general workflow for the analysis of this compound metabolites involves sample homogenization, followed by acid-catalyzed hydrolysis to release the protein-bound metabolites, which are then simultaneously derivatized with 2-NBA. The derivatized metabolites are subsequently extracted, cleaned up, and analyzed by LC-MS/MS.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Sample Homogenization (e.g., tissue, eggs) Hydrolysis 2. Acid Hydrolysis & Derivatization (HCl + 2-NBA, incubate) Homogenization->Hydrolysis Add internal standards Neutralization 3. Neutralization (Adjust pH to ~7) Hydrolysis->Neutralization Extraction 4. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Neutralization->Extraction Cleanup 5. Clean-up & Concentration (Evaporation & Reconstitution) Extraction->Cleanup LCMS 6. LC-MS/MS Analysis (C18 column, ESI+, MRM) Cleanup->LCMS Inject sample Quantification 7. Data Processing & Quantification LCMS->Quantification

Caption: General workflow for this compound metabolite analysis.

Detailed Protocol for Sample Preparation (Adapted from USDA FSIS CLG-NFUR2.01)

This protocol is a representative example for the analysis of nitrofuran metabolites in animal tissue.

  • Sample Homogenization:

    • Homogenize a representative sample of the matrix (e.g., liver, muscle) to ensure uniformity.[4]

  • Extraction and Derivatization:

    • Weigh 1.0 ± 0.1 g of the homogenized tissue into a 50 mL polypropylene centrifuge tube.[8]

    • Add internal standards.

    • Add 4 mL of deionized water, 0.5 mL of 1 N HCl, and 100 µL of 10 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.[8]

    • Vortex the tube for approximately 10 seconds.[8]

    • Incubate at 37°C for at least 16 hours (overnight).[1][8]

  • Neutralization and Extraction:

    • After incubation, cool the samples to room temperature.

    • Add 5 mL of 0.1 M K₂HPO₄ and 0.4 mL of 1 N NaOH to neutralize the mixture.[8]

    • Add 5 mL of ethyl acetate, vortex for 10 seconds, and centrifuge.[8]

    • Transfer the ethyl acetate (top layer) to a clean tube.

    • Repeat the extraction with another 5 mL of ethyl acetate and combine the extracts.[8]

  • Clean-up and Reconstitution:

    • Evaporate the combined ethyl acetate extract to dryness under a stream of nitrogen at a temperature no higher than 60°C.[8]

    • Reconstitute the dried residue in a suitable solvent (e.g., 1 mL of water or mobile phase) for injection into the LC-MS/MS system.[4][8]

Troubleshooting Logic Diagram

This diagram illustrates a logical approach to troubleshooting common issues during method development and execution.

Troubleshooting Start Problem Encountered (e.g., Low Recovery, High RSD) Check_Hydrolysis Check Hydrolysis/Derivatization - Reagent freshness? - Incubation time/temp correct? Start->Check_Hydrolysis Check_Extraction Check Extraction - pH correct before extraction? - Solvent volume adequate? Check_Hydrolysis->Check_Extraction If conditions are correct Result_Good Problem Resolved Check_Hydrolysis->Result_Good Optimize & re-run Check_Matrix Investigate Matrix Effects - Use isotope standards? - Matrix-matched calibrants? Check_Extraction->Check_Matrix If procedure is correct Check_Extraction->Result_Good Optimize & re-run Check_LCMS Check LC-MS/MS System - Column performance? - Source clean? - MRM transitions optimal? Check_Matrix->Check_LCMS If matrix effects are managed Check_Matrix->Result_Good Implement mitigation & re-run Check_LCMS->Result_Good If system is optimal

Caption: A logical flow for troubleshooting analytical issues.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 2-Nitrofuran Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of banned antibiotic residues like nitrofurans are critical for ensuring food safety and regulatory compliance. Due to the rapid metabolism of the parent nitrofuran drugs, analytical methods focus on their more stable, tissue-bound metabolites. This guide provides a detailed comparison of a newly validated rapid analytical method against the established traditional method for the determination of 2-nitrofuran metabolites.

Introduction to Nitrofuran Analysis

Nitrofurans are a class of synthetic broad-spectrum antibiotics that have been banned for use in food-producing animals in many countries, including the United States and the European Union, due to concerns about their carcinogenic and toxic effects.[1][2] Despite the ban, their illegal use and contamination of food products remain a concern, necessitating robust and efficient analytical methods for monitoring.[2][3] The parent nitrofuran drugs, such as furazolidone, furaltadone, nitrofurantoin, and nitrofurazone, are rapidly metabolized.[3][4] Therefore, analytical methods target their stable metabolites: 3-amino-2-oxazolidinone (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (AHD), and semicarbazide (SEM).[3][4]

The standard analytical approach involves the acid-catalyzed release of these protein-bound metabolites, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form stable nitrophenyl derivatives that can be detected by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[5][6]

Established Analytical Method: Traditional Approach

The traditional and widely accepted method for nitrofuran metabolite analysis involves a lengthy sample preparation process. This typically includes an overnight incubation for the derivatization step. While reliable, this extended timeframe can be a bottleneck in high-throughput laboratory settings.

New Analytical Method: A Rapid Approach

Recent advancements have focused on shortening the sample preparation time without compromising analytical performance. A notable innovation is the use of microwave-assisted derivatization combined with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol.[7][8] This rapid method significantly reduces the overall analysis time from days to hours.[7]

Performance Comparison

The following tables summarize the key performance parameters of the traditional and rapid analytical methods for the analysis of nitrofuran metabolites, compiled from various validation studies.

Table 1: Comparison of Method Performance Parameters

ParameterTraditional LC-MS/MS MethodRapid LC-MS/MS Method (Microwave-assisted)
Analysis Time 2-4 days[7]2 days[7][8]
Derivatization Time 16 hours (overnight)[3][7]2 hours[7][8]
**Linearity (R²) **> 0.99[9]> 0.99[7]
Recovery 82-109%[9]Satisfactory (incurred tissues)[7][8]
Repeatability (RSD) < 10%[9]< 10%[9]
Within-lab Reproducibility < 22%[9]Not explicitly stated
Decision Limits (CCα) 0.29 to 0.37 µg/kg[9]0.013 to 0.200 µg/kg[7][8]

Table 2: Key LC-MS/MS Detection Parameters

ParameterTypical Conditions
Ionization Mode Positive Electrospray Ionization (ESI)[5][10]
Detection Mode Multiple Reaction Monitoring (MRM)[5][9]
Precursor Ion (m/z) for 2-NP-AHD 249[5]
Product Ions (m/z) for 2-NP-AHD 134 and 104[5]

Experimental Protocols

Traditional LC-MS/MS Method Protocol
  • Homogenization : A representative sample of the biological matrix (e.g., tissue, eggs) is homogenized.[5]

  • Hydrolysis and Derivatization : The homogenized sample undergoes acid hydrolysis to release the tissue-bound metabolites. This is typically done by incubating with hydrochloric acid.[5] Simultaneously, derivatization is performed by adding 2-nitrobenzaldehyde (2-NBA) and incubating overnight at 37°C.[3][5]

  • Extraction : The derivatized metabolites are extracted from the aqueous matrix using a liquid-liquid extraction (LLE) with a solvent like ethyl acetate.[6] This is often followed by a clean-up step using solid-phase extraction (SPE).[11][12]

  • Reconstitution : The purified extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.[5]

  • LC-MS/MS Analysis : Separation is achieved using a C18 reversed-phase column with gradient elution.[5] Detection is performed using a tandem mass spectrometer in MRM mode.[5]

New Rapid LC-MS/MS Method Protocol
  • Homogenization : A representative sample is homogenized.

  • Hydrolysis and Microwave-Assisted Derivatization : The sample is subjected to acid hydrolysis and derivatization with 2-NBA in a microwave reactor for a significantly reduced time (e.g., 2 hours).[7][8]

  • QuEChERS Extraction : A modified QuEChERS extraction is employed for rapid and effective clean-up.[7]

  • LC-MS/MS Analysis : The final extract is analyzed using LC-MS/MS with similar conditions to the traditional method.

Visualizing the Workflows

The following diagrams illustrate the key differences in the experimental workflows between the traditional and the new rapid analytical methods.

Traditional_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Hydrolysis Acid Hydrolysis & 2-NBA Derivatization (Overnight Incubation) Homogenization->Hydrolysis 16-18 hours LLE Liquid-Liquid Extraction Hydrolysis->LLE SPE Solid-Phase Extraction LLE->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS

Caption: Traditional analytical workflow for this compound metabolites.

Rapid_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Microwave Acid Hydrolysis & 2-NBA Derivatization (Microwave-Assisted) Homogenization->Microwave ~2 hours QuEChERS QuEChERS Extraction Microwave->QuEChERS LCMS LC-MS/MS Analysis QuEChERS->LCMS

Caption: New rapid analytical workflow for this compound metabolites.

Conclusion

The validation of a new, rapid analytical method utilizing microwave-assisted derivatization and QuEChERS extraction presents a significant improvement over the traditional, time-consuming protocol for the analysis of this compound metabolites.[7][8] This innovative approach drastically reduces the sample preparation time while maintaining, and in some cases improving, key performance characteristics such as decision limits.[7] For research, drug development, and regulatory laboratories, the adoption of this rapid method can lead to increased sample throughput and more efficient monitoring of these banned substances in the food supply chain.

References

A Comparative Analysis of 2-Nitrofuran's Biological Activity Against Other Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 2-nitrofuran and its derivatives with other significant nitroaromatic compounds. The information presented is supported by experimental data from various studies, offering insights into their antimicrobial, anticancer, and antiparasitic properties. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction to Nitroaromatic Compounds

Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring, are a diverse class of molecules with a broad spectrum of biological activities.[1][2] Their therapeutic effects are primarily attributed to the reductive bioactivation of the nitro group by nitroreductase enzymes present in target organisms.[2][3] This process generates reactive cytotoxic intermediates, such as nitroso and hydroxylamine derivatives, which can induce cellular damage through various mechanisms, including DNA damage, inhibition of protein synthesis, and oxidative stress.[4][5] This guide focuses on comparing the activity of this compound derivatives to other key nitroaromatic classes, including nitroimidazoles and nitrobenzenes.

Comparative Biological Activity: Quantitative Data

The following tables summarize the in vitro activity of various nitrofuran derivatives and other nitroaromatic compounds against a range of microbial, parasitic, and cancer cell lines. The data, presented as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and half-maximal inhibitory concentration (IC50) for antiparasitic and anticancer activity, have been compiled from multiple studies to facilitate a direct comparison.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
Compound ClassCompoundStaphylococcus aureus (MRSA)Escherichia coliCandida albicansReference
Nitrofuran 5-Nitrofuran-isatin hybrid 61--[6]
Nitrofuran 5-Nitrofuran-isatin hybrid 58--[6]
Nitrofuran Nitrofurantoin---[7]
Nitroimidazole Metronidazole---[8]
Nitrobenzothiazole Derivative 10---[8]
Nitrobenzothiazole Derivative 11---[8]
Nitrobenzothiazole Derivative 12---[8]

Note: A dash (-) indicates that data was not specified in the cited sources.

Table 2: Comparative Antiparasitic Activity (IC50 in µg/mL)
Compound ClassCompoundToxoplasma gondiiLeishmania majorTrypanosoma cruziReference
Nitrofuran NFQ-23.60--[9]
Nitrofuran NFQ-54.84--[9]
Nitrofuran NFQ-65.59--[9]
Nitrofuran Nifurtimox--Active[10]
Nitroimidazole Benznidazole--Active[1]
Control Drug Pyrimethamine2.75--[9]

Note: A dash (-) indicates that data was not specified in the cited sources. "Active" indicates reported activity without specific IC50 values in the provided search results.

Table 3: Comparative Anticancer Activity (IC50 in µM)
Compound ClassCompoundHCT 116 (Colon)MCF-7 (Breast)MDA-MB-231 (Breast)Reference
Nitrofuran 5-Nitrofuran-isatin hybrid 31.62--[6]
Nitrofuran Thiazolidinone derivative 14b-~5~10[11]
Nitrofuran 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone 14b-0.856.61[12]
Nitroaromatic Compound 3---[13][14]
Nitroaromatic Compound 24---[13][14]

Note: A dash (-) indicates that data was not specified in the cited sources. Some compounds showed broad activity across multiple cell lines not listed here.[12]

Mechanism of Action and Signaling Pathways

The biological activity of nitroaromatic compounds is contingent upon the reduction of their nitro group. This process can occur via two main pathways, leading to the generation of cytotoxic entities.

General Mechanism of Nitroaromatic Drug Action

Nitroaromatic compounds are prodrugs that require enzymatic reduction of the nitro group to exert their biological effects.[15] This bioactivation is typically carried out by type I (oxygen-insensitive) or type II (oxygen-sensitive) nitroreductases found in microbial or cancer cells.[2][15] The reduction process generates highly reactive intermediates, including nitroso and hydroxylamine species, as well as superoxide radicals.[2] These reactive species can then interact with and damage multiple cellular macromolecules such as DNA, RNA, and proteins, leading to cell death.[4][5] The multi-targeted nature of these compounds is a key factor in the low incidence of acquired resistance.[5]

Mechanism_of_Action General Mechanism of Nitroaromatic Bioactivation Nitroaromatic Nitroaromatic Compound (R-NO2) ReactiveIntermediates Reactive Intermediates (e.g., R-NO, R-NHOH, O2-) Nitroaromatic->ReactiveIntermediates Reduction Nitroreductase Nitroreductase (Type I or II) Nitroreductase->ReactiveIntermediates CellularTargets Cellular Macromolecules (DNA, RNA, Proteins) ReactiveIntermediates->CellularTargets Damage CellDeath Cell Death CellularTargets->CellDeath

Caption: Bioactivation pathway of nitroaromatic compounds.

Apoptosis Induction by 5-Nitrofuran Derivatives

In the context of anticancer activity, many 5-nitro-2-furancarboxaldehyde derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, often through the intrinsic mitochondrial pathway.[11] This pathway involves the release of cytochrome c from the mitochondria, which then triggers a caspase cascade, ultimately leading to cell dismantling.[11]

Apoptosis_Pathway Apoptosis Induction by 5-Nitrofuran Derivatives Nitrofuran 5-Nitrofuran Derivative Mitochondria Mitochondria Nitrofuran->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by 5-nitrofuran derivatives.

Detailed Experimental Protocols

Reproducible and standardized experimental protocols are essential for the comparative evaluation of chemical compounds. Below are detailed methodologies for assessing antimicrobial and anticancer activities.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum

  • Test compound and control antibiotic

Procedure:

  • Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).[16]

  • Compound Dilution: Prepare a stock solution of the test compound. Perform a two-fold serial dilution of the compound in the microtiter plate wells with the appropriate broth.[17]

  • Inoculation: Add the standardized inoculum to each well, resulting in a final desired concentration of microorganisms. Include a positive control (inoculum without compound) and a negative control (broth only).[17]

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for most bacteria and 24-48 hours for fungi.[16][17]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be determined visually or by measuring the optical density at 600 nm.[16]

Antimicrobial_Workflow Workflow for Broth Microdilution Assay Inoculum Prepare Standardized Inoculum Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate SerialDilution Perform Serial Dilution of Compound in Plate SerialDilution->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Read and Record MIC Incubate->ReadMIC

Caption: Experimental workflow for antimicrobial susceptibility testing.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).[16]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration.[16]

Conclusion

This comparative guide highlights the potent and diverse biological activities of this compound derivatives in relation to other nitroaromatic compounds. The provided data indicates that nitrofuran-based compounds exhibit significant antimicrobial, antiparasitic, and anticancer activities, often with potencies comparable or superior to other nitroaromatic classes and even some standard drugs. Their multi-targeted mechanism of action, stemming from the reductive bioactivation of the nitro group, makes them a compelling class of compounds for further investigation in the development of new therapeutics, particularly in the face of growing drug resistance. The detailed experimental protocols and workflow diagrams included in this guide are intended to facilitate reproducible research in this promising area.

References

A Comparative Guide to the Cross-Validation of 2-Nitrofuran Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical methods for the quantification of 2-nitrofuran metabolites: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). The use of nitrofuran antibiotics in food-producing animals is prohibited in many regions, including the European Union, due to concerns over the carcinogenic potential of their residues.[1][2] As the parent drugs are rapidly metabolized, analytical methods focus on detecting their more stable, tissue-bound metabolites, namely 3-amino-2-oxazolidinone (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), semicarbazide (SEM), and 1-aminohydantoin (AHD).[1][2]

This document outlines the performance of these methods, supported by experimental data, to assist researchers in selecting the appropriate technique for their specific needs, whether for confirmatory analysis or high-throughput screening.

Performance Comparison of Analytical Methods

The selection of an analytical method for nitrofuran metabolite quantification is dependent on the desired application. LC-MS/MS is recognized as the gold standard for confirmatory analysis due to its high sensitivity and selectivity.[3][4] ELISA, on the other hand, serves as a valuable tool for rapid screening of a large number of samples.[5][6] The following table summarizes the key quantitative performance parameters for both methods.

Performance MetricLC-MS/MSELISA
Principle Separation by chromatography, detection by mass-to-charge ratio.[4]Antibody-antigen interaction.[4]
Limit of Detection (LOD) 0.01 - 0.3 µg/kg[7][8]~0.05 ng/g (0.05 µg/kg)[9]
Limit of Quantification (LOQ) 0.04 - 1.0 µg/kg[7][10]< 0.4 ppb (0.4 µg/kg)[5]
Recovery 72.7% - 111.6%[7][11]75% - 105%[9]
Precision (Repeatability) 2.9% - 9.4%[11]Not consistently reported
Specificity High[4]Can be affected by cross-reactivity[4]
Application Confirmatory analysis, quantification[3][4]Screening[5][6]

Experimental Protocols

A critical step in the analysis of nitrofuran metabolites is the sample preparation, which typically involves the release of the tissue-bound metabolites through acid hydrolysis and subsequent derivatization with 2-nitrobenzaldehyde (2-NBA).[2][10] This derivatization enhances the stability and detectability of the metabolites.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

The LC-MS/MS method offers high precision and accuracy for the quantification of nitrofuran metabolites.[3][4]

1. Sample Preparation and Derivatization [2][3]

  • Homogenization: A representative sample of the biological matrix (e.g., tissue, honey) is homogenized.

  • Hydrolysis: The homogenized sample is subjected to acidic hydrolysis (e.g., with hydrochloric acid) to release the tissue-bound metabolites.

  • Derivatization: The hydrolyzed sample is incubated with a 2-nitrobenzaldehyde (2-NBA) solution. This reaction converts the metabolites into their stable 2-NP-derivatives. The incubation is often performed overnight at 37°C.

2. Extraction and Clean-up [2][3]

  • The derivatized metabolites are extracted from the aqueous matrix using an organic solvent, such as ethyl acetate.

  • A clean-up step, often using solid-phase extraction (SPE), is employed to remove interfering matrix components.

3. Chromatographic Separation and Mass Spectrometric Detection [3][12]

  • Liquid Chromatography: The purified extract is reconstituted and injected into an LC system. Separation is typically achieved on a C18 reversed-phase column.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, usually in positive ion mode. The analysis is conducted in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is a competitive immunoassay used for the screening of nitrofuran metabolites.[5][9]

1. Sample Preparation and Derivatization [5]

  • Similar to the LC-MS/MS protocol, the sample is homogenized, and the metabolites are released through acid hydrolysis.

  • Derivatization with 2-nitrobenzaldehyde is also performed.

2. Immunoassay [9][13]

  • The derivatized sample is added to microplate wells that are pre-coated with nitrofuran antigens.

  • Specific antibodies are added, which compete for binding to the antigens on the plate and the metabolites in the sample.

  • An enzyme-conjugated secondary antibody is added, followed by a substrate that produces a colorimetric signal.

  • The intensity of the color is inversely proportional to the concentration of the nitrofuran metabolite in the sample.

Visualizing the Methodologies

To further elucidate the experimental processes and the comparative logic, the following diagrams are provided.

Nitrofuran Quantification Workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Homogenization Sample Homogenization Hydrolysis Acid Hydrolysis Homogenization->Hydrolysis Derivatization Derivatization with 2-NBA Hydrolysis->Derivatization Extraction Extraction & Clean-up (SPE) Derivatization->Extraction ELISA ELISA Derivatization->ELISA LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification & Confirmation LCMS->Quantification Screening Screening Result ELISA->Screening

Caption: General workflow for this compound quantification.

Method Comparison Logic Comparison of Nitrofuran Quantification Methods cluster_lcms LC-MS/MS cluster_elisa ELISA Method Analytical Method LCMS_Adv High Sensitivity High Selectivity Confirmatory Method->LCMS_Adv Strengths LCMS_Disadv Higher Cost Complex Instrumentation Method->LCMS_Disadv Limitations ELISA_Adv High Throughput Lower Cost Rapid Screening Method->ELISA_Adv Strengths ELISA_Disadv Potential Cross-Reactivity Screening Only Method->ELISA_Disadv Limitations

Caption: Comparison of analytical methods for nitrofuran analysis.

References

2-Nitrofuran vs. Nitrofurantoin: A Comparative Analysis of Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibacterial agents, the nitrofuran class of compounds has long been a subject of interest for researchers and clinicians. This guide provides a detailed comparison of the antibacterial efficacy of the parent compound, 2-nitrofuran, and its widely used derivative, nitrofurantoin. The analysis is based on available experimental data, with a focus on quantitative measures of antibacterial activity and the underlying mechanisms of action.

Note on Data Availability: While extensive data exists for the antibacterial properties of nitrofurantoin, specific quantitative efficacy data, such as Minimum Inhibitory Concentration (MIC) values, for the parent compound this compound is scarce in publicly available literature. Therefore, this guide will present a comprehensive overview of nitrofurantoin's efficacy, which serves as a key representative of the nitrofuran class, and discuss the general antibacterial characteristics of nitrofurans.

Quantitative Antibacterial Efficacy

The antibacterial efficacy of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for nitrofurantoin against a range of common pathogenic bacteria.

Table 1: Nitrofurantoin MIC Values against Gram-Negative Bacteria

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli1 - 128[1]16[1]16[1]
Klebsiella pneumoniae8 - >256--
Enterobacter species---
Citrobacter species---

Table 2: Nitrofurantoin MIC Values against Gram-Positive Bacteria

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus---
Staphylococcus saprophyticus---
Enterococcus faecalis---
Enterococcus faecium32 - 512[1]64[1]-
Staphylococcus pseudintermedius4 - 16[1]8[1]16[1]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. A hyphen (-) indicates that specific data was not available in the cited sources.

Mechanism of Action

Nitrofurans, including nitrofurantoin, are prodrugs that require intracellular reduction of their nitro group to exert their antibacterial effects. This activation is carried out by bacterial nitroreductases. The resulting reactive intermediates are highly reactive and damage multiple cellular targets.

The multi-targeted mechanism of action of nitrofurans is a key factor in the low incidence of acquired bacterial resistance. The primary mechanisms include:

  • DNA and RNA Damage: The reactive intermediates can cause damage to bacterial DNA and RNA, leading to inhibition of protein synthesis and ultimately cell death.

  • Inhibition of Ribosomal Proteins: These intermediates can also attack ribosomal proteins, further disrupting protein synthesis.

  • Interference with Metabolic Pathways: Nitrofurans have been shown to inhibit enzymes involved in crucial metabolic pathways, such as the citric acid cycle and pyruvate metabolism.

Nitrofurantoin Mechanism of Action cluster_cell Inside Bacterial Cell nitrofurantoin Nitrofurantoin (Prodrug) activation Bacterial Nitroreductases nitrofurantoin->activation Enters bacterial_cell Bacterial Cell intermediates Reactive Intermediates activation->intermediates Reduction dna_rna DNA & RNA Damage intermediates->dna_rna ribosomes Ribosomal Protein Damage intermediates->ribosomes metabolism Metabolic Pathway Inhibition intermediates->metabolism death Bacterial Cell Death dna_rna->death ribosomes->death metabolism->death

Mechanism of action of nitrofurantoin within a bacterial cell.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the susceptibility of bacteria to antimicrobial agents. The broth microdilution method is a commonly used and reliable technique.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Sterile 96-well microtiter plates.
  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium.
  • Stock solution of the antimicrobial agent (e.g., nitrofurantoin) of known concentration.
  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

2. Serial Dilution of Antimicrobial Agent:

  • A two-fold serial dilution of the antimicrobial agent is prepared directly in the wells of the microtiter plate using the broth medium. This creates a range of concentrations to be tested.

3. Inoculation:

  • The standardized bacterial suspension is further diluted in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
  • Each well containing the antimicrobial dilution and a growth control well (broth and bacteria only) are inoculated with the bacterial suspension. A sterility control well (broth only) is also included.

4. Incubation:

  • The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • After incubation, the plates are examined for visible bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_materials [label="Prepare Materials\n(Microtiter plate, Broth,\nAntimicrobial, Bacteria)"]; serial_dilution [label="Perform Serial Dilution\nof Antimicrobial"]; prep_inoculum [label="Prepare Standardized\nBacterial Inoculum"]; inoculate [label="Inoculate Microtiter Plate"]; incubate [label="Incubate at 35-37°C\nfor 16-20 hours"]; read_results [label="Read and Record\nMIC Value"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep_materials; prep_materials -> serial_dilution; prep_materials -> prep_inoculum; serial_dilution -> inoculate; prep_inoculum -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> end; }

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Nitrofurantoin demonstrates significant antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, particularly those commonly associated with urinary tract infections. Its multifaceted mechanism of action, which involves the generation of reactive intermediates that damage multiple cellular targets, contributes to its sustained efficacy and a low rate of resistance development. While specific comparative data for the parent this compound molecule is limited, the extensive research on nitrofurantoin provides a robust understanding of the antibacterial potential of the nitrofuran class. Further research into the structure-activity relationships of simpler nitrofuran derivatives could provide valuable insights for the development of new antimicrobial agents.

References

A Comparative Analysis of 2-Nitrofuran Derivative Cytotoxicity for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various 2-nitrofuran derivatives against cancer cell lines. The information presented, including quantitative data and detailed experimental methodologies, aims to support structure-activity relationship (SAR) studies and inform the development of novel anticancer agents.

Nitrofurans, a class of synthetic compounds characterized by a furan ring with a nitro group, have demonstrated significant potential as anticancer agents. This guide focuses on the in vitro cytotoxicity of this compound derivatives, summarizing key findings from multiple studies to provide a comparative overview. While a substantial body of research exists for 5-nitrofuran derivatives, it is noteworthy that other isomers, such as 4-nitro-2-furancarboxaldehyde derivatives, remain largely unexplored, presenting an opportunity for future investigation.[1]

Comparative Cytotoxicity Data

The cytotoxic effects of this compound derivatives are most commonly quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for a selection of these compounds against various human cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Derivative ClassCompoundCell LineIC50 (µM)
Thiazolidinones 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinoneMCF-7 (Breast)~5
MDA-MB-231 (Breast)~10
Carbamothioyl-Furan-Carboxamides o-nitro-substituted derivativeHepG2 (Liver)>20 µg/mL (viability ~35%)
Huh-7 (Liver)>20 µg/mL (viability ~48%)
MCF-7 (Breast)>20 µg/mL (viability ~44%)
5-Nitrofuran-Isatin Hybrids Isatin hybrid 3HCT 116 (Colon)1.62[2]
Isatin hybridHCT 116 (Colon)8.8[2]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many 5-nitro-2-furancarboxaldehyde derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway of apoptosis is a commonly observed mechanism. This process is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. Key events in this pathway include the activation of pro-apoptotic proteins like Bax, the inhibition of anti-apoptotic proteins like Bcl-2, the release of cytochrome c from the mitochondria, and the subsequent activation of caspases that execute the apoptotic process.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of this compound derivative cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[4] The absorbance is directly proportional to the number of viable cells.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: After treatment with the this compound derivatives, harvest the cells (both adherent and floating) and wash them with cold phosphate-buffered saline (PBS).[5]

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Mechanisms

To better understand the processes involved in the cytotoxicity of this compound derivatives, the following diagrams illustrate the experimental workflow for assessing cytotoxicity and the key signaling pathway involved in apoptosis induction.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_data_analysis Data Analysis start Seed Cancer Cells treatment Treat with this compound Derivatives start->treatment mtt MTT Assay treatment->mtt annexin Annexin V / PI Staining treatment->annexin ic50 Calculate IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptosis annexin->apoptosis_quant end Conclusion ic50->end Comparative Analysis apoptosis_quant->end Comparative Analysis

Experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathway cluster_mitochondrion Mitochondrial Dysregulation cluster_caspase_cascade Caspase Cascade derivative This compound Derivative ros ↑ Reactive Oxygen Species (ROS) derivative->ros bax Bax Activation ros->bax bcl2 Bcl-2 Inhibition ros->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Intrinsic apoptosis pathway induced by this compound derivatives.

References

Inter-laboratory Comparison of 2-Nitrofuran Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2-nitrofuran metabolites, critical markers for monitoring the use of banned nitrofuran antibiotics in food-producing animals. The data and protocols presented are synthesized from published analytical method validation studies and inter-laboratory proficiency tests to ensure objectivity and support robust experimental design.

The use of nitrofuran antibiotics such as furazolidone, furaltadone, nitrofurantoin, and nitrofurazone in food-producing animals is prohibited in many countries due to the potential carcinogenic and mutagenic effects of their residues on human health.[1][2] Regulatory monitoring focuses on the detection of their tissue-bound metabolites, which are more stable and persist for longer periods than the parent drugs.[2] The primary metabolites of concern are 3-amino-2-oxazolidinone (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (AHD), and semicarbazide (SEM).[1][2]

The standard analytical approach involves the acid-catalyzed release of these protein-bound metabolites, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form stable nitrophenyl derivatives that are amenable to detection by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][3][4] Inter-laboratory comparisons, also known as proficiency tests, are crucial for ensuring the reliability and comparability of results among different analytical laboratories.[5][6]

Comparative Analysis of Method Performance

The performance of analytical methods for nitrofuran metabolites is typically evaluated based on several key parameters, including linearity, recovery, precision (repeatability and reproducibility), and the decision limit (CCα).[7] The following tables summarize quantitative data from various validated methods, providing a snapshot of expected performance.

Metabolite Matrix Recovery (%) Repeatability (% RSD) Within-Laboratory Reproducibility (% RSD) Decision Limit (CCα) (µg/kg) Reference
AOZEggs82-109<10<220.29-0.37[7]
AMOZEggs82-109<10<220.29-0.37[7]
AHDEggs82-109<10<220.29-0.37[7]
SEMEggs82-109<10<220.29-0.37[7]
DNSAHEggs82-109<10<220.29-0.37[7]
AOZAnimal Tissue88.9–107.32.9–9.44.4–10.7-[8]
AMOZAnimal Tissue88.9–107.32.9–9.44.4–10.7-[8]
AHDAnimal Tissue88.9–107.32.9–9.44.4–10.7-[8]
SEMAnimal Tissue88.9–107.32.9–9.44.4–10.7-[8]
MultipleAnimal Tissue---0.013-0.200[9]

Table 1: Summary of Method Performance Parameters for Nitrofuran Metabolite Analysis. This table presents a compilation of recovery, precision, and decision limit data from different validated LC-MS/MS methods for the analysis of nitrofuran metabolites in various food matrices.

Instrument Metabolite Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
Agilent 1200L LC/MS/MSSC (SEM)60 fg/μL-[2]
AOZ10 fg/μL-[2]
AH (AHD)20 fg/μL-[2]
AMOZ10 fg/μL-[2]
API 4000AOZ-0.02 µg/kg[1]
AMOZ-0.01 µg/kg[1]
SEM-0.05 µg/kg[1]
AHD-0.1 µg/kg[1]
API 2000AOZ-0.5 µg/kg[1]
AMOZ-0.5 µg/kg[1]
SEM-1 µg/kg[1]
AHD-1 µg/kg[1]

Table 2: Comparison of Instrumental Sensitivity for Nitrofuran Metabolite Analysis. This table highlights the limits of detection and quantification achieved by different LC-MS/MS instruments for the derivatized nitrofuran metabolites.

Proficiency Testing and Inter-laboratory Comparison

Proficiency tests provide an objective means of assessing the performance of a laboratory's analytical methods against those of other laboratories.[5][6] In these tests, participating laboratories analyze a common sample, and their results are statistically evaluated, often using a z-score to denote performance. A z-score between -2 and +2 is generally considered satisfactory.[10]

One such proficiency test involved the analysis of chicken muscle incurred with SEM, where 21 laboratories participated.[11] Another study organized a proficiency test for the determination of nitrofuran metabolites in shrimp tissue, with 20 participating laboratories.[12] While specific z-scores for each laboratory are confidential, the overall results of these studies help to establish the reliability and reproducibility of the analytical methods in use.

Experimental Protocols

The following sections detail the typical methodologies employed in the analysis of this compound metabolites.

Sample Preparation and Hydrolysis

  • Homogenize 1-2 grams of the tissue or egg sample.[1][8]

  • For tissue samples, a pre-wash with methanol and/or ethanol may be performed to remove interfering substances.[13]

  • Add an internal standard solution containing isotopically labeled analogues of the target metabolites.[7]

  • To release the protein-bound metabolites, add 0.1 M to 1 N hydrochloric acid.[4][13]

  • Incubate the sample to facilitate hydrolysis. Incubation conditions can vary, for example, overnight at 37°C or for a shorter duration at a higher temperature (e.g., 2 hours at 60°C).[5][14] A microwave-assisted reaction can significantly shorten this step to 2 hours.[9]

Derivatization

  • Add a solution of 2-nitrobenzaldehyde (2-NBA) in a solvent like DMSO to the hydrolyzed sample.[4][13] The derivatization reaction often occurs concurrently with hydrolysis.[4]

  • The incubation allows the released amino metabolites to react with 2-NBA to form stable nitrophenyl derivatives.[2]

Extraction and Clean-up

  • Neutralize the sample to a pH of approximately 7 with a suitable buffer and base, such as potassium phosphate and sodium hydroxide.[4][13]

  • Perform a liquid-liquid extraction (LLE) using a solvent like ethyl acetate to isolate the derivatized metabolites.[1][4]

  • Alternatively, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction can be employed, which involves extraction with acetonitrile followed by the addition of salts like NaCl and MgSO₄.[7][14]

  • The organic extract is then evaporated to dryness and reconstituted in a suitable mobile phase for LC-MS/MS analysis.[4][14]

LC-MS/MS Analysis

  • Chromatographic separation is typically achieved on a C18 or phenyl-hexyl column.[1][7]

  • The mobile phase usually consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with additives such as ammonium acetate to improve ionization.[2]

  • Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[1][2] Two MRM transitions are typically monitored for each analyte for confirmation.[15]

Visualizing the Workflow

The following diagrams illustrate the key steps in the analysis of this compound metabolites.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis homogenization Sample Homogenization hydrolysis Acid Hydrolysis homogenization->hydrolysis derivatization Derivatization with 2-NBA hydrolysis->derivatization neutralization Neutralization derivatization->neutralization extraction Liquid-Liquid or QuEChERS Extraction neutralization->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_msms LC-MS/MS Analysis evaporation->lc_msms

Caption: A typical experimental workflow for the analysis of this compound metabolites.

logical_relationship parent_drug Parent Nitrofuran Drug metabolite Tissue-Bound Metabolite (e.g., AMOZ, AOZ) parent_drug->metabolite Metabolism in vivo derivatized_metabolite Derivatized Metabolite (e.g., 2-NP-AMOZ) metabolite->derivatized_metabolite Acid Hydrolysis & Derivatization (2-NBA) detection LC-MS/MS Detection derivatized_metabolite->detection Instrumental Analysis

Caption: Logical relationship from parent drug to analytical detection.

References

performance characteristics of 2-Nitrofuran detection assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of common assays for the detection of 2-nitrofuran metabolites. The illegal use of nitrofuran antibiotics in food-producing animals is a significant concern due to the potential carcinogenic effects of their residues.[1] As the parent compounds are rapidly metabolized, monitoring efforts focus on their stable, tissue-bound metabolites: 3-amino-2-oxazolidinone (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (AHD), and semicarbazide (SEM).[2] This document presents a comparison of the primary analytical methods used for their detection, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data to aid researchers in selecting the most appropriate method for their needs.

Performance Characteristics of this compound Detection Assays

The selection of a suitable detection assay depends on various factors, including the required sensitivity, specificity, sample throughput, and cost. LC-MS/MS is considered the gold standard for confirmatory analysis due to its high sensitivity and selectivity.[3] ELISA and lateral flow immunoassays offer rapid and high-throughput screening solutions.[4][5]

Quantitative Data Summary

The following table summarizes the key performance characteristics of different this compound detection assays based on published data.

Assay TypeMetaboliteMatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Reference
LC-MS/MS AOZ, AMOZ, AHD, SEMEggs0.29–0.37 (CCα)-82–109[6]
SEM-0.05--[6]
AOZ, AMOZ, AHD, SEMMilk, Honey, Poultry, Fish-->90[7]
AOZ, AMOZ, AHD, SEMSoft-Shell Turtle Powder--82.2–108.1[8]
AOZ, AMOZ, AHD, SEMAquatic Products0.51.588-112[9]
AOZ, AMOZ, AHD, SEMSausage Casings0.0218–0.04240.0719–0.139077-109[10]
AOZ, AMOZ, AHD, SEMCrawfish0.0359–0.05960.1184–0.196677-109[10]
AOZ, AMOZ, AHD, SEMHoney0.2-0.6--[11]
UPLC-DAD AOZ, AMOZ, AHD, SEMFish0.25–0.330.80–1.1089.8–101.9[12]
ELISA AOZ, AMOZ, AHD, SEMLiver, Eggs, Honey0.126–0.240--
AOZ, AMOZ, AHD, SEMFish, Shrimp0.5-0.75 (CCβ)--
SEMShrimp, Meat, Fish< 0.4--
Lateral Flow AMOZRaw Milk0.3--
SEMRaw Milk0.4--
AOZRaw Milk0.5--
AHDRaw Milk0.2--

Note: CCα (Decision Limit) and CCβ (Detection Capability) are performance characteristics defined in Commission Decision 2002/657/EC. For banned substances, CCα is the concentration at and above which it can be concluded with a statistical certainty of 1-α that a sample is non-compliant. CCβ is the smallest content of the substance that may be detected, identified and/or quantified in a sample with a statistical certainty of 1-β.

Experimental Protocols

Accurate detection of nitrofuran metabolites requires meticulous sample preparation and analysis. The following are generalized experimental protocols for the most common methods.

LC-MS/MS Method

This method is the reference for confirmatory analysis of nitrofuran metabolites.

  • Sample Preparation and Hydrolysis : A homogenized sample (e.g., tissue, honey, milk) is subjected to acidic hydrolysis to release the protein-bound metabolites. This is typically performed using hydrochloric acid.

  • Derivatization : The released metabolites are derivatized with 2-nitrobenzaldehyde (2-NBA) to form stable nitrophenyl (NP) derivatives. This step enhances the chromatographic retention and mass spectrometric response of the analytes. The reaction is usually carried out by incubating the sample with 2-NBA at an elevated temperature.[5][6]

  • Extraction : The derivatized metabolites are extracted from the sample matrix using a suitable organic solvent, such as ethyl acetate. This is often followed by a clean-up step using solid-phase extraction (SPE) to remove interfering substances.

  • LC-MS/MS Analysis : The purified extract is concentrated and reconstituted in a suitable solvent for injection into the LC-MS/MS system. Chromatographic separation is typically achieved on a C18 reversed-phase column. Detection is performed using a tandem mass spectrometer, often in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions for each derivatized metabolite in Multiple Reaction Monitoring (MRM) mode.[6]

ELISA Method

ELISA provides a sensitive and high-throughput screening alternative to chromatographic methods.

  • Sample Preparation, Hydrolysis, and Derivatization : Similar to the LC-MS/MS protocol, the sample is first homogenized, and the bound metabolites are released through acid hydrolysis and then derivatized with 2-nitrobenzaldehyde.

  • Extraction : The derivatized metabolites are extracted using an organic solvent.

  • ELISA Procedure :

    • The extracted and derivatized sample is added to microtiter plate wells coated with antibodies specific to the nitrofuran metabolite derivative.

    • A known amount of enzyme-conjugated metabolite derivative (horseradish peroxidase-conjugate) is added to compete with the derivative in the sample for antibody binding sites.

    • After an incubation period, the wells are washed to remove unbound components.

    • A substrate solution is added, which reacts with the enzyme to produce a color change. The intensity of the color is inversely proportional to the concentration of the nitrofuran metabolite in the sample.

    • The absorbance is measured using a microplate reader, and the concentration is determined by comparison with a standard curve.

Visualizations

Metabolic Pathways of Nitrofurans

The parent nitrofuran compounds are rapidly metabolized in vivo to form stable, tissue-bound metabolites, which serve as the target analytes for residue monitoring.

metabolic_pathways cluster_furazolidone Furazolidone cluster_furaltadone Furaltadone cluster_nitrofurantoin Nitrofurantoin cluster_nitrofurazone Nitrofurazone FZD Furazolidone AOZ AOZ (3-amino-2-oxazolidinone) FZD->AOZ Metabolism FTD Furaltadone AMOZ AMOZ (3-amino-5-morpholinomethyl -2-oxazolidinone) FTD->AMOZ Metabolism NFT Nitrofurantoin AHD AHD (1-aminohydantoin) NFT->AHD Metabolism NFZ Nitrofurazone SEM SEM (semicarbazide) NFZ->SEM Metabolism experimental_workflow Sample 1. Sample Collection (e.g., Tissue, Honey, Milk) Homogenization 2. Homogenization Sample->Homogenization Hydrolysis 3. Acid Hydrolysis Homogenization->Hydrolysis Derivatization 4. Derivatization with 2-NBA Hydrolysis->Derivatization Extraction 5. Solvent Extraction Derivatization->Extraction Cleanup 6. Clean-up (e.g., SPE) Extraction->Cleanup Analysis 7. Instrumental Analysis Cleanup->Analysis LCMS LC-MS/MS Analysis->LCMS Confirmatory ELISA ELISA Analysis->ELISA Screening Data 8. Data Analysis LCMS->Data ELISA->Data

References

A Comparative Guide to Reference Standards for 2-Nitrofuran Analytical Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of 2-nitrofuran reference standards, with a focus on supporting experimental data and detailed methodologies. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical techniques for the detection and quantification of nitrofuran metabolites in various matrices.

Introduction to this compound Analysis

Nitrofuran antibiotics are synthetic broad-spectrum antimicrobial agents that have been banned for use in food-producing animals in many countries due to concerns about their potential carcinogenic effects.[1] Because the parent nitrofuran drugs are rapidly metabolized, analytical methods focus on the detection of their more stable, tissue-bound metabolites.[2] The four primary metabolites monitored are:

  • 3-amino-2-oxazolidinone (AOZ): Metabolite of furazolidone.

  • 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ): Metabolite of furaltadone.

  • 1-aminohydantoin (AHD): Metabolite of nitrofurantoin.

  • Semicarbazide (SEM): Metabolite of nitrofurazone.

To enhance their detection by analytical instruments, these metabolites are typically derivatized with 2-nitrobenzaldehyde (2-NBA).[3] The use of isotopically labeled internal standards, such as AOZ-d4, AMOZ-d5, AHD-13C3, and SEM-13C-15N2, is also common to ensure accuracy and precision in quantitative analysis.[4]

Comparison of Analytical Methods

The two most common analytical methods for nitrofuran metabolite analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation: Performance Comparison

The following tables summarize the performance characteristics of LC-MS/MS and ELISA for the analysis of nitrofuran metabolites.

Table 1: Comparison of LC-MS/MS and ELISA Performance

ParameterLC-MS/MSELISA
Principle Separation by chromatography, detection by mass-to-charge ratioAntigen-antibody binding with enzymatic color change
Specificity HighModerate to High
Sensitivity Very High (sub-µg/kg levels)High (µg/kg levels)
Quantification Accurate and PreciseSemi-quantitative to Quantitative
Throughput LowerHigher
Cost HighLow
Confirmation YesNo (Screening tool)

Table 2: Quantitative Performance of LC-MS/MS for Nitrofuran Metabolites

MetaboliteLimit of Detection (LOD) (µg/kg)Limit of Quantitation (LOQ) (µg/kg)Recovery Rate (%)
AOZ 0.02 - 0.25[2][5]0.5 - 0.80[2][5]40 - 108.1[2][5]
AMOZ 0.01 - 0.33[2][5]0.2 - 1.10[5][6]80 - 114[2][6]
AHD 0.1 - 0.30[2][5]1.0 - 1.05[2][5]70 - 101.9[2][5]
SEM 0.05 - 0.28[2][5]0.4 - 1.0[2][7]70 - 107.3[2]

Data compiled from multiple sources. Performance may vary based on the specific instrument, matrix, and protocol.

Table 3: Quantitative Performance of Commercial ELISA Kits

MetaboliteDetection Limit (µg/kg)Recovery Rate (%)
AOZ 0.05 - 0.126[6][8]98 - 114[6]
AMOZ 0.2[6]98 - 114[6]
AHD ~0.240[8]Not specified
SEM < 0.4[7]Not specified

Data is based on manufacturer information and independent validation studies. ELISA kits are primarily for screening purposes.

Experimental Protocols

LC-MS/MS Method for the Determination of Nitrofuran Metabolites

This protocol is a generalized procedure based on common practices for the analysis of nitrofuran metabolites in animal tissues.

a. Sample Preparation and Hydrolysis

  • Weigh 1-2 g of homogenized tissue sample into a centrifuge tube.[3]

  • Add an internal standard solution containing isotopically labeled metabolites.[4]

  • Add 10 mL of 0.125 M HCl.[4]

  • Vortex the sample for 1 minute.

b. Derivatization

  • Add 200 µL of a 100 mM 2-nitrobenzaldehyde (2-NBA) solution in methanol.[4]

  • Incubate the mixture overnight (approximately 16 hours) at 37°C or use a microwave-assisted method for faster derivatization.[3]

c. Extraction

  • Neutralize the sample with a suitable buffer (e.g., dipotassium hydrogen phosphate).[3]

  • Perform a liquid-liquid extraction with ethyl acetate.[3]

  • Alternatively, use solid-phase extraction (SPE) for cleanup.[2]

  • Evaporate the organic layer to dryness under a stream of nitrogen.[3]

  • Reconstitute the residue in a suitable solvent mixture (e.g., 60:40 v/v 2 mM ammonium acetate in 0.1% formic acid:acetonitrile).[4]

d. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column is commonly used.[2]

  • Mobile Phase: A gradient elution with a mixture of ammonium acetate in water and an organic solvent like methanol or acetonitrile is typical.[3]

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.[5]

  • Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor and product ion transitions for each derivatized metabolite, ensuring high selectivity and sensitivity.[2]

ELISA Screening Method

This protocol provides a general overview of the steps involved in using a commercial ELISA kit.

a. Sample Preparation

  • Homogenize the sample tissue.

  • Follow the kit-specific instructions for extraction and derivatization with 2-NBA, which is often included in the kit.[7]

b. ELISA Procedure

  • Add standard solutions and prepared samples to the antibody-coated microplate wells.

  • Add the enzyme conjugate and incubate.

  • Wash the plate to remove unbound components.

  • Add the substrate solution and incubate to allow for color development.

  • Stop the reaction and measure the absorbance using a microplate reader.

  • The concentration of the nitrofuran metabolite is inversely proportional to the color intensity.[9]

Mandatory Visualization

Nitrofuran_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample Homogenized Tissue Sample Hydrolysis Acid Hydrolysis (+ Internal Standards) Sample->Hydrolysis Derivatization Derivatization (+ 2-Nitrobenzaldehyde) Hydrolysis->Derivatization LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Derivatization->LLE or SPE Solid-Phase Extraction Derivatization->SPE Evaporation Evaporation & Reconstitution LLE->Evaporation SPE->Evaporation LCMS LC-MS/MS Analysis (Confirmation & Quantification) Evaporation->LCMS ELISA ELISA Screening Evaporation->ELISA Alternative Screening Data Data Analysis & Reporting LCMS->Data ELISA->Data

Caption: Experimental workflow for this compound metabolite analysis.

Analytical_Method_Comparison cluster_lcms LC-MS/MS Characteristics cluster_elisa ELISA Characteristics cluster_other Other Methods Characteristics Method Analytical Method Choice LCMS LC-MS/MS Method->LCMS ELISA ELISA Method->ELISA Other Other Methods (e.g., HPLC-UV) Method->Other LCMS_HighSpec High Specificity & Sensitivity LCMS->LCMS_HighSpec LCMS_Quant Accurate Quantification LCMS->LCMS_Quant LCMS_Confirm Confirmatory Method LCMS->LCMS_Confirm LCMS_Cost High Cost & Complexity LCMS->LCMS_Cost ELISA_Screen Screening Tool ELISA->ELISA_Screen ELISA_HighThru High Throughput ELISA->ELISA_HighThru ELISA_Cost Low Cost ELISA->ELISA_Cost ELISA_Quant Semi-Quantitative ELISA->ELISA_Quant Other_Sens Lower Sensitivity Other->Other_Sens Other_Spec Lower Specificity Other->Other_Spec Other_Cost Variable Cost Other->Other_Cost

Caption: Comparison of analytical methods for nitrofuran analysis.

Conclusion

The choice of analytical method for the validation of this compound reference standards depends on the specific requirements of the analysis. LC-MS/MS is the gold standard for confirmatory analysis and accurate quantification due to its high sensitivity and specificity. ELISA serves as a valuable high-throughput screening tool, allowing for the rapid analysis of a large number of samples. The detailed protocols and comparative data provided in this guide aim to facilitate the selection and implementation of the most suitable method for your research and development needs.

References

Assessing the Specificity of 2-Nitrofuran Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of banned nitrofuran antibiotics in food products is a critical concern for global health and safety. Due to their rapid metabolism, the parent compounds are rarely detectable; therefore, analytical methods focus on their stable, tissue-bound metabolites. This guide provides a comprehensive comparison of the primary binding assays used to detect these metabolites, with a focus on specificity, performance, and experimental protocols. We will delve into the two most prevalent methods: Enzyme-Linked Immunosorbent Assays (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering an objective analysis to aid researchers in selecting the most appropriate method for their needs.

Mechanism of Action: The Basis for Detection

Nitrofurans are synthetic broad-spectrum antibiotics that act as pro-drugs. Their antimicrobial activity is dependent on the enzymatic reduction of their 5-nitrofuran ring by bacterial nitroreductases. This process generates highly reactive intermediates that are non-specific in their action, targeting multiple cellular macromolecules, including DNA, RNA, ribosomal proteins, and metabolic enzymes.[1][2] This multi-targeted mechanism is a key factor in the low incidence of acquired bacterial resistance.[1]

The same reactive intermediates that are responsible for the antimicrobial activity can also bind to proteins in animal tissues, forming stable metabolites. It is these tissue-bound metabolites that persist long after the parent drug has been cleared and are the primary targets for detection in food safety testing. The four main nitrofuran drugs and their corresponding tissue-bound metabolites are:

  • Furazolidone → 3-amino-2-oxazolidinone (AOZ)

  • Furaltadone → 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)

  • Nitrofurazone → Semicarbazide (SEM)

  • Nitrofurantoin → 1-aminohydantoin (AHD)

The following diagram illustrates the activation pathway of nitrofurans and their subsequent binding to cellular macromolecules.

Nitrofuran Mechanism of Action Nitrofuran Activation and Binding Pathway cluster_cell Bacterial or Host Cell Nitrofuran Nitrofuran Nitroreductases Nitroreductases Nitrofuran->Nitroreductases Uptake Reactive Intermediates Reactive Intermediates Nitroreductases->Reactive Intermediates Enzymatic Reduction Macromolecules DNA, RNA, Ribosomal Proteins Reactive Intermediates->Macromolecules Non-specific Binding Antimicrobial Effect Antimicrobial Effect Reactive Intermediates->Antimicrobial Effect Leads to Bound Metabolites Tissue-Bound Metabolites Macromolecules->Bound Metabolites Formation of

Caption: Nitrofuran activation pathway.

Comparative Analysis of Detection Assays

The two primary methods for the detection of nitrofuran metabolites are immunoassays (typically competitive ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While both are widely used, they differ significantly in their principles, performance characteristics, and applications.

FeatureCompetitive ELISALiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody recognition. The sample metabolite competes with a labeled antigen for a limited number of antibody binding sites.Physicochemical separation of analytes followed by mass-based detection and fragmentation for structural confirmation.
Specificity Dependent on the cross-reactivity of the antibody. Can be prone to false positives due to structurally similar compounds.[3]Highly specific due to the combination of chromatographic retention time and unique mass-to-charge (m/z) transitions of the parent and fragment ions.[3]
Sensitivity Generally good, with detection limits often in the low ng/mL or µg/kg range.Excellent, typically 20-100 times more sensitive than LC-MS, allowing for trace-level detection.[3]
Throughput High, suitable for screening a large number of samples simultaneously in microplate format.Lower than ELISA, with samples analyzed sequentially.
Cost Relatively inexpensive instrumentation and reagents.High initial investment for instrumentation and requires skilled personnel for operation and maintenance.
Application Primarily used as a screening tool for a large number of samples. Positive results often require confirmation by a more specific method.Considered the "gold standard" for confirmation of positive screening results and for quantitative analysis in regulatory settings.[4]

Quantitative Performance Data

The performance of these assays is evaluated based on several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), decision limit (CCα), and detection capability (CCβ).

Immunoassay Performance

The specificity of an immunoassay is determined by the cross-reactivity of the antibody with the parent drug and other metabolites.

ParameterValueDescription
IC50 (50% B/B₀)0.15 ng/mLThe concentration of the analyte that inhibits 50% of the maximal binding.[5]
Limit of Detection (LOD)0.02 - 0.240 µg/kgThe lowest analyte concentration that can be reliably distinguished from the background.[2][5]
Dynamic Range0.05 - 5.0 ng/mLThe concentration range over which the assay provides reliable and reproducible quantification.[5]
Intra-Assay Precision (CV%)< 8%The variation within a single assay run.[5]
Inter-Assay Precision (CV%)< 12% - 22.11%The variation between different assay runs on different days.[2][5]
Cross-Reactivity (Parent Drug)< 1% - 35%The degree to which the parent nitrofuran drug interferes with the assay.[5][6]
Cross-Reactivity (Other Metabolites)< 0.5%The degree to which other nitrofuran metabolites interfere with the assay.[5]

Note: The data presented are representative values from various studies and may vary depending on the specific assay kit and matrix.

LC-MS/MS Performance

LC-MS/MS offers high sensitivity and specificity, making it the preferred method for confirmation.

MetaboliteDecision Limit (CCα) (µg/kg)Detection Capability (CCβ) (µg/kg)
AOZ0.08 - 0.230.13 - 0.38
AMOZ0.12 - 0.200.21 - 0.29
SEM0.360.85
AHD0.16 - 0.230.16 - 0.38

Data compiled from studies on shrimp and other animal tissues.[7][8] The European Union has set a minimum required performance limit (MRPL) for nitrofuran metabolites, which has been updated to a reference point for action (RPA) of 0.5 µg/kg.[9]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining accurate and reproducible results. The following sections outline the key steps for both competitive ELISA and LC-MS/MS analysis of nitrofuran metabolites.

Competitive ELISA Workflow

The following diagram outlines the typical workflow for a competitive ELISA for nitrofuran metabolite detection.

Competitive ELISA Workflow Competitive ELISA Workflow for Nitrofuran Metabolites Sample_Prep 1. Sample Preparation (Homogenization, Hydrolysis, Derivatization with 2-NBA) Coating 2. Plate Coating (Immobilize Nitrofuran-Protein Conjugate) Blocking 3. Blocking (Prevent Non-specific Binding) Coating->Blocking Competition 4. Competition Step (Add Sample/Standard and Primary Antibody) Blocking->Competition Washing1 5. Washing Competition->Washing1 Secondary_Ab 6. Add HRP-conjugated Secondary Antibody Washing1->Secondary_Ab Washing2 7. Washing Secondary_Ab->Washing2 Substrate 8. Substrate Addition (e.g., TMB) Washing2->Substrate Stop 9. Stop Reaction Substrate->Stop Read 10. Read Absorbance (e.g., at 450 nm) Stop->Read

Caption: Competitive ELISA workflow.

Methodology:

  • Sample Preparation: Homogenized tissue samples are subjected to acid hydrolysis to release the protein-bound metabolites. This is followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form a stable derivative.[10]

  • Plate Coating: A microtiter plate is coated with a conjugate of the nitrofuran metabolite derivative and a protein (e.g., BSA or OVA).

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: The prepared sample extract (containing the metabolite derivative) and a specific primary antibody are added to the wells. The free metabolite in the sample competes with the coated metabolite for binding to the limited amount of antibody.

  • Washing: The plate is washed to remove unbound reagents.

  • Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added.

  • Washing: The plate is washed again to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding an acid.

  • Data Acquisition: The absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the nitrofuran metabolite in the sample.

LC-MS/MS Analysis Workflow

The workflow for LC-MS/MS analysis is depicted below.

LC-MS_MS_Workflow LC-MS/MS Workflow for Nitrofuran Metabolites Sample_Prep 1. Sample Preparation (Homogenization, Hydrolysis, Derivatization with 2-NBA) Extraction 2. Liquid-Liquid or Solid-Phase Extraction (SPE) Sample_Prep->Extraction Evaporation 3. Evaporation and Reconstitution Extraction->Evaporation LC_Separation 4. Liquid Chromatography (LC) Separation Evaporation->LC_Separation Ionization 5. Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis 6. Tandem Mass Spectrometry (MS/MS) Analysis (Precursor Ion Selection -> Collision-Induced Dissociation -> Product Ion Detection) Ionization->MS_Analysis Data_Analysis 7. Data Analysis (Quantification and Confirmation) MS_Analysis->Data_Analysis

Caption: LC-MS/MS analysis workflow.

Methodology:

  • Sample Preparation: Similar to the ELISA protocol, samples undergo acid hydrolysis and derivatization with 2-NBA.

  • Extraction: The derivatized metabolites are extracted from the sample matrix using liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE) to remove interfering substances.

  • Evaporation and Reconstitution: The extract is evaporated to dryness and then reconstituted in a solvent compatible with the LC mobile phase.

  • Liquid Chromatography (LC) Separation: The reconstituted sample is injected into an LC system where the derivatized metabolites are separated from other components based on their physicochemical properties as they pass through a chromatographic column.

  • Ionization: The eluent from the LC column is introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI).

  • Tandem Mass Spectrometry (MS/MS) Analysis: The ionized molecules (precursor ions) are selected based on their mass-to-charge ratio (m/z), fragmented through collision-induced dissociation, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity.

  • Data Analysis: The presence of the target metabolite is confirmed by the specific retention time and the precursor-to-product ion transitions. Quantification is achieved by comparing the signal intensity to that of a calibration curve.

Alternative and Emerging Technologies

While ELISA and LC-MS/MS are the most established methods, other technologies are also employed or are under development for the detection of nitrofuran metabolites:

  • Other Immunoassay Formats: Besides ELISA, other immunoassay formats such as lateral flow assays (immunochromatographic strips) and fluoroimmunoassays are used for rapid screening.[11]

  • Biosensors: Immunosensors and aptamer-based biosensors are emerging as rapid and sensitive alternatives.[1][11] An aptamer-based colorimetric detection method using gold nanoparticles has shown a limit of detection for AOZ as low as 0.03 ppb.[1]

  • Other Chromatographic Methods: High-performance liquid chromatography with UV detection (HPLC-UV) or diode array detection (HPLC-DAD) can also be used, but these methods generally have lower sensitivity and specificity compared to LC-MS/MS.[12]

Conclusion

The choice of a binding assay for the detection of 2-nitrofuran metabolites depends on the specific requirements of the analysis. Competitive ELISA serves as a cost-effective and high-throughput screening tool, ideal for processing a large number of samples. However, the inherent potential for cross-reactivity necessitates confirmation of positive results. LC-MS/MS, with its superior specificity and sensitivity, remains the gold standard for confirmatory analysis and is indispensable for regulatory compliance. As technology advances, emerging methods like biosensors may offer new possibilities for rapid and on-site testing. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, is essential for ensuring the safety and integrity of the food supply.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Nitrofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of 2-nitrofuran derivatives, a class of synthetic antimicrobial agents. The information presented is supported by experimental data to aid in research and development decisions.

Mechanism of Action

This compound compounds are prodrugs that require intracellular activation by nitroreductase enzymes present in susceptible organisms. This enzymatic reduction generates highly reactive electrophilic intermediates and reactive oxygen species (ROS). These intermediates have a multifaceted mechanism of action, disrupting several vital cellular processes, including:

  • DNA and RNA Damage: The reactive intermediates can cause significant damage to nucleic acids, leading to inhibition of replication and transcription.

  • Protein Synthesis Inhibition: They can interact with ribosomal proteins, impairing protein synthesis.

  • Metabolic Pathway Disruption: Critical metabolic pathways, such as the citric acid cycle, can be inhibited.

  • Enzyme Inhibition: Specific enzymes, like trypanothione reductase in certain protozoa, are targeted and inhibited, leading to an imbalance in redox metabolism.[1]

This broad-based mechanism of action is thought to contribute to the low incidence of acquired bacterial resistance to nitrofurans.[2][3]

Mechanism_of_Action_of_2_Nitrofuran cluster_cell Target Cell (e.g., Bacterium, Protozoan) cluster_targets Cellular Targets Nitrofuran This compound (Prodrug) Nitroreductase Nitroreductase Enzymes Nitrofuran->Nitroreductase Enzymatic Reduction ActivatedNitrofuran Reactive Intermediates & ROS DNA_RNA DNA & RNA Damage ActivatedNitrofuran->DNA_RNA Ribosomes Ribosomal Proteins (Inhibition of Protein Synthesis) ActivatedNitrofuran->Ribosomes Metabolism Metabolic Pathways (e.g., Citric Acid Cycle) ActivatedNitrofuran->Metabolism Enzymes Specific Enzymes (e.g., Trypanothione Reductase) ActivatedNitrofuran->Enzymes Nitroreductase->ActivatedNitrofuran CellDeath Cell Death DNA_RNA->CellDeath Leads to Ribosomes->CellDeath Leads to Metabolism->CellDeath Leads to Enzymes->CellDeath Leads to

Caption: General mechanism of action of this compound derivatives.

Data Presentation

In Vitro Efficacy Data

The following tables summarize the in vitro activity of various this compound derivatives against a range of pathogens. The 50% inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) are key metrics of efficacy.

Table 1: Anti-protozoal Activity of this compound Derivatives

CompoundOrganismIC50 (µM)Reference
FurvinaLeishmania amazonensis0.8 - 4.7[4]
FurvinaLeishmania infantum0.8 - 4.7[4]
FurvinaLeishmania braziliensis0.8 - 4.7[4]
UC245Leishmania amazonensis0.8 - 4.7[4]
UC245Leishmania infantum0.8 - 4.7[4]
UC245Leishmania braziliensis0.8 - 4.7[4]
Nitrofurylazine 4aTrypanosoma congolense0.04[5]
Nitrofurylazine 7aTrypanosoma congolense0.03[5]
Nitrothienylazine 8bTrypanosoma congolense0.04[5]
NitrofurantoinToxoplasma gondii14.7

Table 2: Antibacterial Activity of this compound Derivatives

CompoundOrganismMIC (mg/L)Reference
IITR06144Escherichia coli0.5
IITR06144Acinetobacter baumannii (Carbapenem-resistant)0.5
IITR06144Shigella flexneri0.13
IITR06144Mycobacterium tuberculosis0.25
NitrofurantoinEscherichia coli (clinical isolates)MIC90: 16 µg/mL[6]
FurazidinEnterobacteriaceae4 - 64[7]
FurazidinGram-positive cocci2 - 4[7]
NitrofurantoinEnterobacteriaceae16 - 64[7]
NitrofurantoinGram-positive cocci8 - 64[7]
In Vivo Efficacy Data

The in vivo efficacy of selected this compound derivatives has been evaluated in various animal models.

Table 3: In Vivo Efficacy of this compound Derivatives

CompoundAnimal ModelInfection ModelTreatment RegimenOutcomeReference
FurvinaBALB/c miceLeishmania amazonensis (cutaneous)2 mg/kg, every 12hReduced lesion growth comparable to or higher than Amphotericin B[4]
UC245BALB/c miceLeishmania amazonensis (cutaneous)100 mg/kg, every 12hReduced lesion growth comparable to or higher than Amphotericin B[4]
NitrofurantoinICR miceToxoplasma gondii100 mg/kg for 4 days44.7% inhibition of parasite growth in the peritoneal cavity
NitrofurantoinMouseE. coli urinary tract infection (ciprofloxacin-resistant)30 mg/kg and 100 mg/kgReduced viable bacterial cells in the kidney[6]
Nitrofurylazines (4a, 7a) & Nitrothienylazine (8b)MouseTrypanosoma congolenseOral and intraperitonealNo treatment efficacy observed (attributed to poor solubility)[5][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.

In Vitro Susceptibility Testing: Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Broth_Microdilution_MIC_Workflow A Prepare 2x concentration of Nitrofuran working solution C Add 100 µL of 2x Nitrofuran solution to well 1 A->C B Add 50 µL of broth to wells 2-12 of a 96-well plate B->C D Perform 2-fold serial dilutions (transfer 50 µL from well 1 to 2, etc.) up to well 10 C->D E Discard 50 µL from well 10 D->E G Add 50 µL of inoculum to wells 1-11 F Prepare bacterial inoculum (~1 x 10^6 CFU/mL) F->G H Incubate plate at 35-37°C for 16-20 hours G->H I Visually inspect for growth. MIC is the lowest concentration with no visible growth. H->I

Caption: Workflow for a broth microdilution MIC assay.

Protocol Steps:

  • Preparation of Solutions: A stock solution of the nitrofuran compound is prepared, typically in DMSO due to poor aqueous solubility. Working solutions are then prepared by diluting the stock in the appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Plate Preparation: 50 µL of broth is added to wells 2 through 12 of a 96-well microtiter plate. 100 µL of a 2x concentration of the highest desired nitrofuran working solution is added to well 1.

  • Serial Dilution: A 2-fold serial dilution is performed by transferring 50 µL from well 1 to well 2, mixing, and continuing this process up to well 10. 50 µL is discarded from well 10. Well 11 serves as a positive growth control (no drug), and well 12 is a sterility control (no drug, no bacteria).

  • Inoculation: A standardized bacterial inoculum is prepared and diluted to the desired concentration. 50 µL of the diluted inoculum is added to wells 1 through 11.

  • Incubation: The plate is covered and incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the nitrofuran compound at which there is no visible bacterial growth.[2]

In Vivo Efficacy Testing: Murine Model of Cutaneous Leishmaniasis

This protocol outlines a general procedure for evaluating the efficacy of nitrofuran derivatives in a mouse model of cutaneous leishmaniasis.

Protocol Steps:

  • Animal Model: BALB/c mice are commonly used for this model.

  • Infection: Mice are infected with Leishmania amazonensis promastigotes, typically in the footpad or base of the tail.

  • Treatment Initiation: Treatment is initiated once lesions become measurable.

  • Drug Administration: The test compound is administered, for example, intraperitoneally or orally, at a predetermined dosage and frequency (e.g., every 12 or 24 hours). A positive control group (e.g., treated with Amphotericin B) and a negative control group (vehicle only) are included.

  • Monitoring: Lesion size is measured regularly (e.g., weekly) using a caliper. Animal weight and any signs of toxicity are also monitored.

  • Endpoint: The primary endpoint is the reduction in lesion size compared to the control groups. At the end of the experiment, parasite load in the infected tissue and/or draining lymph nodes may be quantified.[4]

In Vivo Toxicity Assessment

A preliminary assessment of in vivo toxicity is essential.

Protocol Steps:

  • Animal Model: Healthy mice of a specific strain (e.g., Swiss albino) are used.

  • Dose Administration: Single escalating doses of the nitrofuran compound are administered to different groups of animals via the intended clinical route. A control group receives the vehicle only.

  • Observation: Animals are monitored continuously for the first few hours and then daily for a set period (e.g., 14 days) for any clinical signs of toxicity, such as changes in behavior, appearance, and body weight.

  • Endpoint: The maximum tolerated dose (MTD) is determined. At the end of the observation period, a gross necropsy may be performed to examine for any organ abnormalities.

Conclusion

This compound derivatives demonstrate significant in vitro activity against a broad spectrum of bacteria and protozoa. The in vivo efficacy has been confirmed in some animal models, particularly for leishmaniasis and bacterial urinary tract infections. However, challenges such as poor solubility can limit the in vivo effectiveness of some derivatives, as seen in trypanosomiasis models. The multifaceted mechanism of action of nitrofurans makes them a valuable class of antimicrobials, and further research into optimizing their pharmacokinetic properties could lead to the development of new and effective therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 2-Nitrofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of 2-nitropuran, a hazardous chemical, is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 2-nitropuran and adhere to all institutional and regulatory guidelines.

Personal Protective Equipment (PPE): When handling 2-nitropuran, appropriate PPE is mandatory. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A lab coat or other protective clothing should be worn to protect against accidental spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.

Engineering Controls: All handling of 2-nitropuran should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Disposal Procedures: A Step-by-Step Guide

The disposal of 2-nitropuran must be carried out in accordance with local, state, and federal regulations. The following steps provide a general framework for its proper disposal:

  • Waste Identification and Segregation:

    • 2-Nitrofuran waste should be classified as hazardous chemical waste.

    • It is critical to not mix 2-nitropuran waste with other waste streams, especially incompatible materials.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting 2-nitropuran waste. The container should be in good condition and have a secure lid.

    • The container must be clearly labeled as "Hazardous Waste" and should identify the contents as "this compound." Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the 2-nitropuran waste.

    • Provide them with accurate information about the waste, including its identity and quantity.

  • Documentation:

    • Maintain a record of the amount of 2-nitropuran waste generated and the date of its disposal. This documentation is crucial for regulatory compliance.

Hazard and Exposure Data for Nitrofuran Compounds

The following table summarizes key hazard information for nitrofurantoin, a representative nitrofuran compound. This data underscores the importance of proper handling and disposal.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed.P264, P270, P301+P312, P501
Respiratory sensitization (Category 1)H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.P261, P284, P304+P340, P342+P311, P501
Skin sensitization (Category 1)H317: May cause an allergic skin reaction.P261, P272, P280, P302+P352, P333+P313, P362+P364, P501
Germ cell mutagenicity (Category 2)H341: Suspected of causing genetic defects.P201, P202, P280, P308+P313, P405, P501
Carcinogenicity (Category 2)H351: Suspected of causing cancer.P201, P202, P280, P308+P313, P405, P501
Reproductive toxicity (Category 2)H361: Suspected of damaging fertility or the unborn child.P201, P202, P280, P308+P313, P405, P501

Data sourced from representative Safety Data Sheets for Nitrofurantoin.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of 2-nitropuran.

This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Collection & Storage cluster_2 Final Disposal A Consult SDS and Institutional Guidelines B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Handle in a Fume Hood B->C D Segregate this compound Waste C->D Generate Waste E Use a Labeled, Leak-Proof Hazardous Waste Container D->E F Store in a Designated Satellite Accumulation Area E->F G Contact EHS or Licensed Waste Disposal Contractor F->G Arrange Pickup H Provide Accurate Waste Information G->H I Maintain Disposal Records H->I

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nitrofuran
Reactant of Route 2
Reactant of Route 2
2-Nitrofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.